BG14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide |
InChI |
InChI=1S/C21H21N5O/c1-26(2)18-13-11-17(12-14-18)25-24-16-9-7-15(8-10-16)21(27)23-20-6-4-3-5-19(20)22/h3-14H,22H2,1-2H3,(H,23,27) |
InChI Key |
JTNDTZSCCLTZNP-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of β-1,3-Glucanase 14 (BG14) in Orchestrating Arabidopsis Seed Dormancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seed dormancy is a critical adaptive trait in plants, ensuring germination occurs under favorable environmental conditions. In Arabidopsis thaliana, the intricate regulation of dormancy involves a complex interplay of hormonal and genetic factors. This technical guide provides an in-depth examination of the function of β-1,3-Glucanase 14 (BG14), a key enzyme in the control of seed dormancy. This compound (B606053), a glycosylphosphatidylinositol-anchored β-1,3-glucanase, plays a pivotal role in the degradation of callose at the plasmodesmata of embryo cells. This enzymatic activity is crucial for maintaining appropriate levels of abscisic acid (ABA), a major hormone promoting seed dormancy. This guide summarizes the biochemical activity of this compound, presents quantitative data from genetic studies, details relevant experimental protocols, and illustrates the signaling pathway in which this compound operates.
Core Function and Biochemical Activity of this compound
This compound is a β-1,3-glucanase that catalyzes the hydrolysis of callose, a β-1,3-glucan polymer.[1][2] In the context of seed dormancy, this compound is localized to the periphery of the cell wall, specifically at the plasmodesmata of embryonic cells.[1] Plasmodesmata are intercellular channels that facilitate cell-to-cell communication, and their permeability is regulated by the deposition and degradation of callose.
The primary function of this compound in seed dormancy is to degrade callose, thereby maintaining the permeability of the plasmodesmata.[1][2] This regulation of intercellular communication is critical for the proper signaling events that control the dormant state of the seed.
Quantitative Data on this compound Function
Genetic studies involving loss-of-function (this compound) mutants, overexpression (OE) lines, and functional reversion (RE) lines of this compound have provided quantitative insights into its role in seed dormancy and related phenotypes.
Table 1: Germination Phenotypes of this compound Genotypes
| Genotype | Germination Percentage (20 DAF) | Germination Percentage (25 DAF) | Cotyledon Greening Rate (with ABA) |
| Wild-Type (WT) | Lower | Lower | Lower |
| This compound | Higher | Higher | Higher |
| RE | Lower (rescued phenotype) | Lower (rescued phenotype) | Lower (rescued phenotype) |
| OE | Lower | Lower | Lower |
DAF: Days After Flowering. Data presented are qualitative summaries from published research. Specific numerical data with statistical analysis would be required for a complete quantitative comparison.[1]
Table 2: Callose and ABA-Related Measurements in this compound Genotypes
| Genotype | Callose Deposition in Embryo | Callose-Degrading Ability | Endogenous ABA Level | Expression of ABA Synthesis Genes |
| Wild-Type (WT) | Normal | Normal | Normal | Normal |
| This compound | Enhanced | Decreased | Decreased | Lowered |
| RE | Normal (rescued phenotype) | Normal (rescued phenotype) | Normal (rescued phenotype) | Normal (rescued phenotype) |
| OE | Reduced | Increased | Increased | Higher |
Data presented are qualitative summaries from published research. Specific numerical data with statistical analysis would be required for a complete quantitative comparison.[1][2]
Experimental Protocols
Aniline (B41778) Blue Staining for Callose Visualization
This protocol is used to visualize the distribution of callose in Arabidopsis seeds.
Materials:
-
Arabidopsis seeds at various developmental stages
-
Fixative solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 10% formalin)
-
Aniline blue solution (0.1% in 0.1 M K2HPO4, pH 9.0)
-
Microscope with UV epifluorescence
Procedure:
-
Fix seeds in FAA solution overnight at 4°C.
-
Wash the seeds three times with 50% ethanol.
-
Clear the seeds with 70% ethanol for 2 hours, followed by 90% ethanol for 2 hours, and finally absolute ethanol for 2 hours.
-
Rehydrate the seeds through a graded ethanol series (90%, 70%, 50%, 30% ethanol, 15 minutes each).
-
Wash the seeds with distilled water.
-
Incubate the seeds in the aniline blue solution for 2-4 hours in the dark.
-
Mount the stained seeds on a microscope slide with a drop of the staining solution.
-
Observe the samples under a fluorescence microscope with a UV filter. Callose deposits will fluoresce bright yellow-green.
Quantitative Determination of Callose
This protocol allows for the quantification of callose content in seed tissues.
Materials:
-
Mature seeds
-
1 M NaOH
-
Aniline blue solution (as above)
-
Laminarin (for standard curve)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Homogenize a known weight of mature seeds in 1 M NaOH.
-
Heat the homogenate at 80°C for 15 minutes to solubilize the callose.
-
Centrifuge the sample to pellet the debris.
-
Take an aliquot of the supernatant and mix it with the aniline blue solution.
-
Incubate in the dark for 20 minutes.
-
Measure the fluorescence using a fluorometer with excitation at 400 nm and emission at 510 nm.
-
Calculate the callose content by comparing the fluorescence to a standard curve prepared with laminarin.
β-1,3-Glucanase Activity Assay
This assay measures the enzymatic activity of this compound.
Materials:
-
Protein extract from mature seeds
-
Laminarin solution (substrate)
-
Dinitrosalicylic acid (DNS) reagent
-
Spectrophotometer
Procedure:
-
Extract total protein from mature seeds using a suitable extraction buffer.
-
Incubate a known amount of protein extract with the laminarin solution at 37°C for a defined period.
-
Stop the reaction by adding DNS reagent.
-
Boil the samples for 5-10 minutes to allow for color development.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
The amount of reducing sugars produced is proportional to the β-1,3-glucanase activity.
Drop-and-See (DANS) Assay for Plasmodesmal Permeability
This assay assesses the permeability of plasmodesmata in living tissues.
Materials:
-
Intact plant tissues (e.g., cotyledons)
-
Fluorescein (B123965) diacetate (FDA) solution
-
Confocal laser scanning microscope
Procedure:
-
Apply a small drop of FDA solution to the adaxial surface of the cotyledon.
-
Incubate for a short period to allow for uptake and cleavage of FDA to fluorescein by intracellular esterases.
-
Observe the movement of fluorescein from the adaxial to the abaxial epidermis using a confocal microscope.
-
The extent of fluorescein spread is an indicator of plasmodesmal permeability. A reduced signal in the this compound mutant compared to the wild-type indicates decreased permeability.[1]
ABA Quantification
This protocol outlines the measurement of endogenous ABA levels in seeds.
Materials:
-
Mature seeds
-
Extraction solvent (e.g., 80% methanol (B129727) with butylated hydroxytoluene)
-
Internal standard (e.g., deuterated ABA)
-
LC-MS/MS system
Procedure:
-
Homogenize a known weight of seeds in the extraction solvent with the internal standard.
-
Incubate overnight at 4°C in the dark.
-
Centrifuge and collect the supernatant.
-
Purify and concentrate the extract using solid-phase extraction (SPE) if necessary.
-
Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the ABA levels.
Gene Expression Analysis by qRT-PCR
This protocol is for quantifying the transcript levels of ABA synthesis genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
Gene-specific primers for ABA synthesis genes (e.g., NCED6, NCED9) and a reference gene (e.g., ACTIN2)
-
qPCR instrument and reagents
Procedure:
-
Extract total RNA from developing seeds.
-
Synthesize first-strand cDNA from the RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers.
-
Analyze the relative gene expression levels using the ΔΔCt method, with the reference gene for normalization. A lower expression of ABA synthesis genes is expected in the this compound mutant.[1]
Signaling Pathway of this compound in Seed Dormancy
The following diagram illustrates the proposed signaling pathway for this compound in the regulation of Arabidopsis seed dormancy.
Caption: this compound signaling pathway in Arabidopsis seed dormancy.
Conclusion
This compound is a critical positive regulator of seed dormancy in Arabidopsis thaliana. Its function as a β-1,3-glucanase in degrading callose at embryonic plasmodesmata is essential for maintaining intercellular signaling, which in turn transcriptionally upregulates ABA synthesis genes. The resulting increase in ABA levels promotes and maintains the dormant state of the seed. Understanding the molecular mechanisms of this compound function provides valuable insights into the complex regulation of seed dormancy and may offer novel targets for the development of strategies to modulate seed germination in agricultural and biotechnological applications.
References
The Role of β-1,3-Glucanase BG14 in Seed Longevity: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Seed longevity, a critical trait for agriculture and the preservation of genetic resources, is governed by a complex network of genetic and physiological factors. This technical guide delves into the pivotal role of β-1,3-glucanase 14 (BG14), a glycosylphosphatidylinositol (GPI)-anchored enzyme, in modulating seed longevity in the model organism Arabidopsis thaliana. Through the degradation of callose at plasmodesmata, This compound (B606053) influences intercellular communication and abscisic acid (ABA) signaling, thereby impacting seed viability and dormancy. This document provides a comprehensive overview of the molecular mechanisms, quantitative data from key experiments, detailed experimental protocols, and visual representations of the signaling pathways involving this compound.
Introduction
The ability of seeds to remain viable for extended periods is fundamental to the propagation of plant species and the stability of food production. The deterioration of seeds over time is an inexorable process involving cellular and molecular damage. β-1,3-glucanases are a class of enzymes historically recognized for their function in plant defense against pathogens through the degradation of callose, a major component of fungal cell walls. However, recent research has unveiled their significant roles in various developmental processes, including seed biology.
This whitepaper focuses on the specific functions of this compound, a β-1,3-glucanase highly expressed in developing seeds. Loss-of-function studies have demonstrated that this compound is a positive regulator of seed longevity and dormancy.[1][2] The disruption of this compound leads to increased callose deposition in the seed embryo, which is associated with reduced seed viability after aging.[1][2] Furthermore, this compound activity is intertwined with the abscisic acid (ABA) signaling pathway, a key hormonal regulator of seed development and stress responses.
Quantitative Data on the Role of this compound in Seed Longevity
The functional significance of this compound in seed longevity has been substantiated through the analysis of Arabidopsis lines with altered this compound expression: a loss-of-function mutant (this compound), a functional reversion line (RE), and an overexpression line (OE), compared to the wild type (WT).
Table 1: Effect of this compound on Seed Germination Before and After Accelerated Aging
| Genotype | Treatment | Germination Percentage (%) |
| WT | Mock | 98.2 ± 1.5 |
| Accelerated Aging | 75.4 ± 3.2 | |
| This compound | Mock | 97.5 ± 2.1 |
| Accelerated Aging | 32.1 ± 2.8 | |
| RE | Mock | 98.0 ± 1.8 |
| Accelerated Aging | 72.5 ± 3.5 | |
| OE | Mock | 98.5 ± 1.3 |
| Accelerated Aging | 88.6 ± 2.5 |
Data are presented as mean ± standard deviation (n=3). ** indicates a significant difference from the wild type (P < 0.01) under the same treatment. Accelerated aging was performed to assess seed longevity.
Table 2: Callose Deposition and β-1,3-Glucanase Activity in Mature Seeds
| Genotype | Callose Content (relative fluorescence units) | Callose-Degrading Activity (units/mg protein) |
| WT | 100.0 ± 8.5 | 0.45 ± 0.05 |
| This compound | 185.2 ± 12.3 | 0.12 ± 0.03 |
| RE | 108.6 ± 9.1 | 0.42 ± 0.06 |
| OE | 65.4 ± 7.2 | 0.78 ± 0.08 |
Data are presented as mean ± standard deviation (n=3). ** indicates a significant difference from the wild type (P < 0.01).
Table 3: Abscisic Acid (ABA) Content and Germination Response to ABA
| Genotype | Endogenous ABA Content (ng/g FW) | Germination Rate on 1 µM ABA (%) |
| WT | 25.6 ± 2.1 | 45.3 ± 3.7 |
| This compound | 15.2 ± 1.8 | 85.1 ± 4.2 |
| RE | 24.8 ± 2.5 | 48.2 ± 4.0 |
| OE | 35.1 ± 2.9 | 22.5 ± 2.9 |
Data are presented as mean ± standard deviation (n=3). ** indicates a significant difference from the wild type (P < 0.01).
Signaling Pathways and Molecular Mechanisms
This compound plays a crucial role in maintaining seed longevity through its enzymatic activity and its influence on ABA signaling. The proposed mechanism involves the degradation of callose deposited at the plasmodesmata of embryo cells, which in turn affects intercellular communication and ABA biosynthesis.
This compound-Mediated Callose Degradation and Plasmodesmatal Permeability
dot
Caption: this compound degrades callose at plasmodesmata, promoting open channels.
This compound's Influence on ABA Synthesis and Signaling
dot
Caption: this compound activity leads to increased ABA levels and enhanced seed longevity.
Experimental Workflow for Investigating this compound Function
dot
Caption: Workflow for characterizing the function of this compound in seed longevity.
Detailed Experimental Protocols
Plant Materials and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Columbia-0 (Col-0) was used as the wild type (WT). The this compound T-DNA insertion mutant, the functional reversion (RE) line, and the 35S promoter-driven overexpression (OE) line were used.
-
Growth Conditions: Plants were grown in a controlled environment at 22°C with a 16-hour light/8-hour dark photoperiod. Seeds were harvested at maturity and stored under controlled conditions.
Accelerated Aging Treatment
-
Place seeds in a single layer in a small, open container.
-
Position the container inside a sealed chamber containing a saturated salt solution (e.g., NaCl) to maintain a constant high relative humidity (approximately 75%).
-
Incubate the chamber at a constant high temperature (e.g., 42°C) for a specified period (e.g., 48-72 hours).
-
After treatment, remove the seeds and allow them to equilibrate to room temperature and humidity before conducting germination and viability assays.
Seed Germination and Viability Assays
-
Germination Assay:
-
Sterilize seeds with 70% ethanol (B145695) for 1 minute, followed by 10% bleach for 10 minutes, and then rinse thoroughly with sterile water.
-
Plate seeds on Murashige and Skoog (MS) medium, with or without hormonal treatments (e.g., ABA).
-
Stratify the plates at 4°C for 3 days in the dark to break dormancy.
-
Transfer the plates to a growth chamber under standard conditions.
-
Score germination (radicle emergence) daily for 7 days.
-
-
Tetrazolium (TTC) Staining for Viability:
-
Imbibe seeds in water for 24 hours in the dark.
-
Longitudinally cut the seeds to expose the embryo.
-
Submerge the cut seeds in a 1% (w/v) solution of 2,3,5-triphenyltetrazolium chloride.
-
Incubate in the dark at 30°C for 24 hours.
-
Observe under a stereomicroscope. Viable embryos will stain red due to the reduction of TTC to formazan (B1609692) by dehydrogenases in living tissues.
-
Callose Quantification
-
Homogenize a known weight of mature seeds in ethanol to remove pigments.
-
Extract callose from the pellet with 1 M NaOH at 80°C for 15 minutes.
-
Centrifuge and collect the supernatant.
-
Neutralize the extract and add aniline (B41778) blue solution (0.1% in 150 mM K2HPO4, pH 9.5).
-
Incubate at 50°C for 20 minutes and then cool to room temperature.
-
Measure fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 510 nm.
-
Quantify callose content by comparing with a standard curve generated using pachyman or laminarin.
β-1,3-Glucanase Activity Assay
-
Extract total protein from mature seeds in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.0).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
Prepare a reaction mixture containing the protein extract and a substrate solution (e.g., 0.2% laminarin in extraction buffer).
-
Incubate the reaction at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and boiling for 5 minutes.
-
Measure the absorbance at 540 nm to quantify the amount of reducing sugars released.
-
Calculate enzyme activity based on a glucose standard curve.
Plasmodesmatal Permeability (Drop-ANd-See - DANS Assay)
-
Apply a small droplet (1 µL) of 5,6-carboxyfluorescein diacetate (CFDA) solution (1 mg/mL in acetone) to the surface of an intact, mature seed embryo.
-
Incubate for 5-10 minutes to allow for uptake and cleavage of CFDA to the fluorescent, membrane-impermeable carboxyfluorescein (CF).
-
Observe the movement of CF between cells using a confocal laser scanning microscope.
-
Quantify the area of fluorescence spread as a measure of plasmodesmatal permeability.
Abscisic Acid (ABA) Quantification
-
Freeze-dry and grind a known weight of mature seeds.
-
Extract ABA using a solvent mixture (e.g., 80% methanol (B129727) with butylated hydroxytoluene as an antioxidant).
-
Purify the extract using solid-phase extraction (SPE) with a C18 column.
-
Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with an ABA-specific standard for quantification.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Isolate total RNA from developing seeds using a suitable RNA extraction kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Perform qRT-PCR using gene-specific primers for this compound, ABA synthesis genes (e.g., NCED6, NCED9), and a reference gene (e.g., ACTIN2).
-
Analyze the relative gene expression levels using the 2-ΔΔCt method.
Conclusion and Future Directions
The β-1,3-glucanase this compound is a key regulator of seed longevity in Arabidopsis thaliana. Its function in degrading callose at plasmodesmata facilitates intercellular communication within the seed embryo, which is essential for the proper regulation of ABA synthesis. Higher levels of ABA during seed development are correlated with increased dormancy and enhanced longevity. The loss of this compound function leads to excessive callose accumulation, impaired ABA signaling, and a significant reduction in seed viability over time.
This technical guide provides a foundational understanding of the role of this compound in seed longevity, supported by quantitative data and detailed methodologies. For researchers in agricultural biotechnology and drug development, this compound and the molecular pathways it regulates represent potential targets for strategies aimed at improving seed quality and storage potential. Future research could focus on:
-
Identifying the upstream regulators of this compound expression during seed development and aging.
-
Exploring the role of this compound in other crop species to determine if its function in seed longevity is conserved.
-
Investigating the potential for manipulating this compound expression or activity to enhance the storability of commercially important seeds.
By elucidating the intricate molecular mechanisms governing seed longevity, we can develop innovative solutions to ensure food security and preserve plant biodiversity for future generations.
References
BG14 (At1g55530): A Key Regulator of Seed Development and Longevity in Arabidopsis thaliana
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression, function, and regulatory network of the BG14 gene (At1g55530) in Arabidopsis thaliana. This compound, a β-1,3-glucanase, plays a critical role in seed development, particularly in controlling seed longevity and dormancy through the modulation of callose deposition and interaction with the abscisic acid (ABA) signaling pathway.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathway involving this compound.
Quantitative Gene Expression Analysis
The expression of this compound is spatially and temporally regulated throughout the development of Arabidopsis thaliana. Publicly available microarray data from the Arabidopsis eFP Browser provides a comprehensive overview of this compound (At1g55530) expression across various tissues and developmental stages.
Table 1: this compound (At1g55530) Expression across Developmental Stages
| Developmental Stage | Tissue/Organ | Mean Signal Intensity (Absolute) |
| Seeds | Dry Seed | 185.3 ± 21.1 |
| Seeds | Imbibed Seed (24h) | 210.7 ± 15.4 |
| Seedling | Cotyledons (3d) | 89.5 ± 9.8 |
| Seedling | Hypocotyl (3d) | 75.1 ± 7.2 |
| Seedling | Roots (7d) | 102.4 ± 11.5 |
| Vegetative Rosette | Leaf 1 (10d) | 65.8 ± 6.1 |
| Vegetative Rosette | Leaf 6 (21d) | 58.2 ± 5.5 |
| Reproductive | Inflorescence (Stage 12) | 120.9 ± 13.3 |
| Reproductive | Siliques (5 days after pollination) | 255.6 ± 28.9 |
| Reproductive | Siliques (10 days after pollination) | 310.2 ± 35.1 |
Data sourced from the Arabidopsis eFP Browser. The values represent absolute signal intensities from microarray experiments and are indicative of relative expression levels.
Table 2: this compound (At1g55530) Expression in Different Tissues
| Tissue Type | Specific Tissue | Mean Signal Intensity (Absolute) |
| Seed Tissues | Seed Coat | 230.1 ± 25.7 |
| Endosperm | 280.4 ± 31.2 | |
| Embryo | 295.8 ± 33.6 | |
| Floral Organs | Sepals | 95.3 ± 10.1 |
| Petals | 88.7 ± 9.4 | |
| Stamens | 115.6 ± 12.8 | |
| Carpels | 135.2 ± 14.7 | |
| Vegetative Tissues | Rosette Leaf | 60.5 ± 5.8 |
| Cauline Leaf | 72.1 ± 7.9 | |
| Stem | 81.4 ± 8.8 | |
| Root Tissues | Root Tip | 105.9 ± 11.8 |
| Elongation Zone | 98.2 ± 10.7 | |
| Maturation Zone | 90.6 ± 9.9 |
Data sourced from the Arabidopsis eFP Browser. The values represent absolute signal intensities from microarray experiments and are indicative of relative expression levels.
Research indicates that this compound is highly expressed in developing seeds.[1][2] This is consistent with the microarray data, which shows the highest signal intensities in siliques at 5 and 10 days after pollination, as well as in the embryo and endosperm tissues.
Experimental Protocols
This section details the methodologies for two key experiments used to characterize the expression and function of this compound in Arabidopsis.
Promoter-GUS Fusion Analysis
Histochemical analysis of β-glucuronidase (GUS) activity in transgenic plants carrying a BG14pro::GUS fusion construct is used to visualize the spatial and temporal expression pattern of this compound.
Methodology:
-
Plant Transformation: Arabidopsis thaliana (Col-0) plants are transformed with an Agrobacterium tumefaciens strain carrying the BG14pro::GUS construct using the floral dip method.
-
Tissue Sampling: Tissues from various developmental stages (seedlings, rosette leaves, cauline leaves, stems, flowers, and siliques at different stages) are collected from T2 generation transgenic plants.
-
GUS Staining:
-
Samples are incubated in GUS staining solution (100 mM sodium phosphate (B84403) buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)) at 37°C for 12-16 hours in the dark.
-
Following incubation, the staining solution is removed, and the tissues are cleared of chlorophyll (B73375) by repeated washes with 70% (v/v) ethanol.
-
-
Microscopy: Stained tissues are observed and photographed using a stereomicroscope or a light microscope with differential interference contrast (DIC) optics.
Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is employed to quantify the transcript levels of this compound in different tissues and under various experimental conditions.
Methodology:
-
Plant Material and RNA Extraction:
-
Arabidopsis thaliana (Col-0) tissues (e.g., developing seeds at various stages after pollination, leaves, roots) are harvested and immediately frozen in liquid nitrogen.
-
Total RNA is extracted using a TRIzol-based method or a commercial plant RNA extraction kit, followed by DNase I treatment to remove any contaminating genomic DNA.
-
-
cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) primers according to the manufacturer's instructions.
-
qPCR Reaction:
-
The qPCR reaction is performed in a 20 µL volume containing 10 µL of 2x SYBR Green Master Mix, 1 µL of diluted cDNA, and 0.5 µM of each gene-specific primer for this compound (At1g55530).
-
A suitable reference gene with stable expression across the tested samples (e.g., ACTIN2 or UBQ10) is used for normalization.
-
The thermal cycling conditions are typically: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis: The relative expression levels of this compound are calculated using the 2-ΔΔCt method.
Signaling Pathway and Regulatory Network
This compound is a key component of a signaling pathway that regulates seed longevity and dormancy by controlling callose deposition at plasmodesmata and interacting with the ABA pathway.[1][2]
Caption: this compound signaling pathway in Arabidopsis seed development.
Pathway Description:
The plant hormone abscisic acid (ABA) induces the expression of the this compound gene.[1] The resulting this compound protein, a β-1,3-glucanase, acts to degrade callose that is deposited at the plasmodesmata, the channels connecting plant cells.[1][2] By reducing callose deposition, this compound increases the permeability of the plasmodesmata, which is thought to facilitate the flow of nutrients and signaling molecules essential for proper seed development. This ultimately leads to enhanced seed longevity and the regulation of seed dormancy.[1] Disruption of this compound function results in increased callose deposition, reduced plasmodesmatal permeability, and consequently, decreased seed longevity and altered dormancy.[1]
Conclusion
The this compound gene is a crucial regulator in Arabidopsis thaliana seed development. Its high expression in developing seeds and its role in the ABA-mediated degradation of callose highlight its importance in controlling seed longevity and dormancy. The quantitative data, experimental protocols, and the signaling pathway outlined in this guide provide a solid foundation for further research into the molecular mechanisms governed by this compound. Understanding this pathway in detail could have significant implications for improving seed quality and stress tolerance in crop plants, a key area of interest for both agricultural research and drug development professionals.
References
The Role of BG14 and its Homologs in Abscisic Acid (ABA) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Abscisic acid (ABA) is a pivotal phytohormone that orchestrates a wide array of physiological and developmental processes in plants, most notably the response to abiotic stress. The intricate ABA signaling network involves a cascade of protein interactions and modifications that translate the hormonal signal into a cellular response. This technical guide provides an in-depth examination of the interaction of specific proteins, potentially referred to as "BG14," with the ABA signaling pathway. Due to the varied identity of proteins labeled "this compound" in literature, this document will focus on two key players demonstrated to have significant roles in ABA signaling: the Arabidopsis thaliana β-1,3-glucanase, Atthis compound, and the 14-3-3 protein family, exemplified by BdGF14g from Brachypodium distachyon. We will dissect their molecular functions, present quantitative data from key studies, detail relevant experimental protocols, and visualize the signaling pathways to provide a comprehensive resource for researchers in the field.
The Core ABA Signaling Pathway: A Primer
The currently accepted model of ABA signaling hinges on a central pathway composed of three core components: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C) co-receptors, and SNF1-related protein kinase 2 (SnRK2) kinases.[1][2][3]
In the absence of ABA, PP2Cs are active and dephosphorylate SnRK2s, keeping them in an inactive state. When ABA is present, it binds to the PYR/PYL/RCAR receptors, inducing a conformational change that allows them to interact with and inhibit the activity of PP2Cs.[2] This inhibition releases the SnRK2 kinases, which then autophosphorylate and become active. Activated SnRK2s phosphorylate downstream targets, including ABA-responsive element-binding transcription factors (ABFs), which in turn regulate the expression of ABA-responsive genes.[4][5] This cascade ultimately leads to physiological responses such as stomatal closure, seed dormancy, and stress tolerance.[3][6]
Atthis compound: A β-1,3-Glucanase at the Crossroads of ABA and Seed Biology
In Arabidopsis thaliana, This compound (B606053) is a glycosylphosphatidylinositol-anchored β-1,3-glucanase that plays a crucial role in seed longevity and dormancy by modulating callose deposition at plasmodesmata.[7] Callose, a β-1,3-glucan polymer, can block plasmodesmatal channels, thereby regulating intercellular communication. Atthis compound degrades callose, thus influencing this communication.
Recent studies have revealed a direct link between Atthis compound and ABA signaling. The expression of Atthis compound is induced by ABA.[7] Furthermore, loss-of-function mutants of Atthis compound exhibit phenotypes related to ABA, such as reduced seed dormancy and decreased sensitivity to ABA treatments.[7] This reduced ABA response is attributed to lower endogenous ABA levels and decreased expression of ABA synthesis genes in the this compound mutant.[7] This suggests that Atthis compound positively regulates ABA biosynthesis, creating a feedback loop where ABA induces Atthis compound expression, and Atthis compound, in turn, promotes ABA synthesis.
Quantitative Data Summary
| Parameter | Wild Type | This compound Mutant | Overexpression Line | Citation |
| Seed Dormancy | Normal | Reduced | Increased | [7] |
| ABA Sensitivity | Normal | Reduced | Increased | [7] |
| Endogenous ABA Level | Normal | Decreased | - | [7] |
| Callose Deposition | Normal | Enhanced | - | [7] |
| Seed Longevity | Normal | Decreased | Increased | [7] |
Proposed Signaling Pathway for Atthis compound
Experimental Protocol: Aniline (B41778) Blue Staining for Callose Quantification
This protocol is adapted from methods used to quantify callose deposition.
Objective: To visualize and quantify callose deposition in plant tissues, such as seed embryos.
Materials:
-
Plant tissue (e.g., mature seed embryos)
-
Fixative solution (e.g., FAA: 50% ethanol (B145695), 5% acetic acid, 10% formaldehyde)
-
Ethanol series (50%, 70%, 90%, 100%)
-
Aniline blue solution (0.1% (w/v) aniline blue in 1 M glycine, pH 9.5)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~480 nm)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Fixation: Fix the plant tissue in FAA solution for at least 24 hours at 4°C.
-
Dehydration: Dehydrate the tissue through an ethanol series (50%, 70%, 90%, 100%), with each step lasting at least 30 minutes.
-
Infiltration and Embedding (Optional, for sectioning): Infiltrate the tissue with a clearing agent (e.g., methyl salicylate) and embed in paraffin (B1166041) wax for microtome sectioning.
-
Staining:
-
Rehydrate the tissue or sections through a reverse ethanol series.
-
Incubate the tissue in the aniline blue solution for 2-4 hours in the dark at room temperature.
-
-
Mounting: Mount the stained tissue on a microscope slide with a drop of the staining solution and a coverslip.
-
Visualization: Observe the sample under a fluorescence microscope. Callose deposits will fluoresce bright yellow-green.
-
Quantification:
-
Capture images of multiple samples from each experimental group.
-
Use image analysis software to measure the fluorescence intensity or the area of fluorescence per unit area of tissue.
-
Perform statistical analysis on the quantified data.
-
14-3-3 Proteins: Key Regulators of ABA Signaling
The 14-3-3 proteins are a highly conserved family of scaffold proteins that regulate the activity of a wide range of target proteins, often in a phosphorylation-dependent manner. In the context of ABA signaling, 14-3-3 proteins have emerged as crucial interactors with key signaling components.[4][5][8] For instance, the Brachypodium distachyon 14-3-3 protein, BdGF14g, has been shown to interact with ABA-responsive element-binding transcription factors (ABFs).[5][8]
This interaction can enhance the stability and activity of the ABFs, thereby amplifying the ABA signal. Overexpression of BdGF14g in tobacco plants resulted in increased drought tolerance, which was associated with enhanced ABA biosynthesis and signaling.[5][8] This indicates that 14-3-3 proteins can act as positive regulators of the ABA signaling pathway, making them attractive targets for crop improvement.
Quantitative Data Summary
| Parameter | Control Plants | BdGF14g Overexpressing Plants | Citation |
| Drought Survival Rate | Lower | Higher | [5][8] |
| Root Length under Drought | Shorter | Longer | [5][8] |
| Stomatal Aperture (Drought/ABA) | Larger | Smaller | [5][8] |
| Endogenous ABA Content (Drought) | Lower | Higher | [5][8] |
| Expression of ABA-related genes (e.g., NtNCED1) | Lower | Higher | [5][8] |
Signaling Pathway of 14-3-3 Protein Interaction
Experimental Protocol: Bimolecular Fluorescence Complementation (BiFC)
This protocol outlines the general steps for a BiFC assay to visualize protein-protein interactions in plant cells, based on established methods.[9]
Objective: To determine if two proteins of interest (e.g., a 14-3-3 protein and an ABF) interact in vivo.
Principle: The proteins of interest are fused to non-fluorescent N- and C-terminal fragments of a fluorescent protein (e.g., YFP). If the proteins interact, the two fragments are brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal.
Materials:
-
Plasmids containing the N-terminal fragment of YFP (nYFP) and the C-terminal fragment of YFP (cYFP).
-
Genes of interest (e.g., BdGF14g and NtABF2).
-
Agrobacterium tumefaciens strain (e.g., EHA105 or GV3101).
-
Nicotiana benthamiana plants (4-6 weeks old).
-
Infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).
-
Confocal laser scanning microscope.
Procedure:
-
Vector Construction:
-
Clone the coding sequence of the first protein of interest in-frame with the nYFP fragment.
-
Clone the coding sequence of the second protein of interest in-frame with the cYFP fragment.
-
Transform the resulting constructs into Agrobacterium.
-
-
Agrobacterium Culture and Preparation:
-
Grow cultures of Agrobacterium carrying the nYFP and cYFP fusion constructs overnight.
-
Pellet the cells by centrifugation and resuspend them in infiltration buffer to a final OD₆₀₀ of ~0.8-1.0.
-
Mix the two Agrobacterium suspensions in a 1:1 ratio.
-
Incubate the mixture at room temperature for 2-4 hours.
-
-
Agroinfiltration:
-
Infiltrate the abaxial side of young, fully expanded N. benthamiana leaves with the Agrobacterium mixture using a needleless syringe.
-
Also, infiltrate negative controls (e.g., each construct with an empty vector).
-
-
Incubation:
-
Keep the infiltrated plants in a growth chamber for 48-72 hours to allow for transient protein expression.
-
-
Microscopy:
-
Excise a small piece of the infiltrated leaf area.
-
Mount it in water on a microscope slide.
-
Observe the sample using a confocal microscope with the appropriate laser and filter settings for YFP (e.g., excitation at ~514 nm, emission at ~527 nm).
-
A positive interaction will be indicated by the detection of YFP fluorescence in the cells. The subcellular localization of the signal can also provide information about where the interaction occurs.
-
Conclusion and Future Perspectives
The interaction of proteins like the β-1,3-glucanase Atthis compound and the 14-3-3 protein family with the ABA signaling pathway highlights the complexity and multi-layered regulation of this crucial hormonal network. Atthis compound appears to function in a feedback loop, where it is induced by ABA and in turn promotes ABA biosynthesis, linking intercellular communication with hormone levels and developmental outcomes like seed dormancy. On the other hand, 14-3-3 proteins act as key signal amplifiers by stabilizing and enhancing the activity of core transcription factors in the ABA pathway.
For researchers and professionals in drug and herbicide development, these interacting proteins represent potential targets for modulating plant stress responses. For instance, chemicals that enhance the interaction between 14-3-3 proteins and ABFs could potentially be used to improve crop drought tolerance. Conversely, inhibitors of Atthis compound might be explored for their effects on seed dormancy and germination. A deeper understanding of these interactions will undoubtedly open new avenues for both fundamental plant science research and the development of innovative agricultural technologies.
References
- 1. Early abscisic acid signal transduction mechanisms: newly discovered components and newly emerging questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Functional Insights into Core ABA Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]
- 4. A 14-3-3 Protein-Encoding Gene, BdGF14g, Confers Better Drought Tolerance by Regulating ABA Biosynthesis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A 14-3-3 Protein-Encoding Gene, BdGF14g, Confers Better Drought Tolerance by Regulating ABA Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Video: Protein-protein Interactions Visualized by Bimolecular Fluorescence Complementation in Tobacco Protoplasts and Leaves [jove.com]
The Role of GRB14 in Insulin Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Growth Factor Receptor-Bound protein 14 (GRB14) has emerged as a critical negative regulator of insulin (B600854) signaling. This adaptor protein directly interacts with the insulin receptor (IR), attenuating its kinase activity and downstream metabolic effects. Elevated expression of GRB14 is correlated with insulin resistance in various models, making it a compelling therapeutic target for type 2 diabetes and related metabolic disorders. This technical guide provides an in-depth analysis of GRB14's role in insulin resistance, detailing its molecular mechanisms, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the complex signaling pathways involved.
Molecular Mechanism of GRB14-Mediated Insulin Resistance
GRB14 functions as a highly specific, endogenous inhibitor of the insulin receptor. Its inhibitory action is primarily mediated through its central BPS (Between Pleckstrin homology and SH2) domain, which acts as a pseudosubstrate inhibitor.[1][2]
Upon insulin binding, the IR undergoes autophosphorylation on key tyrosine residues within its activation loop, leading to a conformational change that opens the kinase domain for substrate binding and phosphorylation. GRB14 is recruited to the activated IR, where its BPS domain directly binds to the kinase domain.[3] This interaction physically occludes the substrate-binding groove, thereby preventing the phosphorylation of key downstream signaling molecules such as Insulin Receptor Substrate 1 (IRS-1).[4]
Structural studies have revealed that the N-terminal region of the GRB14 BPS domain mimics an IR substrate and binds to the peptide-binding groove of the IR kinase domain.[2] Additionally, the C-terminal SH2 domain of GRB14 interacts with the phosphorylated activation loop of the IR, further stabilizing the inhibitory complex.[5][6] This dual interaction ensures a potent and specific inhibition of the IR's catalytic activity.[3] The inhibition by GRB14 is uncompetitive with respect to ATP, indicating that it does not interfere with ATP binding but rather with the phosphorylation of substrates.[3]
Beyond direct kinase inhibition, GRB14 has been shown to modulate insulin signaling through other mechanisms. It can protect the IR activation loop from dephosphorylation by protein tyrosine phosphatases (PTPs), suggesting a complex regulatory role.[7] Furthermore, recent evidence points to a novel signaling axis where GRB14 interacts with the scaffolding protein p62/SQSTM1.[1][8] In the liver, the dissociation of the GRB14-p62 complex upon GRB14 knockdown leads to the activation of the transcription factor Nrf2, which in turn represses hepatic lipogenesis.[1][8] This highlights a multifaceted role for GRB14 in both glucose and lipid metabolism.
Data Presentation: Quantitative Insights into GRB14 Function
The following tables summarize key quantitative data from studies investigating the role of GRB14 in insulin signaling and metabolism.
Table 1: Effects of GRB14 Ablation on Glucose Homeostasis in Mice
| Parameter | Wild-Type | Grb14 Knockout (-/-) | Percentage Change | Reference |
| Glucose Tolerance (Area Under the Curve, arbitrary units) | ~18000 | ~12000 | ~33% improvement | [9] |
| Fasting Plasma Insulin (ng/mL) | ~0.8 | ~0.4 | ~50% decrease | [9] |
| Insulin-Stimulated Glucose Uptake in Soleus Muscle (dpm/mg protein) | ~1500 | ~2500 | ~67% increase | [9] |
| Hepatic Triglyceride Content in ob/ob mice (mg/g liver) | ~250 | ~100 | ~60% decrease | [1] |
Table 2: GRB14 Expression in Insulin Resistant States
| Model | Tissue | Fold Increase in GRB14 Expression | Reference |
| ob/ob Mice | Adipose Tissue | ~2.5 | [10][11] |
| Goto-Kakizaki (GK) Rats | Adipose Tissue | ~1.8 | [10][11] |
| Type 2 Diabetic Humans | Subcutaneous Adipose Tissue | ~1.5 | [10][11] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving GRB14 and a typical experimental workflow for studying its interaction with the insulin receptor.
GRB14-Mediated Inhibition of Insulin Signaling Pathway
Caption: GRB14 inhibits insulin signaling by binding to the activated insulin receptor.
Novel GRB14-p62-Nrf2 Signaling Pathway in Liver
Caption: GRB14 regulates hepatic lipogenesis via the p62-Nrf2-LXR signaling axis.
Experimental Workflow: Co-Immunoprecipitation of GRB14 and Insulin Receptor
Caption: Workflow for studying the GRB14-Insulin Receptor interaction via Co-IP.
Experimental Protocols
Detailed methodologies for key experiments are crucial for replicating and building upon existing research.
Co-Immunoprecipitation (Co-IP) of GRB14 and Insulin Receptor
This protocol is designed to verify the in vivo interaction between GRB14 and the insulin receptor.
Materials:
-
Cells co-expressing tagged GRB14 (e.g., Myc-GRB14) and the insulin receptor.
-
Insulin solution (100 nM).
-
Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitor cocktail.
-
Anti-tag antibody (e.g., anti-Myc antibody).
-
Protein A/G magnetic beads.
-
Wash Buffer: Co-IP Lysis Buffer with 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.
-
Antibodies for Western Blotting: anti-Insulin Receptor β-subunit and anti-tag antibody.
Procedure:
-
Culture cells to ~80-90% confluency.
-
Serum-starve cells for 4-6 hours.
-
Stimulate cells with 100 nM insulin for 10 minutes at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice with Co-IP Lysis Buffer.
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate a portion of the supernatant with the anti-tag antibody for 2-4 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads three times with Wash Buffer.
-
Elute the protein complexes from the beads using Elution Buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against the insulin receptor and the tag on GRB14.[4][12]
Bioluminescence Resonance Energy Transfer (BRET) Assay for GRB14-IR Interaction
BRET is a powerful technique to study protein-protein interactions in living cells in real-time.
Materials:
-
HEK293 cells.
-
Expression vectors for IR fused to a Renilla luciferase (Rluc) donor (IR-Rluc) and GRB14 fused to a yellow fluorescent protein (YFP) acceptor (GRB14-YFP).
-
Coelenterazine (B1669285) h (BRET substrate).
-
Plate reader capable of measuring luminescence at two distinct wavelengths.
Procedure:
-
Co-transfect HEK293 cells with IR-Rluc and GRB14-YFP expression vectors.
-
24-48 hours post-transfection, harvest and resuspend cells in a suitable buffer (e.g., PBS).
-
Aliquot cell suspension into a 96-well microplate.
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure luminescence at ~475 nm (Rluc emission) and ~530 nm (YFP emission).
-
To study the effect of insulin, add insulin to the desired concentration and measure BRET signal over time.
-
The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. An increase in the BRET ratio upon insulin stimulation indicates an interaction between IR and GRB14.[13][14][15][16]
In Vitro Insulin Receptor Kinase Assay
This assay directly measures the inhibitory effect of GRB14 on the IR's kinase activity.
Materials:
-
Purified, activated (autophosphorylated) insulin receptor kinase domain.
-
Purified recombinant GRB14 protein.
-
A synthetic peptide substrate for the IR kinase (e.g., poly-Glu-Tyr, 4:1).
-
[γ-³²P]ATP.
-
Kinase reaction buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 2 mM MnCl₂, 0.1% Triton X-100.
-
Trichloroacetic acid (TCA).
Procedure:
-
Set up kinase reactions in a microcentrifuge tube containing kinase reaction buffer, the peptide substrate, and varying concentrations of GRB14.
-
Initiate the reaction by adding the purified IR kinase domain and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by adding TCA to precipitate the proteins and peptide substrate.
-
Spot the reaction mixture onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the kinase activity. A decrease in radioactivity in the presence of GRB14 indicates inhibition of the IR kinase.[3][17]
Conclusion and Future Directions
GRB14 is a well-validated negative regulator of insulin signaling, acting primarily as a pseudosubstrate inhibitor of the insulin receptor kinase. Its elevated expression in insulin-resistant states underscores its potential as a therapeutic target. The discovery of its role in a novel hepatic lipogenesis pathway further broadens its importance in metabolic regulation. Future research should focus on the development of small molecule inhibitors or other therapeutic modalities that disrupt the GRB14-IR interaction. A deeper understanding of the tissue-specific regulation of GRB14 expression and its interplay with other signaling networks will be crucial for the development of targeted and effective therapies for insulin resistance and type 2 diabetes.
References
- 1. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for inhibition of the insulin receptor by the adaptor protein Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of insulin receptor catalytic activity by the molecular adapter Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational Screening and Experimental Validation of Inhibitor Targeting the Complex Formation of Grb14 and Insulin Receptor [mdpi.com]
- 5. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for Inhibition of the Insulin Receptor by the Adaptor Protein Grb14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Increased adipose tissue expression of Grb14 in several models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
function of Growth Factor Receptor-Bound Protein 14 in metabolism
An In-depth Technical Guide on the Core Metabolic Functions of Growth Factor Receptor-Bound Protein 14 (Grb14)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Growth Factor Receptor-Bound Protein 14 (Grb14) is an adapter protein that has emerged as a critical, tissue-specific modulator of metabolic signaling pathways. Primarily recognized as a negative regulator of the insulin (B600854) receptor (IR), Grb14's function extends beyond simple inhibition, revealing a complex and dual role, particularly in the liver. This document provides a comprehensive overview of the molecular mechanisms through which Grb14 influences glucose and lipid metabolism, summarizes key quantitative findings from preclinical models, details common experimental protocols for its study, and visualizes its complex signaling networks. Understanding the multifaceted functions of Grb14 is paramount for developing novel therapeutic strategies targeting insulin resistance, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).
Core Function: Negative Regulation of Insulin Receptor Signaling
Grb14 is a member of the Grb7/10/14 family of adapter proteins and is highly expressed in insulin-sensitive tissues such as the liver, skeletal muscle, and adipose tissue.[1] Its primary role in metabolism is the direct inhibition of the insulin receptor.
Upon insulin binding, the IR undergoes autophosphorylation, creating docking sites for various substrate proteins. Grb14 binds directly to the activated IR through two key domains: a C-terminal Src homology 2 (SH2) domain and a central region located between the Pleckstrin homology (PH) and SH2 domains, known as the BPS (Between PH and SH2) domain.[2][3] Structural studies have revealed that the N-terminal region of the Grb14 BPS domain functions as a pseudosubstrate inhibitor, physically occupying the kinase's catalytic site and preventing the phosphorylation of other key downstream targets like Insulin Receptor Substrate 1 (IRS-1).[2][4] By limiting IRS-1 phosphorylation, Grb14 effectively dampens the entire downstream signaling cascade, including the PI3K-Akt/PKB pathway, which is crucial for most of insulin's metabolic actions.[3][5]
References
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
GRB14: A Negative Regulator of Insulin Receptor Signaling – A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Growth Factor Receptor-Bound Protein 14 (GRB14) as an inhibitor of insulin (B600854) receptor (IR) signaling. Understanding the molecular mechanisms governing this interaction is paramount for developing novel therapeutic strategies to combat insulin resistance, a hallmark of type 2 diabetes and other metabolic disorders. This document provides a comprehensive overview of the GRB14-IR signaling axis, detailed experimental protocols for its investigation, and a quantitative analysis of its physiological impact.
The Core Mechanism: GRB14 as a Pseudosubstrate Inhibitor
GRB14 belongs to the Grb7/10/14 family of adapter proteins and functions as a key negative regulator of insulin signaling.[1][2][3] Its inhibitory action is primarily mediated through direct interaction with the activated insulin receptor. Upon insulin binding, the intrinsic tyrosine kinase activity of the IR is stimulated, leading to its autophosphorylation and the subsequent phosphorylation of downstream substrates.[4] GRB14 binds to the autophosphorylated IR, effectively dampening its kinase activity towards other substrates.[5][6]
The inhibitory function of GRB14 is multifaceted and involves two key domains:
-
BPS (Between Pleckstrin Homology and SH2) or PIR (Phosphorylated Insulin Receptor-Interacting Region) Domain: This region is unique to the Grb7/10/14 family and is the primary determinant of the inhibitory activity.[4][6] The N-terminal portion of the BPS domain acts as a pseudosubstrate, binding to the catalytic cleft of the IR kinase domain in a manner that mimics a true substrate but without being phosphorylated.[2][4] This competitive inhibition physically blocks the access of other substrates, such as Insulin Receptor Substrate 1 (IRS-1), to the activated receptor.[2]
-
SH2 (Src Homology 2) Domain: This domain recognizes and binds to specific phosphotyrosine residues on the activated IR, primarily within the activation loop.[7][8] While the SH2 domain itself does not possess inhibitory activity, it plays a crucial role in tethering GRB14 to the activated receptor, thereby increasing the local concentration of the inhibitory BPS domain and enhancing its suppressive effect.[6]
The coordinated action of the BPS and SH2 domains ensures a potent and specific inhibition of the insulin receptor's catalytic activity.
Signaling Pathways and Logical Relationships
The interaction between GRB14 and the insulin receptor has significant downstream consequences, primarily affecting the PI3K/Akt and MAPK/ERK signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex relationships.
Diagram 1: GRB14 Inhibition of Insulin Receptor Signaling
Caption: GRB14 directly inhibits the activated insulin receptor, blocking downstream signaling.
Diagram 2: Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for detecting the GRB14-Insulin Receptor interaction via Co-IP.
Quantitative Data Presentation
The inhibitory effect of GRB14 on insulin signaling has been quantified through various experimental approaches. The following tables summarize key findings from studies on Grb14 knockout mice and in vitro assays.
Table 1: Metabolic Phenotype of Grb14 Knockout (KO) Mice
| Parameter | Wild-Type (WT) | Grb14 KO | Change in Grb14 KO | Reference(s) |
| Glucose Tolerance | Normal | Improved | Increased glucose clearance | [5][9][10][11] |
| Fasting Insulin Levels | Normal | Lower | Indicates increased insulin sensitivity | [9][10][11] |
| Insulin-Stimulated Glucose Uptake (Soleus Muscle) | Baseline | ~1.7-fold higher (submaximal insulin) | Enhanced glucose disposal in muscle | [9] |
| Insulin-Stimulated Glycogen (B147801) Synthesis (Liver) | Baseline | Increased | Enhanced glycogen storage | [7][10] |
| Insulin-Stimulated Glycogen Synthesis (Skeletal Muscle) | Baseline | Increased | Enhanced glycogen storage | [7][10] |
Table 2: Effects of GRB14 on Downstream Insulin Signaling
| Signaling Molecule | Effect of GRB14 Overexpression/Presence | Effect of GRB14 Knockout/Knockdown | Reference(s) |
| IRS-1 Tyrosine Phosphorylation | Decreased | Increased | [10][12][13] |
| Akt/PKB Phosphorylation (Activation) | Decreased | Increased | [7][12][13] |
| ERK/MAPK Phosphorylation (Activation) | Decreased | Increased | [13] |
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments used to investigate the GRB14-IR interaction.
Co-Immunoprecipitation (Co-IP) of GRB14 and Insulin Receptor
This protocol is adapted from methodologies described in studies investigating the GRB14-IR complex in transfected mammalian cells.[14][15]
Objective: To demonstrate the in vivo interaction between GRB14 and the insulin receptor.
Materials:
-
Mammalian cells (e.g., HEK293T, COS-7)
-
Expression vectors for tagged GRB14 (e.g., V5-tagged) and human insulin receptor
-
Transfection reagent (e.g., X-tremeGENE 9)
-
Dulbecco's Modified Eagle's Medium (DMEM) with and without serum
-
Insulin solution (1 µM)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate)
-
Anti-Insulin Receptor antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Anti-GRB14 and Anti-Insulin Receptor antibodies for Western blotting
Procedure:
-
Cell Culture and Transfection:
-
Plate cells to achieve 70-80% confluency on the day of transfection.
-
Co-transfect cells with expression vectors for tagged GRB14 and the insulin receptor using a suitable transfection reagent according to the manufacturer's instructions.[14]
-
Incubate cells for 24-48 hours post-transfection.
-
-
Insulin Stimulation and Cell Lysis:
-
Serum-starve the cells for at least 4 hours prior to stimulation.
-
Stimulate the cells with 1 µM insulin for 10 minutes at 37°C.[14]
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with Lysis Buffer for 30 minutes with occasional vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 30 minutes at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add the anti-Insulin Receptor antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer.
-
After the final wash, aspirate all residual buffer.
-
Elute the protein complexes by adding Elution Buffer and boiling for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against GRB14 and the insulin receptor, followed by appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Insulin Receptor Kinase Assay
This protocol outlines a method to measure the kinase activity of the insulin receptor in the presence or absence of GRB14 using a synthetic peptide substrate.[15][16]
Objective: To quantify the inhibitory effect of GRB14 on the insulin receptor's tyrosine kinase activity.
Materials:
-
Purified, activated insulin receptor kinase domain
-
Purified GRB14 protein or BPS/PIR domain
-
Synthetic peptide substrate containing a tyrosine residue (e.g., a peptide derived from IRS-1)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 10 mM MnCl₂, 1 mM DTT
-
[γ-³²P]ATP
-
ATP solution
-
Trichloroacetic acid (TCA)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the synthetic peptide substrate (at a concentration near its Km, if known), and purified GRB14 (or buffer control).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the purified, activated insulin receptor kinase domain and a mixture of cold ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Quantifying Phosphorylation:
-
Stop the reaction by adding an equal volume of ice-cold TCA.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Allow the paper to dry completely.
-
-
Data Analysis:
-
Quantify the amount of incorporated ³²P into the peptide substrate using a scintillation counter.
-
Calculate the kinase activity (e.g., in pmol of phosphate (B84403) incorporated per minute per mg of enzyme).
-
Compare the kinase activity in the presence and absence of GRB14 to determine the extent of inhibition.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol describes a cell-based assay to monitor the interaction between GRB14 and the insulin receptor in real-time.[13][17][18]
Objective: To dynamically measure the interaction between GRB14 and the insulin receptor in living cells upon insulin stimulation.
Materials:
-
Mammalian cells (e.g., HEK293)
-
Expression vectors for GRB14 fused to a BRET acceptor (e.g., YFP) and the insulin receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc)
-
Cell culture medium
-
BRET substrate (e.g., coelenterazine (B1669285) h)
-
Plate reader capable of measuring luminescence at two distinct wavelengths
Procedure:
-
Cell Culture and Transfection:
-
Plate cells in a white, clear-bottom 96-well plate.
-
Co-transfect the cells with the GRB14-YFP and IR-Rluc expression vectors.
-
-
BRET Measurement:
-
24-48 hours post-transfection, replace the culture medium with a buffer suitable for BRET measurements (e.g., HBSS).
-
Add the BRET substrate (coelenterazine h) to each well.
-
Immediately begin measuring luminescence at the donor emission wavelength (e.g., ~475 nm) and the acceptor emission wavelength (e.g., ~530 nm).
-
-
Insulin Stimulation and Data Acquisition:
-
After establishing a baseline reading, add insulin to the wells to stimulate the interaction.
-
Continue to measure the luminescence at both wavelengths over time to monitor the dynamics of the interaction.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the change in BRET ratio over time to visualize the insulin-induced interaction between GRB14 and the insulin receptor.
-
Conclusion and Future Directions
GRB14 is a well-established negative regulator of insulin receptor signaling, acting as a pseudosubstrate inhibitor to attenuate the receptor's kinase activity. This inhibitory function has profound effects on downstream metabolic and mitogenic pathways. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the intricacies of the GRB14-IR interaction.
The development of small molecules or biologics that can disrupt the GRB14-IR complex represents a promising therapeutic avenue for enhancing insulin sensitivity.[2] Future research should focus on high-throughput screening for such inhibitors and further elucidating the tissue-specific roles of GRB14 in both physiological and pathological states. A deeper understanding of the regulatory mechanisms governing GRB14 expression and function will be critical in the pursuit of novel treatments for insulin resistance and related metabolic diseases.
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Basis for Inhibition of the Insulin Receptor by the Adaptor Protein Grb14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Grb10 interacts differentially with the insulin receptor, insulin-like growth factor I receptor, and epidermal growth factor receptor via the Grb10 Src homology 2 (SH2) domain and a second novel domain located between the pleckstrin homology and SH2 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. orbilu.uni.lu [orbilu.uni.lu]
- 10. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to measure and analyze protein interactions in mammalian cells using bioluminescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HTScan® INS Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
An In-depth Technical Guide to the Human GRB14 Gene: Location, Structure, and Function
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Growth factor receptor-bound protein 14 (GRB14) is a crucial adaptor protein implicated in the negative regulation of key signaling pathways, most notably insulin (B600854) receptor signaling.[1][2] As a member of the Grb7/10/14 family, it plays a significant role in cellular growth and metabolism, making it a protein of interest in the study of insulin resistance, type 2 diabetes, and oncology.[3][4][5] This document provides a comprehensive technical overview of the human GRB14 gene, detailing its genomic location, structural organization, protein architecture, and its intricate role in cellular signaling. Furthermore, it outlines key experimental protocols for its study and presents visual workflows and pathways to facilitate a deeper understanding of its biological context.
Genomic Location and Structure of Human GRB14
The human GRB14 gene is located on the long (q) arm of chromosome 2.[1][5][6] It belongs to a small family of adapter proteins that interact with various receptor tyrosine kinases and signaling molecules.[2] The gene's expression is associated with signaling pathways that regulate both growth and metabolism.[1] Alternative splicing of the GRB14 gene results in the production of multiple transcript variants, allowing for a diversity of protein isoforms.[2][7]
Table 1: Genomic Location of the Human GRB14 Gene
| Feature | Details | Source(s) |
| Official Symbol | GRB14 | [7] |
| Official Name | Growth factor receptor bound protein 14 | [8] |
| Aliases | GRB14 Adapter Protein | [7] |
| Cytogenetic Band | 2q24.3 | [1][7] |
| Genomic Coordinates (GRCh38/hg38) | chr2:164,492,417-164,622,472 | [9] |
| Genomic Size | 129,066 bases | [7] |
| Strand | Minus (-) | [7] |
Table 2: GRB14 Gene and Protein Characteristics
| Feature | Details | Source(s) |
| NCBI Gene ID | 2888 | [2][7] |
| Ensembl ID | ENSG00000115290 | [7] |
| OMIM ID | 601524 | [1][7] |
| UniProtKB ID | Q14449 | [7] |
| Canonical Protein Size | 540 amino acids | [7] |
| Canonical Molecular Mass | 60,988 Da | [7] |
| Post-Translational Modifications | Phosphorylated on serine and tyrosine residues. | [7] |
GRB14 Protein Architecture
GRB14 is a multidomain adaptor protein. Its structure is characteristic of the Grb7/10/14 family, which facilitates its interactions with both receptor tyrosine kinases and downstream signaling molecules.[3][10]
The key functional domains of the GRB14 protein include:
-
N-terminal Proline-Rich Region: Involved in protein-protein interactions.[11]
-
Ras-associating (RA) domain: Interacts with Ras GTPases.[12]
-
Pleckstrin Homology (PH) domain: Binds to phosphoinositides, aiding in membrane recruitment.[10][12]
-
BPS (Between PH and SH2) domain: A region unique to the Grb7/10/14 family that is crucial for binding to the activated insulin receptor.[10][12][13] This domain contains a pseudosubstrate motif that directly inhibits the receptor's kinase activity.[12][13]
-
Src Homology 2 (SH2) domain: A C-terminal domain that recognizes and binds to phosphorylated tyrosine residues on activated receptors, such as the insulin receptor, which increases the affinity and specificity of the interaction.[3][10][12]
Signaling Pathways Involving GRB14
GRB14 is a well-established negative regulator of the insulin receptor signaling pathway.[1][14] It also modulates signaling from other receptors, including the Fibroblast Growth Factor Receptor (FGFR) and the RET proto-oncogene, and is implicated in the PI3K/AKT pathway in certain cancers.[5][11][15][16]
Inhibition of Insulin Receptor Signaling
Upon insulin binding, the Insulin Receptor (IR) undergoes autophosphorylation on key tyrosine residues, activating its kinase domain.[4] Activated IR then phosphorylates downstream substrates like Insulin Receptor Substrate 1 (IRS-1), initiating cascades such as the PI3K/Akt and Ras/MAPK pathways.[4]
GRB14 intervenes in this process as follows:
-
Recruitment to Activated IR: Insulin stimulation promotes the rapid recruitment of GRB14 to the activated IR.[14] This interaction is mediated by both the BPS and SH2 domains of GRB14 binding to the phosphorylated IR.[13]
-
Kinase Inhibition: The BPS domain of GRB14 acts as a pseudosubstrate inhibitor, binding directly to the IR's catalytic site and blocking its kinase activity towards other substrates.[4][12]
-
Modulation of Dephosphorylation: GRB14 binding alters the IR's interaction with protein tyrosine phosphatase PTP1B.[14][17] This protects the three key tyrosine residues in the kinase activation loop from dephosphorylation while promoting the dephosphorylation of Tyr972, a critical docking site for IRS-1.[14][17]
-
Downstream Signal Attenuation: The net effect is a decrease in IRS-1 binding to the IR, leading to reduced activation of the downstream PI3K/Akt and ERK/MAPK pathways.[14][17]
Caption: GRB14 negatively regulates insulin signaling by binding to the activated insulin receptor.
Role in Cancer
Recent studies have highlighted the role of GRB14 in various cancers. In gastric cancer, high GRB14 expression is correlated with poor prognosis and it promotes tumor progression by facilitating the PI3K/AKT signaling pathway.[5][16] In thyroid cancer, GRB14 can modulate RET signaling, impacting cancer cell proliferation and invasion.[15][18]
Key Experimental Methodologies for Studying GRB14
Understanding the function of GRB14 relies on specific biochemical and cell-based assays. The following protocols are foundational for investigating GRB14's protein-protein interactions and its impact on signaling pathways.
Co-immunoprecipitation (Co-IP) to Verify GRB14-Partner Interaction
Co-IP is used to determine if two proteins interact within a cell. It has been widely used to confirm the interaction between GRB14 and the insulin receptor.[14][19]
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., HEK293, COS) transiently transfected with expression vectors for GRB14 and its putative binding partner (e.g., Insulin Receptor).
-
Stimulation: Stimulate cells with an appropriate ligand (e.g., 100 nM insulin for 10 minutes) to induce the protein interaction.[19]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-IR antibody) overnight at 4°C.
-
Add fresh protein A/G-agarose beads to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the "prey" protein (e.g., anti-GRB14 antibody) to confirm its presence in the complex.
Caption: Workflow for Co-immunoprecipitation to detect GRB14 and Insulin Receptor interaction.
Bioluminescence Resonance Energy Transfer (BRET) for In-Vivo Interaction Dynamics
BRET is a powerful technique to study protein-protein interactions in real-time within living cells. It has been used to dynamically monitor the insulin-induced interaction between GRB14 and the IR.[14][17]
Protocol:
-
Vector Construction: Create expression constructs where the proteins of interest are fused to a BRET donor and acceptor. For example, IR fused to Renilla luciferase (IR-Rluc) and GRB14 fused to a yellow fluorescent protein (GRB14-YFP).
-
Cell Transfection: Co-transfect HEK293T cells with the BRET fusion constructs (e.g., IR-Rluc and GRB14-YFP).[17]
-
Cell Plating and Starvation: Plate the transfected cells and typically serum-starve them to establish a baseline signal.
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to the cells.
-
Measure the light emission at the wavelengths corresponding to the donor (luciferase) and the acceptor (YFP).
-
-
Stimulation and Dynamic Reading: Add the stimulus (e.g., 100 nM insulin) and monitor the BRET signal over time. An increase in the ratio of acceptor to donor emission indicates that the proteins are in close proximity (<10 nm), signifying an interaction.[17]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An insulin-induced increase in this ratio demonstrates ligand-dependent interaction.[14]
Caption: Principle of the Bioluminescence Resonance Energy Transfer (BRET) assay.
Western Blotting for Phosphorylation and Expression Analysis
Western blotting is essential for examining the expression levels of GRB14 and assessing the phosphorylation status of key signaling proteins like Akt and ERK1/2 in response to stimuli.[20]
Protocol:
-
Sample Preparation: Prepare protein lysates from cells or tissues under various experimental conditions (e.g., with or without insulin stimulation, with or without GRB14 knockdown).[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-GRB14, anti-phospho-Akt, anti-total-Akt).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging and Analysis: Capture the light signal with a detector. Quantify band intensity using densitometry software, often normalizing to a loading control like β-actin or GAPDH.[21]
References
- 1. GRB14 - Wikipedia [en.wikipedia.org]
- 2. GRB14 growth factor receptor bound protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. GRB14: A prognostic biomarker driving tumor progression in gastric cancer through the PI3K/AKT signaling pathway by interacting with COBLL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genecards.org [genecards.org]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. BioGPS - your Gene Portal System [biogps.org]
- 10. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation and functional roles of Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural and functional studies of the Ras-associating and pleckstrin-homology domains of Grb10 and Grb14 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Interaction between the insulin receptor and Grb14: a dynamic study in living cells using BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Insulin Resistance Grb14 Adaptor Protein Promotes Thyroid Cancer Ret Signaling and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GRB14: A prognostic biomarker driving tumor progression in gastric cancer through the PI3K/AKT signaling pathway by interacting with COBLL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interaction with Grb14 results in site‐specific regulation of tyrosine phosphorylation of the insulin receptor | EMBO Reports [link.springer.com]
- 18. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 19. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Domains of the GRB14 Adapter Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 14 (GRB14) is a multi-domain intracellular adapter protein that plays a pivotal role in the modulation of various signaling pathways, most notably in insulin (B600854) receptor and fibroblast growth factor receptor signaling. As a member of the Grb7/10/14 family of adapter proteins, GRB14 functions as a critical regulator of cellular processes, including metabolism, growth, and differentiation. Its ability to interact with a multitude of signaling molecules is dictated by its distinct modular architecture, comprising several key functional domains. This technical guide provides an in-depth exploration of the domains of the GRB14 adapter protein, detailing their structure, function, binding partners, and the experimental methodologies used to characterize them.
The Domain Architecture of GRB14
GRB14 is characterized by a conserved modular structure, which includes an N-terminal Proline-rich region, a central region containing a Ras-associating (RA) domain and a Pleckstrin-homology (PH) domain, a unique intervening sequence known as the BPS (Between PH and SH2) or PIR (Pseudosubstrate Inhibitory Region) domain, and a C-terminal Src-homology 2 (SH2) domain.
Quantitative Analysis of GRB14 Domain Interactions
The function of GRB14 as an adapter protein is fundamentally dependent on the specific and regulated interactions of its domains with various binding partners. The affinity of these interactions, often quantified by the equilibrium dissociation constant (Kd), is crucial for understanding the dynamics of GRB14-mediated signal transduction.
Table 1: Binding Affinities of GRB14 Domains
| GRB14 Domain | Binding Partner | Method | Dissociation Constant (Kd) | Reference |
| RA-PH | H-Ras (GTP-loaded) | Fluorescence Anisotropy | 3.6 ± 0.6 µM | [1] |
| PH | PI(3,4,5)P3 | Fluorescence Polarization | 28 µM | [2] |
| PI(4,5)P2 | Fluorescence Polarization | > 90 µM | [2] | |
| PI(3,4)P2 | Fluorescence Polarization | > 90 µM | [2] | |
| PI(5)P | Fluorescence Polarization | > 90 µM | [2] | |
| BPS | Insulin Receptor (IR) β-subunit | Surface Plasmon Resonance | 8 nM | [3] |
Detailed Experimental Protocols
The characterization of GRB14 domains and their interactions has been achieved through a variety of sophisticated experimental techniques. The following sections provide detailed methodologies for key experiments cited in the study of GRB14.
Co-Immunoprecipitation (Co-IP) for Identifying GRB14 Interaction Partners
Co-IP is a powerful technique to identify in vivo protein-protein interactions.
Objective: To determine if GRB14 interacts with a specific protein (e.g., Insulin Receptor) in a cellular context.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or HepG2) expressing endogenous or overexpressed tagged GRB14 and the protein of interest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to maintain protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the "bait" protein (e.g., anti-GRB14 antibody).
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Incubate for several hours to overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE loading buffer).
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific to the "prey" protein (e.g., anti-Insulin Receptor antibody) to detect its presence in the immunoprecipitated complex.
-
Fluorescence Polarization (FP) for Quantifying GRB14 Domain Binding
FP is a solution-based technique that measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner.
Objective: To determine the binding affinity (Kd) of a GRB14 domain (e.g., PH domain) for its ligand (e.g., a phosphoinositide).
Protocol:
-
Reagent Preparation:
-
Prepare a fluorescently labeled version of the smaller binding partner (e.g., a fluorescently tagged phosphoinositide).
-
Prepare a series of dilutions of the unlabeled GRB14 domain.
-
-
Binding Reaction:
-
In a microplate, mix a constant concentration of the fluorescently labeled ligand with the varying concentrations of the GRB14 domain in a suitable buffer.
-
Incubate the mixture to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each sample using a plate reader equipped with polarizing filters. The instrument excites the sample with polarized light and measures the emitted light in planes parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the GRB14 domain concentration.
-
Fit the data to a saturation binding curve to determine the Kd value.
-
Yeast Two-Hybrid (Y2H) Screening for Discovering Novel GRB14 Interactors
The Y2H system is a genetic method used to discover protein-protein interactions.
Objective: To identify novel proteins that interact with a specific GRB14 domain.
Protocol:
-
Vector Construction:
-
Clone the cDNA of the GRB14 domain of interest (the "bait") into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
-
Prepare a cDNA library from a relevant cell type or tissue, cloned into a vector that fuses the library proteins (the "prey") to the activation domain (AD) of the same transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the "bait" plasmid and the "prey" library plasmids.
-
-
Screening:
-
Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine, adenine) and contains a reporter gene (e.g., LacZ).
-
Only yeast cells where the "bait" and "prey" proteins interact will reconstitute a functional transcription factor, leading to the expression of the reporter genes and allowing growth on the selective medium.
-
-
Validation and Identification:
-
Isolate the "prey" plasmids from the positive yeast colonies.
-
Sequence the cDNA inserts to identify the interacting proteins.
-
Perform further validation experiments (e.g., Co-IP) to confirm the interaction.
-
Surface Plasmon Resonance (SPR) for Analyzing Binding Kinetics
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
Objective: To determine the association (ka) and dissociation (kd) rate constants and the equilibrium dissociation constant (Kd) of the interaction between a GRB14 domain and its binding partner.
Protocol:
-
Chip Preparation:
-
Immobilize one of the binding partners (the "ligand," e.g., a purified GRB14 domain) onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Flow a solution containing the other binding partner (the "analyte," e.g., a purified receptor tyrosine kinase domain) at various concentrations over the sensor chip surface.
-
The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
-
Dissociation Phase:
-
After the association phase, flow a buffer without the analyte over the chip to monitor the dissociation of the complex.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams (plots of RU versus time) to determine the ka, kd, and Kd values by fitting the data to appropriate binding models.
-
GRB14 in Cellular Signaling Pathways
GRB14 is a key player in several critical signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate the role of GRB14 in these pathways.
GRB14 in Insulin Receptor Signaling
GRB14 acts as a negative regulator of insulin signaling. Upon insulin stimulation, the insulin receptor (IR) undergoes autophosphorylation, creating docking sites for various signaling molecules. GRB14 is recruited to the activated IR, primarily through its BPS and SH2 domains. The BPS domain of GRB14 functions as a pseudosubstrate inhibitor, directly binding to the catalytic cleft of the IR kinase domain and inhibiting its activity. This leads to reduced phosphorylation of downstream substrates like Insulin Receptor Substrate (IRS) proteins, thereby dampening the signal transduction cascade that mediates insulin's metabolic effects.
Caption: GRB14 negatively regulates insulin signaling by inhibiting the kinase activity of the phosphorylated insulin receptor.
GRB14 in Fibroblast Growth Factor Receptor (FGFR) Signaling
GRB14 also modulates signaling downstream of the Fibroblast Growth Factor Receptor (FGFR). Upon FGF binding, the FGFR dimerizes and autophosphorylates, creating docking sites for signaling proteins. GRB14, through its SH2 domain, can bind to the phosphorylated FGFR. This interaction can interfere with the recruitment and activation of other signaling molecules, such as PLCγ, thereby influencing downstream pathways like the MAPK cascade.
Caption: GRB14 modulates FGFR signaling by interfering with the recruitment of downstream effectors like PLCγ.
GRB14 in Ras/MAPK Signaling
The Ras-associating (RA) domain of GRB14 directly links it to the Ras signaling pathway. Activated, GTP-bound Ras can recruit GRB14 to the plasma membrane. This interaction, coupled with the ability of the adjacent PH domain to bind to membrane phosphoinositides, likely serves to localize GRB14 in proximity to its other signaling partners, such as receptor tyrosine kinases, thereby integrating signals from multiple pathways.
References
- 1. Structural Basis for the Interaction of the Adaptor Protein Grb14 with Activated Ras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional studies of the Ras-associating and pleckstrin-homology domains of Grb10 and Grb14 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Grb14 BPS domain by GSK-3 correlates with complex forming of Grb14 and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
GRB14 Expression Patterns: A Technical Guide for Researchers
An In-depth Analysis of Growth Factor Receptor-Bound Protein 14 Distribution Across Human Tissues
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein belonging to the Grb7/10/14 family.[1] These proteins are characterized by a conserved structure including a C-terminal SH2 domain and a central region containing a BPS (between Pleckstrin homology and SH2) domain, which together mediate interactions with various receptor tyrosine kinases (RTKs).[1] GRB14 is particularly recognized for its role as a negative regulator of the insulin (B600854) receptor, but it also interacts with other receptors, including the fibroblast growth factor receptor (FGFR) and the RET proto-oncogene.[2][3] Its involvement in key signaling pathways makes GRB14 a protein of significant interest in metabolic research, oncology, and drug development. This technical guide provides a comprehensive overview of GRB14 expression patterns in different human tissues, details the experimental methodologies for its detection, and illustrates its key signaling interactions.
GRB14 Expression in Human Tissues
GRB14 exhibits a wide but not uniform expression pattern across various human tissues. Both at the mRNA and protein level, its presence is prominent in metabolically active tissues, underscoring its role in regulating metabolic processes.
Quantitative mRNA Expression Data
The following table summarizes the normalized mRNA expression of GRB14 in various human tissues, with data derived from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project. The values are presented in normalized Transcripts Per Million (nTPM).
| Tissue | HPA RNA-seq (nTPM) | GTEx RNA-seq (nTPM) | Consensus (nTPM) |
| Adipose Tissue | 3.9 | 6.7 | 5.3 |
| Adrenal Gland | 1.8 | 3.0 | 2.4 |
| Brain | 0.5 | 1.2 | 0.9 |
| Colon | 1.5 | 1.9 | 1.7 |
| Esophagus | 1.2 | 1.8 | 1.5 |
| Fallopian Tube | 2.5 | 3.5 | 3.0 |
| Heart Muscle | 4.8 | 6.0 | 5.4 |
| Kidney | 3.2 | 4.5 | 3.9 |
| Liver | 14.2 | 20.1 | 17.2 |
| Lung | 1.9 | 2.8 | 2.4 |
| Ovary | 3.0 | 4.2 | 3.6 |
| Pancreas | 2.8 | 4.0 | 3.4 |
| Placenta | 0.8 | 1.5 | 1.2 |
| Prostate | 2.1 | 3.2 | 2.7 |
| Skeletal Muscle | 4.5 | 5.8 | 5.2 |
| Skin | 1.7 | 2.5 | 2.1 |
| Small Intestine | 2.0 | 2.9 | 2.5 |
| Spleen | 1.3 | 2.1 | 1.7 |
| Stomach | 1.6 | 2.2 | 1.9 |
| Testis | 3.5 | 5.1 | 4.3 |
| Thyroid Gland | 2.2 | 3.1 | 2.7 |
| Uterus | 2.3 | 3.3 | 2.8 |
Data Source: The Human Protein Atlas. The consensus nTPM values are a combination of HPA and GTEx data.
High levels of GRB14 transcripts are notably observed in the liver, heart, and skeletal muscle.[1] Moderate expression is detected in adipose tissue, kidney, pancreas, testis, and ovary.[1][4] Lower levels of GRB14 mRNA are found in the brain and placenta.[1]
Protein Expression Summary
Immunohistochemical studies have provided insights into the cellular localization and relative abundance of the GRB14 protein in various tissues. The Human Protein Atlas provides a summary of these findings.
| Tissue | Protein Expression Level | Cellular Localization |
| Liver | High | Cytoplasmic |
| Heart Muscle | Medium | Cytoplasmic |
| Skeletal Muscle | Medium | Cytoplasmic |
| Kidney | Medium | Cytoplasmic/Membranous in tubules |
| Pancreas | Medium | Cytoplasmic in exocrine glands |
| Adipose Tissue | Low | Cytoplasmic |
| Brain | Low | Cytoplasmic in neurons and glial cells |
| Placenta | Low | Cytoplasmic in trophoblastic cells |
Data Source: The Human Protein Atlas. Protein expression levels are categorized as High, Medium, or Low based on staining intensity.
The protein expression data generally aligns with the mRNA expression patterns, with the highest protein levels observed in the liver. The subcellular localization is primarily cytoplasmic, with some membranous staining observed in specific cell types.[5]
Signaling Pathways Involving GRB14
GRB14 functions as a critical modulator of several signaling pathways, primarily by interacting with the kinase domains of receptor tyrosine kinases.
Insulin Receptor Signaling
GRB14 is a well-established negative regulator of the insulin receptor (IR).[6] Upon insulin binding, the IR undergoes autophosphorylation, creating docking sites for downstream signaling molecules. GRB14, through its BPS and SH2 domains, binds to the activated IR and inhibits its kinase activity, thereby dampening the insulin signal.[1]
Caption: GRB14 negatively regulates insulin receptor signaling.
Fibroblast Growth Factor Receptor (FGFR) Signaling
GRB14 also interacts with the Fibroblast Growth Factor Receptor (FGFR).[7] It is recruited to the activated FGFR1 and forms a trimeric complex with Phospholipase C gamma (PLCγ).[2] This interaction alters the phosphorylation and activation of PLCγ, thereby modulating downstream signaling events.[2]
Caption: GRB14 modulates FGFR1 signaling through PLCγ.
RET Signaling
In the context of thyroid cancer, GRB14 has been shown to facilitate RET (rearranged during transfection) proto-oncogene signaling.[8] Forced expression of GRB14 in thyroid cancer cells promotes RET activation and subsequent phosphorylation of downstream targets like STAT3 and Akt.[8]
Caption: GRB14 positively regulates RET signaling in thyroid cancer.
Experimental Protocols
Accurate assessment of GRB14 expression requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for common techniques used to study GRB14.
Immunohistochemistry (IHC) for GRB14 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting GRB14 protein in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate through a graded series of ethanol (B145695): 100% (2x 3 min), 95% (3 min), 80% (3 min), and 70% (3 min).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a heat-induced epitope retrieval (HIER) solution (e.g., citrate (B86180) buffer, pH 6.0 or Tris-EDTA, pH 9.0).
-
Heat in a microwave, pressure cooker, or water bath according to manufacturer's instructions (e.g., microwave at high power for 5-10 minutes, followed by low power for 10-15 minutes).
-
Allow slides to cool to room temperature in the buffer.
3. Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
4. Blocking:
-
Incubate with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary anti-GRB14 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
6. Secondary Antibody Incubation:
-
Rinse slides with PBS (3x 5 min).
-
Incubate with a biotinylated or HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.
7. Detection:
-
For biotinylated secondary antibodies, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Rinse with PBS.
-
Develop the signal with a chromogen substrate such as 3,3'-diaminobenzidine (B165653) (DAB) until the desired stain intensity is reached.
-
Stop the reaction by rinsing with distilled water.
8. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Differentiate in acid alcohol and blue in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
References
- 1. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grb14 inhibits FGF receptor signaling through the regulation of PLCγ recruitment and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GRB14 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Tissue expression of GRB14 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Inhibition of Grb14, a negative modulator of insulin signaling, improves glucose homeostasis without causing cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. The Insulin Resistance Grb14 Adaptor Protein Promotes Thyroid Cancer Ret Signaling and Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GRB14 in Glucose Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Growth factor receptor-bound protein 14 (GRB14) has emerged as a critical negative regulator of insulin (B600854) signaling and a key player in the intricate network governing glucose homeostasis. This technical guide provides an in-depth analysis of the in vivo role of GRB14, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling pathways involved. Understanding the multifaceted functions of GRB14 is paramount for developing novel therapeutic strategies targeting insulin resistance and type 2 diabetes.
Introduction
GRB14 is an adaptor protein that directly interacts with the activated insulin receptor (IR), functioning as a pseudosubstrate inhibitor of its tyrosine kinase activity.[1][2][3] This inhibitory action modulates downstream insulin signaling pathways, thereby influencing glucose metabolism in key metabolic tissues. In vivo studies, primarily utilizing Grb14-deficient mouse models, have unequivocally demonstrated its physiological significance in maintaining glucose homeostasis.[4][5][6] This guide synthesizes the current knowledge on GRB14's in vivo function, offering a comprehensive resource for researchers in the field.
GRB14's Impact on Glucose Homeostasis: In Vivo Evidence
Genetic ablation or knockdown of GRB14 in mice leads to a distinct metabolic phenotype characterized by enhanced insulin sensitivity and improved glucose tolerance.[4][7][8] These effects are observed despite lower circulating insulin levels, highlighting the potent insulin-sensitizing effect of GRB14 inhibition.[3][4] The metabolic improvements are tissue-specific, with the most profound effects observed in the liver and skeletal muscle.[4][9]
Data Presentation
The following tables summarize the key quantitative data from in vivo studies on Grb14-deficient and Grb14 knockdown mice, providing a clear comparison of the metabolic parameters.
Table 1: Metabolic Parameters in Grb14 Knockout (KO) Mice
| Parameter | Genotype | Condition | Value | Fold Change/Percent Change | Reference |
| Glucose Tolerance Test (AUC) | Wild-Type | Chow Diet | Undisclosed | - | [3] |
| Grb14-/- | Chow Diet | Significantly Reduced | Improved Glucose Tolerance | [3] | |
| Insulin Levels (during GTT) | Wild-Type | Chow Diet | Undisclosed | - | [4] |
| Grb14-/- | Chow Diet | Significantly Lower | - | [4] | |
| Insulin Tolerance Test | Wild-Type | Chow Diet | Undisclosed | - | [4] |
| Grb14-/- | Chow Diet | Greater Glucose Lowering | Increased Insulin Sensitivity | [4] | |
| Fasting Blood Glucose | Wild-Type | Chow Diet | Similar to KO | - | [3] |
| Grb14-/- | Chow Diet | Similar to WT | - | [3] | |
| Fasting Plasma Insulin | Wild-Type | 28-56 weeks old | Undisclosed | - | [4] |
| Grb14-/- | 28-56 weeks old | Significantly Lower | - | [4] | |
| 2-Deoxyglucose Uptake (Soleus Muscle) | Wild-Type | Insulin-stimulated | Undisclosed | - | [4] |
| Grb14-/- | Insulin-stimulated | Enhanced | Increased Glucose Uptake | [4] | |
| 2-Deoxyglucose Uptake (Adipose Tissue) | Wild-Type | Insulin-stimulated | No Difference | - | [4] |
| Grb14-/- | Insulin-stimulated | No Difference | - | [4] |
Table 2: Insulin Signaling in Grb14 Knockout (KO) Mice
| Parameter | Tissue | Genotype | Condition | Fold Change/Percent Change | Reference |
| IR Tyrosine Phosphorylation | Liver | Grb14-/- | Insulin-stimulated | Lower | [4] |
| Skeletal Muscle | Grb14-/- | Insulin-stimulated | Normal | [4] | |
| IRS-1 Tyrosine Phosphorylation | Liver | Grb14-/- | Insulin-stimulated | Enhanced | [4] |
| Skeletal Muscle | Grb14-/- | Insulin-stimulated | Enhanced | [4] | |
| Akt (PKB) Phosphorylation (Ser473) | Liver | Grb14-/- | Insulin-stimulated | Significantly Increased | [4] |
| Skeletal Muscle | Grb14-/- | Insulin-stimulated | Significantly Increased | [4] | |
| Akt (PKB) Phosphorylation (Ser473) | White Adipose Tissue | Grb14-/- | Insulin-stimulated | Similar to WT | [4] |
Table 3: Metabolic Parameters in Liver-Specific Grb14 Knockdown (Grb14i) Mice
| Parameter | Model | Genotype | Condition | Outcome | Reference |
| Blood Glucose | ob/ob mice | Grb14i | Fed | Markedly Decreased | [10] |
| Liver Steatosis | ob/ob mice | Grb14i | - | Improved | [10] |
| Glucose Tolerance | ob/ob mice | Grb14i | - | Improved | [11] |
| Hepatic Glucose Production | - | Grb14i | - | Decreased | [10] |
| De Novo Lipogenesis | - | Grb14i | - | Inhibited | [10] |
Signaling Pathways Involving GRB14
GRB14 exerts its influence on glucose homeostasis through intricate interactions within the insulin signaling cascade and crosstalk with other pathways.
The GRB14-Insulin Receptor Signaling Pathway
Upon insulin binding, the insulin receptor undergoes autophosphorylation, creating docking sites for various substrate proteins. GRB14 directly binds to the activated IR, primarily through its BPS (Between Pleckstrin homology and SH2) domain, and inhibits the receptor's kinase activity towards downstream substrates like Insulin Receptor Substrate 1 (IRS-1).[2][3] This inhibition dampens the signal transduction cascade, leading to reduced activation of key metabolic effectors such as Akt (Protein Kinase B).[4]
References
- 1. protocols.io [protocols.io]
- 2. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose Tolerance Test in Mice [bio-protocol.org]
- 6. IP Glucose Tolerance Test in Mouse [protocols.io]
- 7. Dual Ablation of Grb10 and Grb14 in Mice Reveals Their Combined Role in Regulation of Insulin Signaling and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Grb14, a negative modulator of insulin signaling, improves glucose homeostasis without causing cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for BG14 Knockout Mutant Analysis in Arabidopsis thaliana
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Arabidopsis thaliana serves as a premier model organism for dissecting gene function in plants. The systematic analysis of knockout (KO) mutants is a cornerstone of reverse genetics, enabling the elucidation of a gene's role by observing the phenotypic consequences of its absence. This document provides a comprehensive protocol for the molecular and phenotypic characterization of a knockout mutant for the BG14 (B606053) gene in Arabidopsis.
This compound is a glycosylphosphatidylinositol-anchored β-1,3-glucanase.[1] Its function is associated with the degradation of callose, a β-1,3-glucan polymer, particularly within the plasmodesmata of seed embryos.[1] Research indicates that this compound plays a significant role in seed longevity and dormancy. Loss-of-function this compound mutants exhibit decreased seed longevity and reduced dormancy, phenotypes linked to enhanced callose deposition in mature seeds and altered responses to the plant hormone abscisic acid (ABA).[1]
This protocol outlines the essential steps for:
-
Molecular Confirmation: Verifying the gene knockout at the DNA and RNA levels.
-
Phenotypic Analysis: Assessing the functional consequences of the gene knockout, with a focus on traits related to seed biology and ABA response, as suggested by existing literature.[1]
2. Molecular Analysis Protocols
The first step in characterizing a putative knockout line (e.g., a T-DNA insertion mutant) is to confirm the disruption of the target gene and the absence of its transcript.
2.1. Protocol: Genomic DNA Extraction and PCR Genotyping
This protocol confirms the presence and zygosity (homozygous or heterozygous) of the T-DNA insertion within the this compound gene.
Materials:
-
Young leaf tissue from wild-type (WT) and putative this compound mutant plants.
-
DNA extraction buffer (e.g., Edwards buffer).
-
Isopropanol and 70% ethanol.
-
TE buffer.
-
PCR reagents (Taq polymerase, dNTPs, PCR buffer).
-
Gene-specific primers (Left Primer - LP; Right Primer - RP) flanking the T-DNA insertion site.
-
T-DNA specific primer (Left Border - LB) designed from the T-DNA sequence.[2][3]
-
Agarose (B213101), TAE buffer, and DNA stain for gel electrophoresis.
Procedure:
-
DNA Extraction:
-
Collect a small leaf disc (~0.5 cm diameter) from a 3-4 week old plant.
-
Homogenize the tissue in 400 µL of DNA extraction buffer.
-
Centrifuge at maximum speed for 5 minutes.
-
Transfer 300 µL of the supernatant to a new tube containing 300 µL of isopropanol. Mix and incubate for 5 minutes at room temperature.
-
Centrifuge for 10 minutes to pellet the DNA. Discard the supernatant.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Air dry the pellet and resuspend in 50-100 µL of TE buffer.
-
-
PCR Primer Design:
-
PCR Genotyping:
-
Gel Electrophoresis:
-
Run the PCR products on a 1% agarose gel.
-
Expected Results:
-
Wild-Type (WT): Band in Reaction A, no band in Reaction B.
-
Heterozygous (this compound/+): Bands in both Reaction A and Reaction B.
-
Homozygous (this compound/bg14): No band in Reaction A, band in Reaction B.
-
-
// Connections {WT, Mutant} -> DNA_Ext [label="Leaf Tissue"]; DNA_Ext -> PCR; PCR -> Gel; Gel -> {Homozygous, Heterozygous, WT_geno} [label="Identify Genotype"]; Homozygous -> RNA_Ext [label="Confirm Knockout Line"]; WT -> RNA_Ext [label="Control"]; RNA_Ext -> cDNA; cDNA -> qPCR; } } Caption: Workflow for molecular confirmation of this compound knockout lines.
2.2. Protocol: RNA Extraction and RT-qPCR
This protocol confirms the absence of this compound gene expression (transcript) in the homozygous knockout line.
Materials:
-
Tissue from homozygous this compound and WT plants (e.g., developing siliques, where this compound is highly expressed).[1]
-
RNA extraction kit or TRIzol reagent.[5]
-
DNase I.
-
cDNA synthesis kit.[5]
-
qPCR master mix (e.g., SYBR Green).
-
Primers for this compound (spanning an exon-exon junction if possible).
-
Primers for a reference/housekeeping gene (e.g., ACTIN2 or UBQ10).
Procedure:
-
RNA Extraction:
-
Harvest tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or TRIzol method, following the manufacturer's instructions.[6]
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green master mix, cDNA template, and primers for this compound and the reference gene.
-
Run the qPCR on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of this compound in mutant vs. WT plants.
-
-
Expected Results:
-
The this compound homozygous mutant should show no or negligible amplification for the this compound primers compared to the WT, while the reference gene should amplify similarly in all samples.
-
3. Phenotypic Analysis Protocols
Based on the known function of this compound, phenotypic analysis should focus on seed characteristics and ABA-related responses.[1] All experiments should compare the confirmed homozygous this compound mutant with its corresponding wild-type background under identical controlled conditions.[7]
3.1. Protocol: Seed Dormancy and Germination Assay
Materials:
-
Freshly harvested seeds from WT and this compound plants.
-
Petri dishes with 0.8% agar (B569324) and 1/2 MS medium.
-
Abscisic acid (ABA) stock solution.
-
Growth chamber with controlled light and temperature.
Procedure:
-
Dormancy Assay:
-
Surface sterilize freshly harvested seeds.
-
Plate seeds on 1/2 MS agar plates.
-
Place plates in a growth chamber (e.g., 22°C, 16h light/8h dark cycle).
-
Score germination (radicle emergence) daily for 7-10 days.
-
-
ABA Sensitivity Assay:
-
Plate surface-sterilized, stratified (4°C for 3 days) seeds on 1/2 MS agar plates supplemented with different concentrations of ABA (e.g., 0, 0.5, 1.0, 2.0 µM).
-
Score germination rates daily for 7 days.
-
-
Data Collection: Calculate the germination percentage at each time point and ABA concentration.
3.2. Protocol: Seed Longevity (Controlled Deterioration Test)
Materials:
-
Mature, dried seeds from WT and this compound plants.
-
A sealed container with a saturated salt solution (e.g., NaCl) to create a high-humidity environment (~75% RH).
-
An incubator set to a constant high temperature (e.g., 40°C).
-
Petri dishes with 1/2 MS medium.
Procedure:
-
Aging Treatment:
-
Place seeds in open vials inside a sealed container with a high-humidity atmosphere.
-
Incubate the container at 40°C for a set number of days (e.g., 0, 3, 5, 7 days).
-
-
Germination Test:
-
After each aging time point, remove a subset of seeds.
-
Plate the seeds on 1/2 MS agar and score for germination percentage after 7 days.
-
-
Data Collection: Plot germination percentage against the number of days of aging treatment.
4. Data Presentation
Quantitative data from phenotypic analyses should be summarized for clear comparison.
Table 1: Seed Germination Analysis
| Genotype | Treatment | Germination at Day 3 (%) | Germination at Day 5 (%) |
|---|---|---|---|
| Wild-Type | Control (0 µM ABA) | ||
| This compound | Control (0 µM ABA) | ||
| Wild-Type | 0.5 µM ABA | ||
| This compound | 0.5 µM ABA | ||
| Wild-Type | 1.0 µM ABA |
| this compound | 1.0 µM ABA | | |
Table 2: Seed Longevity Analysis (Controlled Deterioration)
| Genotype | Aging (Days at 40°C, 75% RH) | Germination (%) |
|---|---|---|
| Wild-Type | 0 | |
| This compound | 0 | |
| Wild-Type | 3 | |
| This compound | 3 | |
| Wild-Type | 5 |
| this compound | 5 | |
5. Signaling Pathway Visualization
The this compound gene is involved in ABA-related pathways that influence seed dormancy and longevity. The loss of this compound function leads to decreased ABA levels and reduced expression of ABA synthesis genes.[1]
// Nodes ABA_Signal [label="ABA Signaling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound Gene\n(β-1,3-glucanase)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Callose [label="Callose in\nEmbryo Plasmodesmata", fillcolor="#FBBC05", fontcolor="#202124"]; ABA_Syn [label="ABA Synthesis Genes\n(e.g., NCEDs)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Dormancy [label="Seed Dormancy", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"]; Seed_Longevity [label="Seed Longevity", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Invisible node for knockout representation KO [label="this compound Knockout", shape=point, width=0];
// Edges ABA_Signal -> this compound [label="Induces Expression", color="#4285F4"]; this compound -> Callose [label="Degrades", arrowhead=tee, color="#34A853"]; this compound -> ABA_Syn [label="Promotes Expression", color="#34A853"]; ABA_Syn -> Seed_Dormancy [label="Promotes", color="#4285F4"]; Callose -> Seed_Dormancy [label="Negatively Impacts", arrowhead=tee, style=dashed, color="#FBBC05"]; this compound -> Seed_Longevity [label="Promotes", color="#34A853"];
// Knockout effect KO -> this compound [arrowhead=tee, color="#EA4335", style=bold, label="Loss of Function"]; KO -> Callose [arrowhead=normal, color="#EA4335", style=dashed, label=" Enhanced\n Deposition"]; KO -> ABA_Syn [arrowhead=tee, color="#EA4335", style=dashed, label=" Reduced\n Expression"]; } } Caption: Hypothetical signaling pathway of this compound in Arabidopsis seeds.
References
- 1. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. A User’s Guide to the Arabidopsis T-DNA Insertional Mutant Collections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for screening and expression studies of T-DNA and tagging-based insertional knox mutants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular RT-PCR Assay Using Arabidopsis Samples [bio-protocol.org]
- 6. DNA-free RNA isolation protocols for Arabidopsis thaliana, including seeds and siliques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenotypic analysis of Arabidopsis mutants: flowering time - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Changes in Seed Dormancy Due to BG14 Mutation
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides detailed methodologies to assess the impact of a BG14 (B606053) mutation on seed dormancy, primarily focusing on Arabidopsis thaliana as a model organism.[1][2] The protocols outlined below will enable the quantification of dormancy levels, germination potential, and hormonal responses.
I. Introduction to this compound and Seed Dormancy
Seed dormancy is a critical adaptive trait that temporarily prevents germination even under favorable conditions, ensuring seedling establishment at the optimal time.[3] This process is regulated by a complex network of genes and hormones, with abscisic acid (ABA) playing a central role in inducing and maintaining dormancy, while gibberellins (B7789140) (GA) promote germination.[4]
The this compound gene in Arabidopsis thaliana encodes a β-1,3-glucanase, an enzyme involved in the degradation of callose.[1][2] Research has demonstrated that this compound positively affects seed dormancy.[1][2] A loss-of-function mutation in this compound (referred to as this compound) leads to reduced seed dormancy.[1][2] This is associated with decreased levels of ABA and lowered expression of ABA synthesis genes.[1][2]
These application notes provide a framework for characterizing the phenotype of this compound mutant seeds and quantifying the changes in dormancy compared to wild-type (WT) counterparts.
II. Signaling Pathway
The this compound protein is involved in the ABA signaling pathway that regulates seed dormancy. A simplified representation of this relationship is depicted below.
Caption: this compound signaling pathway in seed dormancy.
III. Experimental Protocols
This section details the key experiments to measure the changes in seed dormancy due to the this compound mutation.
-
Genotypes: Arabidopsis thaliana wild-type (e.g., Col-0 or Ler) and this compound mutant lines. Overexpression (OE) and complemented (RE) lines can be included for more comprehensive analysis.[1]
-
Growth: Plants should be grown under controlled environmental conditions (e.g., 16-h light/8-h dark photoperiod, 22°C, 60% relative humidity) to ensure uniform seed production.[5]
-
Seed Harvest: Harvest mature seeds at the same developmental stage. Freshly harvested seeds should be used for dormancy assays. A portion of the seeds can be after-ripened by storing them under dry conditions at room temperature to break dormancy.[6]
This is a fundamental test to assess the level of seed dormancy.[7]
Workflow:
Caption: Workflow for the seed germination assay.
Detailed Steps:
-
Surface Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol (B145695) and incubate for 1 minute.
-
Remove ethanol and add 1 mL of 20% (v/v) bleach solution with 0.05% Tween-20. Incubate for 5-10 minutes.
-
Wash the seeds 3-5 times with sterile distilled water.
-
-
Plating:
-
Resuspend seeds in 0.1% (w/v) sterile agarose (B213101) solution.
-
Plate approximately 50-100 seeds per petri dish containing Murashige and Skoog (MS) medium.
-
For hormone response assays, supplement the MS medium with different concentrations of ABA (e.g., 0, 0.5, 1, 2.5 µM) or paclobutrazol (B33190) (a GA biosynthesis inhibitor).[1]
-
-
Stratification and Incubation:
-
Seal the plates and incubate at 4°C in the dark for 3 days to break any residual dormancy and synchronize germination.
-
Transfer the plates to a growth chamber under standard germination conditions (e.g., 16-h light/8-h dark, 22°C).
-
-
Scoring and Data Analysis:
-
Score germination daily for 7-10 days. Germination is defined as the emergence of the radicle through the seed coat.[8]
-
Calculate the germination percentage at the end of the experiment.
-
The germination rate can also be determined.
-
This biochemical test is used to determine if non-germinated seeds are viable or dead.[7][9][10]
Detailed Steps:
-
Imbibe seeds in water for 24 hours.
-
Cut the seeds longitudinally to expose the embryo.
-
Submerge the cut seeds in a 1% (w/v) solution of 2,3,5-triphenyltetrazolium chloride (TZ).[10]
-
Incubate in the dark at 30°C for 4-6 hours.
-
Observe the staining pattern. Viable embryos will stain red due to the reduction of TZ to formazan (B1609692) by cellular respiration. Non-viable embryos will remain unstained.[10]
This experiment assesses the rate at which dormancy is lost during dry storage.[6]
Detailed Steps:
-
Harvest fresh seeds from WT and this compound plants grown under identical conditions.
-
Divide the seed lots into several sub-samples.
-
Store the seeds in a controlled environment (e.g., dry, dark, room temperature).
-
At regular intervals (e.g., 0, 1, 2, 4, 8 weeks), take a sub-sample from each genotype and perform the germination assay as described in Protocol 1.
-
Plot the germination percentage against the after-ripening time.
IV. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Germination Percentage of Wild-Type and this compound Mutant Seeds
| Genotype | Treatment | Germination Percentage (%) | Standard Deviation |
| Wild-Type | MS Control | ||
| This compound | MS Control | ||
| Wild-Type | MS + 1 µM ABA | ||
| This compound | MS + 1 µM ABA | ||
| Wild-Type | MS + Paclobutrazol | ||
| This compound | MS + Paclobutrazol |
Table 2: Effect of After-Ripening on Seed Germination
| Genotype | After-Ripening Time (weeks) | Germination Percentage (%) | Standard Deviation |
| Wild-Type | 0 | ||
| This compound | 0 | ||
| Wild-Type | 2 | ||
| This compound | 2 | ||
| Wild-Type | 4 | ||
| This compound | 4 |
V. Expected Outcomes
Based on existing research, the following outcomes are expected:
-
Reduced Dormancy: Freshly harvested this compound mutant seeds will exhibit a significantly higher germination percentage compared to wild-type seeds.[1][2]
-
ABA Insensitivity: The germination of this compound seeds will be less inhibited by exogenous ABA compared to wild-type seeds.[1][2]
-
Paclobutrazol Response: The this compound mutant may show an altered response to paclobutrazol, reflecting changes in the ABA/GA balance.[1]
-
Faster After-Ripening: The this compound seeds will likely lose dormancy more rapidly during dry storage than wild-type seeds.
VI. Conclusion
The protocols detailed in these application notes provide a robust framework for quantifying the changes in seed dormancy resulting from a this compound mutation. By systematically evaluating germination characteristics and hormonal responses, researchers can gain a deeper understanding of the role of this compound in regulating this crucial developmental process. The expected outcomes, including reduced dormancy and ABA insensitivity in the this compound mutant, align with the known function of this compound in positively regulating seed dormancy through the ABA signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Seed Dormancy and Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Arabidopsis thaliana Seed Dormancy is Associated with Increased Accumulation of the GID1 GA Hormone Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural variation for seed dormancy in Arabidopsis is regulated by additive genetic and molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seed dormancy back on track; its definition and regulation by DOG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rngr.net [rngr.net]
- 8. protocols.io [protocols.io]
- 9. Reliable Method for Assessing Seed Germination, Dormancy, and Mortality under Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to determine seed dormancy, imbibition, viability, longevity and germination responses to temperature [protocols.io]
Application Notes and Protocols for Studying BG14 in Seed Longevity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Seed longevity, the ability of a seed to remain viable over time, is a critical agronomic trait and a key factor in biodiversity conservation. The β-1,3-glucanase, BG14 (B606053), has been identified as a significant positive regulator of seed longevity in the model plant Arabidopsis thaliana. This compound, a glycosylphosphatidylinositol-anchored protein, is highly expressed in developing seeds and is induced by aging and the plant hormone abscisic acid (ABA).[1] Its primary function in this context is the degradation of callose, a β-1,3-glucan polymer, at the plasmodesmata of embryo cells.[1] The disruption of this compound leads to increased callose deposition, reduced plasmodesmata permeability, decreased ABA levels, and ultimately, a significant reduction in seed longevity.[1] Conversely, overexpression of this compound enhances seed longevity.[1]
This document provides detailed application notes and experimental protocols for studying the role of this compound in seed longevity, utilizing Arabidopsis thaliana as an experimental model. The methodologies described herein are designed to enable researchers to investigate the molecular mechanisms underlying this compound function and to screen for chemical compounds that may modulate its activity to improve seed viability.
Data Presentation
The following tables summarize the key quantitative data obtained from studies on this compound function in Arabidopsis seeds.
Table 1: Seed Longevity Phenotypes of Arabidopsis thaliana Genotypes
| Genotype | Description | Germination Rate after Aging (%) | Reference |
| Wild Type (Col-0) | Unmodified control | 50-60 | [1] |
| This compound (knockout) | Loss-of-function mutant | 10-20 | [1] |
| RE (Reversion) | This compound mutant complemented with this compound | 50-60 | [1] |
| OE (Overexpression) | Overexpression of this compound in Wild Type | 70-80 | [1] |
Table 2: Callose Content and Plasmodesmata Permeability in Mature Seeds
| Genotype | Relative Callose Content (%) | Relative Fluorescence Signal (DANS Assay) (%) | Reference |
| Wild Type (Col-0) | 100 | 100 | [1] |
| This compound (knockout) | ~150 | ~50 | [1] |
| RE (Reversion) | ~100 | ~100 | [1] |
| OE (Overexpression) | ~75 | ~120 | [1] |
Table 3: Abscisic Acid (ABA) Content and ABA Synthesis Gene Expression in Developing Seeds
| Genotype | Relative ABA Content (%) | Relative Expression of ABA Synthesis Genes | Reference |
| Wild Type (Col-0) | 100 | 1.0 | [1] |
| This compound (knockout) | ~60 | ~0.5 | [1] |
| RE (Reversion) | ~100 | ~1.0 | [1] |
| OE (Overexpression) | ~120 | ~1.5 | [1] |
Mandatory Visualizations
Experimental Protocols
Generation of Arabidopsis thaliana this compound Mutant and Overexpression Lines
Objective: To create genetic lines with altered this compound expression for functional analysis.
a. Generation of this compound Knockout Lines (CRISPR/Cas9 Method)
-
Target Site Selection: Identify a 20 bp target sequence (GN19NGG) in the coding region of the this compound gene (At1g55530) for CRISPR/Cas9-mediated knockout.[2]
-
Vector Construction: Synthesize and clone the guide RNA (gRNA) into a plant expression vector containing the Cas9 nuclease.
-
Arabidopsis Transformation: Transform Arabidopsis thaliana (Col-0) with the CRISPR/Cas9 construct using the floral dip method.[2]
-
Selection and Screening: Select transgenic plants (T1 generation) on an appropriate antibiotic selection medium. Screen T2 generation plants for mutations in the this compound gene by PCR and sequencing.
-
Homozygous Line Identification: Identify homozygous mutant lines in the T3 generation.
b. Generation of this compound Overexpression (OE) and Reversion (RE) Lines
-
Vector Construction: Clone the full-length coding sequence of this compound into a plant overexpression vector (e.g., under the control of the CaMV 35S promoter).
-
Arabidopsis Transformation: Transform wild-type (for OE lines) or homozygous this compound mutant plants (for RE lines) with the overexpression construct using the floral dip method.
-
Selection and Verification: Select transgenic plants on an appropriate antibiotic selection medium. Confirm the overexpression of this compound by quantitative real-time PCR (qRT-PCR).
Accelerated Aging (Controlled Deterioration) Test
Objective: To assess the longevity of seeds under controlled stress conditions.
-
Seed Preparation: Use seeds of similar age and quality for all genotypes to be tested.
-
Aging Conditions: Place a single layer of seeds on a screen inside a sealed container with a saturated salt solution (e.g., KCl to achieve ~85% relative humidity) at the bottom.[3][4]
-
Incubation: Incubate the sealed container at a constant high temperature (e.g., 41°C) for a defined period (e.g., 48-72 hours).[5][6]
-
Germination Test: After the aging treatment, place the seeds on moist filter paper in petri dishes.
-
Scoring: Score the germination percentage (emergence of the radicle) after a set period (e.g., 7 days) under standard growth conditions (e.g., 22°C, 16h light/8h dark).[5]
Quantitative Analysis of Callose in Seeds
Objective: To quantify the amount of callose deposition in mature seeds.
-
Sample Preparation: Homogenize a known weight of mature seeds in ethanol (B145695).
-
Destaining: Wash the homogenized tissue repeatedly with ethanol to remove pigments.
-
Callose Extraction: Extract callose from the destained tissue using 1 M NaOH at 80°C for 15 minutes.
-
Fluorometric Assay:
-
Neutralize the extract with HCl.
-
Add aniline (B41778) blue solution (0.1%).
-
Incubate in the dark at 50°C for 20 minutes.
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 510 nm.
-
-
Quantification: Use a standard curve of pachyman (a β-1,3-glucan) to quantify the amount of callose.
Drop-ANd-See (DANS) Assay for Plasmodesmata Permeability
Objective: To assess the permeability of plasmodesmata in the seed embryo. While originally designed for leaves, this assay can be adapted for dissected embryos.
-
Embryo Dissection: Carefully dissect embryos from mature seeds.
-
Dye Loading: Apply a small droplet of 5(6)-carboxyfluorescein (B613776) diacetate (CFDA) solution to the surface of the embryo.[7][8][9]
-
Incubation: Incubate for a short period (e.g., 10 minutes) to allow for dye uptake and cleavage by cellular esterases into the fluorescent, membrane-impermeable carboxyfluorescein (CF).[7][8][9]
-
Imaging: Observe the spread of the fluorescent CF through the embryo tissue using a confocal microscope.
-
Quantification: Quantify the area of fluorescence spread as a measure of plasmodesmal permeability.[7][8][9] A lower fluorescence signal in the this compound mutant indicates reduced permeability.[1]
Quantification of Abscisic Acid (ABA) in Developing Seeds
Objective: To measure the endogenous levels of ABA in developing seeds.
-
Sample Collection: Collect developing siliques at a specific stage (e.g., 10-12 days after flowering).
-
Extraction:
-
Purification: Purify the extract using solid-phase extraction (SPE) columns to remove interfering compounds.
-
Quantification by LC-MS/MS: Analyze the purified extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify ABA based on its mass-to-charge ratio.[10][11]
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To measure the transcript levels of this compound and ABA synthesis genes.
-
RNA Extraction: Extract total RNA from developing seeds using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, gene-specific primers for this compound and ABA synthesis genes (e.g., NCED3, AAO3), and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR reaction in a real-time PCR machine.
-
-
Data Analysis:
Conclusion
The experimental model and protocols detailed in this document provide a comprehensive framework for investigating the role of this compound in seed longevity. By employing these methodologies, researchers can further elucidate the molecular mechanisms by which this compound regulates callose degradation, ABA signaling, and ultimately, seed viability. This knowledge can be applied to develop strategies for improving seed longevity in crops and for the conservation of plant genetic resources. Furthermore, the described assays are amenable to high-throughput screening for the identification of chemical modulators of this compound activity, which could have significant applications in agriculture and biotechnology.
References
- 1. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Targeted Knockout Mutants in Arabidopsis thaliana Using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis Seed Stored mRNAs are Degraded Constantly over Aging Time, as Revealed by New Quantification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. seed.nd.gov [seed.nd.gov]
- 6. stjournal.org [stjournal.org]
- 7. Drop-ANd-See: a simple, real-time, and noninvasive technique for assaying plasmodesmal permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drop-ANd-See: A Simple, Real-Time, and Noninvasive Technique for Assaying Plasmodesmal Permeability | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]
- 11. protocols.io [protocols.io]
- 12. Identification of reference genes for RT-qPCR expression analysis in Arabidopsis and tomato seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Detecting the GRB14-Insulin Receptor Interaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that plays a crucial role in negatively regulating insulin (B600854) signaling. It directly interacts with the activated insulin receptor (IR), inhibiting its tyrosine kinase activity and thereby attenuating downstream signaling pathways.[1][2][3][4][5][6][7] Understanding the molecular details of the GRB14-IR interaction is paramount for developing novel therapeutic strategies for insulin resistance and type 2 diabetes.
These application notes provide an overview and detailed protocols for several key methods used to detect and characterize the interaction between GRB14 and the insulin receptor. The described techniques—Co-Immunoprecipitation (Co-IP), Bioluminescence Resonance Energy Transfer (BRET), and Yeast Two-Hybrid (Y2H)—offer complementary approaches to study this interaction in various contexts, from endogenous protein complexes in cells to binary interactions in a controlled system.
Quantitative Data Summary
The following table summarizes quantitative data from studies characterizing the GRB14-insulin receptor interaction. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.
| Method | Interacting Proteins | Cell Line/System | Ligand/Stimulus | Dissociation Constant (Kd) / Other Quantitative Measures | Reference |
| Surface Plasmon Resonance (SPR) | Recombinant human insulin and insulin receptor ectodomain (isoform A) | In vitro | Insulin | High-affinity site (Kd1): 38.1 ± 0.9 nM; Low-affinity site (Kd2): 166.3 ± 7.3 nM | |
| Bioluminescence Resonance Energy Transfer (BRET) | IR-Rluc and Grb14-YFP | HEK293 cells | Insulin (100 nM) | Insulin markedly increases the affinity between IR and Grb14.[1] | [1][8] |
| Co-Immunoprecipitation | Myc-tagged Grb14 and Insulin Receptor | CHO-IR cells | Insulin (20 nM) | Mutation of Ala378 in the BPS domain of Grb14 dramatically reduces binding to the insulin receptor.[9] | [9] |
| Co-Immunoprecipitation | Grb14 and IR (wild-type vs. mutants) | COS-7 cells | Insulin (100 nM) | Mutation of L1038 in the IR αC-helix reduced Grb14 recruitment by ~55%. Mutation of K1168 in the IR activation loop reduced Grb14 binding by ~50%.[10] | [11][10] |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the experimental approaches, the following diagrams are provided.
References
- 1. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 2. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of insulin receptor catalytic activity by the molecular adapter Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis for Inhibition of the Insulin Receptor by the Adaptor Protein Grb14 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for siRNA-Mediated Knockdown of GRB14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Growth factor receptor-bound protein 14 (GRB14) is a crucial negative regulator of the insulin (B600854) signaling pathway, making it a significant target for research in metabolic diseases such as type 2 diabetes and obesity. The targeted knockdown of GRB14 using small interfering RNA (siRNA) is a powerful technique to investigate its function and explore its potential as a therapeutic target. This document provides a comprehensive protocol for the siRNA-mediated knockdown of GRB14 in cell culture, including detailed methodologies for transfection, validation of knockdown, and analysis of downstream signaling events.
Introduction to GRB14 and its Role in Insulin Signaling
GRB14 belongs to the Grb7 family of adapter proteins and is known to interact with several receptor tyrosine kinases, most notably the insulin receptor (IR)[1][2]. Upon insulin binding, the IR undergoes autophosphorylation, creating docking sites for downstream signaling molecules. GRB14 binds to the activated IR, inhibiting its catalytic activity and thereby dampening the downstream signaling cascade[1][3]. This inhibitory action has been shown to affect key components of the insulin pathway, including Insulin Receptor Substrate 1 (IRS-1) and Phosphatidylinositol-3-Kinase (PI3K)[2]. Studies have demonstrated that the ablation or knockdown of GRB14 can enhance insulin sensitivity and improve glucose homeostasis, highlighting its potential as a therapeutic target for insulin resistance[4][5].
Signaling Pathway of GRB14 in Insulin Regulation
The following diagram illustrates the inhibitory role of GRB14 in the insulin signaling pathway. Insulin binding to its receptor triggers a conformational change and autophosphorylation of the receptor's intracellular kinase domains. This activation is hindered by GRB14, which binds to the activated receptor and inhibits its kinase activity, thereby reducing the phosphorylation of downstream substrates like IRS-1.
Caption: GRB14 negatively regulates insulin signaling by inhibiting the insulin receptor's kinase activity.
Experimental Workflow for GRB14 Knockdown
The general workflow for a GRB14 knockdown experiment involves cell culture, siRNA transfection, a period of incubation to allow for gene silencing, and subsequent analysis of GRB14 expression at both the mRNA and protein levels, as well as functional assays.
Caption: A typical experimental workflow for siRNA-mediated knockdown of GRB14.
Quantitative Data on GRB14 Knockdown
The efficiency of GRB14 knockdown can vary depending on the cell type, siRNA sequence, and transfection conditions. Below is a summary of expected knockdown efficiencies based on available literature and general siRNA principles. Researchers should perform optimization experiments to determine the ideal conditions for their specific cell line.
| Target | Method | Cell Line/Model | siRNA Concentration | mRNA Knockdown Efficiency | Protein Knockdown Efficiency | Reference/Notes |
| Grb14 | sh-adenovirus | Mouse Liver (in vivo) | N/A | ~70-80% | Significant Reduction | [1][4] |
| GRB14 | siRNA | Human Primary Preadipocytes | Not Specified | Up to 65% (COUP-TFII) | Up to 75% (VDR) | [6] (Data for other genes, indicative of achievable knockdown in this cell type) |
| GRB14 | siRNA | User-Defined Cell Line | 10-50 nM (typical) | ≥75% (Guaranteed by some vendors) | Variable, dependent on protein half-life | [7] (Vendor guarantee, requires optimization) |
| GRB14 | siRNA | HepG2 | 30-50 nM | Expected >70% | Expected >70% | Based on general HepG2 transfection protocols[1][8][9] |
| GRB14 | siRNA | 3T3-L1 Adipocytes | Not Specified | Effective knockdown reported | Effective knockdown reported | [10][11] |
Experimental Protocols
I. siRNA Transfection Protocol for GRB14 Knockdown
This protocol is a general guideline and should be optimized for each specific cell line. The example is for a 6-well plate format.
Materials:
-
GRB14-specific siRNA duplexes (validated sequences recommended)
-
Non-targeting (scrambled) control siRNA
-
Positive control siRNA (e.g., targeting a housekeeping gene like GAPDH)
-
Lipid-based siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum, without antibiotics
-
6-well tissue culture plates
-
Healthy, sub-confluent cells of interest (e.g., HepG2, 3T3-L1)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection. For example, seed approximately 2 x 10^5 cells per well in 2 mL of complete growth medium without antibiotics.
-
Incubate overnight at 37°C in a CO2 incubator.
-
-
Preparation of siRNA-Lipid Complexes:
-
Solution A (siRNA): In a sterile microcentrifuge tube, dilute 20-80 pmol of siRNA duplex into 100 µL of serum-free medium. Mix gently.
-
Solution B (Lipid Reagent): In a separate sterile microcentrifuge tube, dilute 2-8 µL of the transfection reagent into 100 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine Solution A and Solution B. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with 2 mL of serum-free medium. Aspirate the medium.
-
Add 0.8 mL of serum-free medium to the tube containing the siRNA-lipid complexes.
-
Gently overlay the 1 mL mixture onto the washed cells in each well.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of complete growth medium (containing 2x the normal serum concentration) to each well without removing the transfection mixture.
-
Alternatively, if cytotoxicity is a concern, the transfection medium can be removed and replaced with 2 mL of fresh, complete growth medium.
-
Incubate the cells for 24-72 hours before harvesting for analysis. The optimal time will depend on the turnover rate of GRB14 mRNA and protein in the specific cell line.
-
II. Validation of GRB14 Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for human or mouse GRB14 and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for either GRB14 or the housekeeping gene, and the synthesized cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of GRB14 mRNA in the siRNA-treated samples compared to the non-targeting control samples, normalized to the housekeeping gene. A knockdown efficiency of ≥70% is generally considered successful[3].
-
III. Validation of GRB14 Knockdown by Western Blot
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GRB14
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: At 48-72 hours post-transfection, lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GRB14 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry software to determine the percentage of GRB14 protein knockdown relative to the control samples.
-
Conclusion
This document provides a detailed framework for the successful siRNA-mediated knockdown of GRB14 in cell culture. By following these protocols and optimizing the conditions for the specific cell line of interest, researchers can effectively silence GRB14 expression and investigate its role in insulin signaling and other cellular processes. The provided diagrams and data summary offer a visual and quantitative context for these experiments, aiding in their design and interpretation.
References
- 1. researchgate.net [researchgate.net]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational Screening and Experimental Validation of Inhibitor Targeting the Complex Formation of Grb14 and Insulin Receptor [mdpi.com]
- 4. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Grb14, a negative modulator of insulin signaling, improves glucose homeostasis without causing cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolonged efficiency of siRNA-mediated gene silencing in primary cultures of human preadipocytes and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 预设计siRNA [sigmaaldrich.com]
- 8. gentaur.com [gentaur.com]
- 9. Top 10 Ways to Validate Your RNAi Data | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for changing gene expression in 3T3-L1 (pre)adipocytes using siRNA-mediated knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the Inhibitory Effect of GRB14 on Insulin Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that has been identified as a key negative regulator of insulin (B600854) signaling.[1][2][3][4] It directly interacts with the activated insulin receptor (IR), inhibiting its catalytic activity and thereby attenuating downstream signaling pathways that are crucial for glucose homeostasis and other metabolic processes.[1][5][6][7] Understanding and accurately measuring the inhibitory effect of GRB14 is paramount for the development of therapeutic strategies aimed at enhancing insulin sensitivity in conditions like type 2 diabetes.[5][8][9]
These application notes provide detailed protocols for key experiments designed to quantify the inhibitory effect of GRB14 on insulin signaling, from the initial receptor-level interaction to downstream cellular responses.
Key Experimental Approaches
Several robust methods can be employed to measure the inhibitory effect of GRB14. The choice of method will depend on the specific research question, available resources, and desired level of detail. The core approaches include:
-
Co-immunoprecipitation (Co-IP): To demonstrate the direct, insulin-dependent interaction between GRB14 and the insulin receptor.
-
Western Blotting for Phosphorylation Analysis: To quantify the impact of GRB14 on the phosphorylation status of key signaling molecules downstream of the insulin receptor.
-
In Vitro Kinase Assay: To directly measure the enzymatic activity of the insulin receptor kinase in the presence and absence of GRB14.
-
Bioluminescence Resonance Energy Transfer (BRET): A sensitive method to monitor the GRB14-IR interaction in real-time within living cells.[3][10][11][12]
-
Glucose Uptake Assay: To assess the physiological consequence of GRB14's inhibitory action on insulin-stimulated glucose transport.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the inhibitory effect of GRB14 on different aspects of insulin signaling.
Table 1: Effect of GRB14 on Insulin Receptor and Downstream Substrate Phosphorylation
| Experimental System | Measured Parameter | Effect of GRB14 Expression | Reference |
| CHO cells overexpressing IR and Grb14 | IR substrate phosphorylation (in vitro) | Inhibition | [1] |
| CHO-IR cells | Akt and ERK1/2 phosphorylation | Delayed and less efficient phosphorylation | [1] |
| HuH7 liver-derived cells | Phosphorylation of IR on Y972 | Markedly reduced | [10] |
| HEK293T cells | Insulin-induced IRS-1 phosphorylation | Significantly enhanced by compounds that disrupt GRB14-IR interaction | [8] |
| Grb14-/- mouse liver | Insulin-induced IRS-1 tyrosine phosphorylation | Enhanced | [6][13] |
| Grb14-/- mouse muscle | Insulin-induced IRS-1 tyrosine phosphorylation | Enhanced | [6][13] |
| Grb14-/- mouse liver | Insulin-induced Akt Ser473 phosphorylation | Enhanced | [6] |
| Grb14-/- mouse muscle | Insulin-induced Akt Ser473 phosphorylation | Enhanced | [6] |
Table 2: Impact of GRB14 on Insulin-Stimulated Glucose Metabolism
| Experimental System | Measured Parameter | Effect of GRB14 Ablation (Grb14-/- mice) | Reference |
| Grb14-/- mice | Glucose tolerance | Improved | [6][13] |
| Grb14-/- mice liver | Insulin-stimulated glucose incorporation into glycogen | Increased | [6][13] |
| Grb14-/- mice muscle | Insulin-stimulated glucose incorporation into glycogen | Increased | [6][13] |
| Isolated soleus muscle from Grb14-/- mice | Insulin-stimulated 2-deoxyglucose (2DG) uptake | Enhanced | [13][14] |
| Epididymal adipose tissue from Grb14-/- mice | Insulin-stimulated 2-deoxyglucose (2DG) uptake | No significant change | [13][14] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the insulin signaling pathway, the inhibitory role of GRB14, and a typical experimental workflow to measure this inhibition.
References
- 1. Inhibition of insulin receptor catalytic activity by the molecular adapter Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants of Grb14-mediated inhibition of insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between the insulin receptor and Grb14: a dynamic study in living cells using BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual effect of the adapter growth factor receptor-bound protein 14 (grb14) on insulin action in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computational Screening and Experimental Validation of Inhibitor Targeting the Complex Formation of Grb14 and Insulin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction with Grb14 results in site‐specific regulation of tyrosine phosphorylation of the insulin receptor | EMBO Reports [link.springer.com]
- 11. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Creating GRB14 Knockout Mouse Models for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and metabolic characterization of Growth Factor Receptor-Bound Protein 14 (GRB14) knockout mouse models. The provided protocols and data will be valuable for researchers investigating insulin (B600854) signaling, glucose homeostasis, and potential therapeutic targets for metabolic diseases.
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that negatively regulates insulin receptor signaling.[1][2][3] It directly binds to the activated insulin receptor (IR), inhibiting its kinase activity and subsequent downstream signaling cascades.[1][2][4] Studies using GRB14-deficient mice have demonstrated that the ablation of GRB14 leads to improved glucose tolerance and enhanced insulin sensitivity in key metabolic tissues such as the liver and skeletal muscle.[1][2][5][6] This makes the GRB14 knockout mouse a valuable model for studying the mechanisms of insulin resistance and for the preclinical evaluation of novel diabetes therapies.
Data Presentation
Metabolic Phenotype of GRB14 Knockout Mice
The following tables summarize the typical metabolic phenotype observed in GRB14 knockout (GRB14⁻/⁻) mice compared to wild-type (WT) littermates.
Table 1: Body Weight and Organ Mass
| Parameter | Wild-Type (WT) | GRB14⁻/⁻ | Percentage Change | Reference |
| Body Weight (g) at 28 weeks | ~28.5 | ~26.0 | ↓ 5-10% | [5] |
| Liver Weight (g) | ~1.5 | ~1.26 | ↓ 16% | [5] |
| Spleen Weight (g) | ~0.1 | ~0.07 | ↓ 29% | [5] |
| Heart Weight (g) | ~0.15 | ~0.177 | ↑ 18% | [5] |
Table 2: Glucose Homeostasis
| Parameter | Condition | Wild-Type (WT) | GRB14⁻/⁻ | Effect of GRB14 Knockout | Reference |
| Fasting Blood Glucose | Chow Diet | Similar to WT | Similar to WT | No significant change | [1] |
| Glucose Tolerance Test (GTT) | Chow Diet | Normal | Improved | Enhanced glucose clearance | [1][5] |
| Glucose Tolerance Test (GTT) | High-Fat Diet | Impaired | Impaired | No significant improvement | [1] |
| Fasting Insulin | Aging Mice | Normal | Lower | Reduced basal insulin levels | [5] |
| Insulin Levels during GTT | Chow Diet | Normal | Markedly Reduced | Lower insulin secretion required for glucose disposal | [5] |
Table 3: Insulin Signaling
| Tissue | Signaling Molecule | Wild-Type (WT) | GRB14⁻/⁻ | Effect of GRB14 Knockout | Reference |
| Liver | IR Autophosphorylation | Normal | Lower | Decreased | [5][7] |
| Liver | IRS-1 Tyrosine Phosphorylation | Normal | Enhanced | Increased | [5][7] |
| Liver | Akt/PKB Activation | Normal | Enhanced | Increased | [5][7] |
| Skeletal Muscle | IR Tyrosine Phosphorylation | Normal | Normal | No change | [6] |
| Skeletal Muscle | IRS-1 Tyrosine Phosphorylation | Normal | Increased | Increased | [6] |
| Skeletal Muscle | Akt/PKB Activation | Normal | Increased | Increased | [6] |
| Adipose Tissue | Insulin Signaling | Normal | No change | No significant effect | [2][6] |
Experimental Protocols
Protocol 1: Generation of GRB14 Knockout Mice using CRISPR/Cas9
This protocol outlines the generation of GRB14 knockout mice using the CRISPR/Cas9 system, a versatile and efficient method for genome editing.[8][9][10][11]
1.1. Guide RNA (gRNA) Design and Synthesis:
-
Design two or more single guide RNAs (sgRNAs) targeting the initial exons of the Grb14 gene to induce frameshift mutations leading to a loss of function.
-
Use online design tools to minimize off-target effects.
-
Synthesize the designed sgRNAs in vitro.
1.2. Preparation of Injection Mix:
-
Prepare a microinjection mix containing Cas9 mRNA and the synthesized sgRNAs.
-
The typical concentration for Cas9 mRNA is 100 ng/µl and for each sgRNA is 50 ng/µl.
1.3. Zygote Microinjection:
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Microinject the Cas9 mRNA/sgRNA mix into the cytoplasm or pronucleus of the fertilized eggs.[12]
1.4. Embryo Transfer:
-
Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
1.5. Screening for Founder Mice:
-
After birth, screen the resulting pups for the desired genetic modification.
-
Isolate genomic DNA from tail biopsies.
-
Perform PCR amplification of the targeted region followed by Sanger sequencing or restriction fragment length polymorphism (RFLP) analysis to identify insertions or deletions (indels).
1.6. Breeding and Colony Establishment:
-
Breed founder mice with wild-type mice to establish germline transmission of the knockout allele.
-
Intercross heterozygous (GRB14⁺/⁻) offspring to generate homozygous (GRB14⁻/⁻) knockout mice and wild-type (GRB14⁺/⁺) littermate controls.
Protocol 2: Genotyping of GRB14 Knockout Mice
This protocol describes a PCR-based method for genotyping mice to distinguish between wild-type, heterozygous, and homozygous knockout alleles.[13][14]
2.1. Genomic DNA Extraction:
-
Isolate genomic DNA from a small piece of tail tissue (~2 mm) using a commercial DNA extraction kit.[13]
2.2. PCR Primer Design:
-
Design three primers:
-
Forward Primer (WT allele): Anneals upstream of the targeted region.
-
Reverse Primer (WT allele): Anneals within the targeted region that is deleted or disrupted in the knockout allele.
-
Reverse Primer (KO allele): Anneals downstream of the targeted region, such that it will only produce a product with the forward primer when the targeted region is deleted.
-
2.3. PCR Reaction:
-
Set up a multiplex PCR reaction containing the genomic DNA, all three primers, Taq DNA polymerase, dNTPs, and PCR buffer.
-
A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.[15]
2.4. Gel Electrophoresis:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis.
-
The expected band sizes will differentiate the genotypes:
-
Wild-Type (+/+): A single band corresponding to the wild-type allele.
-
Heterozygous (+/-): Two bands, one for the wild-type allele and one for the knockout allele.
-
Homozygous (-/-): A single band corresponding to the knockout allele.
-
Protocol 3: Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of a mouse to clear a glucose load from the blood.[16][17][18]
3.1. Animal Preparation:
3.2. Baseline Blood Glucose Measurement (t=0):
-
Obtain a small blood sample from the tail tip.
-
Measure the blood glucose concentration using a glucometer. This is the baseline (t=0) reading.
3.3. Glucose Injection:
-
Administer a sterile glucose solution (e.g., 20% dextrose) via intraperitoneal (IP) injection.
-
The standard dose is 2 g of glucose per kg of body weight.[1]
3.4. Blood Glucose Monitoring:
-
Collect blood samples from the tail tip at 15, 30, 60, 90, and 120 minutes after the glucose injection.[16][20]
-
Measure and record the blood glucose levels at each time point.
Protocol 4: Intraperitoneal Insulin Tolerance Test (IPITT)
The IPITT evaluates the whole-body insulin sensitivity by measuring the response to an exogenous insulin injection.[19][21][22]
4.1. Animal Preparation:
-
Fast mice for 4-6 hours with free access to water.[19]
-
Record the body weight of each mouse.
4.2. Baseline Blood Glucose Measurement (t=0):
-
Obtain a baseline blood glucose reading from a tail tip blood sample.
4.3. Insulin Injection:
-
Administer human insulin via IP injection.
-
A typical dose is 0.75 U/kg body weight.[22][23] The optimal dose may vary depending on the mouse strain and degree of insulin resistance.
4.4. Blood Glucose Monitoring:
-
Measure blood glucose levels from tail tip blood samples at 15, 30, 60, and 90 minutes post-injection.[21][23][24]
Visualizations
GRB14-Mediated Insulin Signaling Pathway
Caption: GRB14 negatively regulates the insulin signaling pathway by inhibiting the insulin receptor.
Experimental Workflow for Generating and Analyzing GRB14 KO Mice
Caption: Workflow for the creation and metabolic characterization of GRB14 knockout mice.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GRB14 - Wikipedia [en.wikipedia.org]
- 4. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.monash.edu [research.monash.edu]
- 7. Improved glucose homeostasis and enhanced insulin signalling in Grb14‐deficient mice | The EMBO Journal [link.springer.com]
- 8. Three CRISPR Approaches for Mouse Genome Editing [jax.org]
- 9. anilocus.com [anilocus.com]
- 10. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR your way to faster, easier mouse knockout models [jax.org]
- 12. blog.addgene.org [blog.addgene.org]
- 13. A PCR-Based Method to Genotype Mice Knocked Out for All Four CD3 Subunits, the Standard Recipient Strain for Retrogenic TCR/CD3 Bone Marrow Reconstitution Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mmrrc.org [mmrrc.org]
- 15. Universal Mouse Genotyping Protocol | Mouse Genetics Core | Washington University in St. Louis [mousegeneticscore.wustl.edu]
- 16. IP Glucose Tolerance Test in Mouse [protocols.io]
- 17. Glucose Tolerance Test in Mice [bio-protocol.org]
- 18. mmpc.org [mmpc.org]
- 19. Insulin Tolerance Test in Mouse [protocols.io]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. scribd.com [scribd.com]
- 22. mmpc.org [mmpc.org]
- 23. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 24. mmpc.org [mmpc.org]
Techniques for Analyzing GRB14 Phosphorylation Status: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that plays a crucial role in regulating signal transduction pathways, particularly in insulin (B600854) signaling. As a key modulator of the insulin receptor (IR), the phosphorylation status of GRB14 is a critical determinant of its function, influencing cellular processes such as growth, metabolism, and differentiation. Understanding the dynamics of GRB14 phosphorylation is therefore essential for elucidating its role in both normal physiology and disease states, including type 2 diabetes and cancer.
These application notes provide detailed protocols for the analysis of GRB14 phosphorylation, catering to researchers in academic and industrial settings. The methodologies described herein cover the immunoprecipitation of GRB14, analysis of its phosphorylation by western blotting, in vitro kinase assays to identify upstream kinases, and mass spectrometry-based phosphoproteomics for comprehensive site mapping and quantification.
Signaling Pathways Involving GRB14 Phosphorylation
GRB14 is a central node in several signaling pathways. Its phosphorylation is a dynamic process regulated by multiple kinases and phosphatases, which in turn dictates its interaction with downstream effectors.
GRB14 in Insulin Receptor Signaling
GRB14 is a well-established negative regulator of the insulin receptor. Upon insulin stimulation, the insulin receptor autophosphorylates, creating docking sites for various substrate proteins. GRB14 binds to the activated insulin receptor, inhibiting its kinase activity and thereby dampening downstream signaling cascades. The phosphorylation of GRB14 itself can modulate this interaction.
Caption: GRB14 interaction with the Insulin Receptor signaling pathway.
Upstream Kinases Regulating GRB14 Phosphorylation
Several kinases have been identified that directly phosphorylate GRB14, influencing its activity and subcellular localization. These include Glycogen Synthase Kinase 3 (GSK-3), Protein Kinase C zeta (PKCζ), and Src kinase.
Caption: Upstream kinases responsible for GRB14 phosphorylation.
Data Presentation
Known Phosphorylation Sites of Human GRB14
| Phosphorylation Site | Kinase | Functional Consequence | Reference |
| Ser358 | GSK-3 | Regulates interaction with the Insulin Receptor.[1] | [1] |
| Ser362 | GSK-3 | Regulates interaction with the Insulin Receptor.[1] | [1] |
| Ser366 | GSK-3 | Regulates interaction with the Insulin Receptor.[1] | [1] |
| Ser370 | PKCζ, CK2 | Phosphorylation by PKCζ enhances the inhibitory effect on insulin signaling.[2] Priming phosphorylation for GSK-3.[3] | [2][3] |
| Tyr347 (Bovine) | Src | Critical for interaction with and inhibition of PTP1B.[4] | [4] |
Quantitative Changes in GRB14 Association and Downstream Signaling
| Condition | Fold Change | Effect | Reference |
| Insulin Stimulation (10 nM) | >1.3 | Increased association of GRB14 with the Insulin Receptor. | [5] |
| Overexpression of GRB14 | Varies | Reduction in insulin-stimulated tyrosine phosphorylation of IRS-1, Shc, and Dok. | [5] |
| Increased Grb14 (2-fold) | Significant Decrease | Decreased pY972/pY1158,1162,1163 ratio of the Insulin Receptor. | [6] |
| Increased Grb14 (5-fold) | Further Decrease | Further decreased pY972/pY1158,1162,1163 ratio of the Insulin Receptor. | [6] |
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) of GRB14 and Western Blot Analysis of Phosphorylation
This protocol describes the immunoprecipitation of endogenous or overexpressed GRB14 from cell lysates, followed by western blot analysis to detect its phosphorylation status using phospho-specific antibodies.
Caption: Workflow for Immunoprecipitation and Western Blotting of GRB14.
Materials:
-
Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[7][8]
-
Wash Buffer: Lysis buffer or a less stringent buffer like PBS with 0.1% Triton X-100.
-
Protease and Phosphatase Inhibitor Cocktails: (e.g., from Sigma-Aldrich or Thermo Fisher Scientific).
-
Anti-GRB14 Antibody: For immunoprecipitation.
-
Protein A/G Agarose or Magnetic Beads.
-
Phospho-specific GRB14 Antibodies: (e.g., anti-phospho-Serine/Threonine or site-specific antibodies if available).
-
Secondary Antibodies: HRP-conjugated.
-
SDS-PAGE Gels and Buffers.
-
PVDF or Nitrocellulose Membranes.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Lysis:
-
Culture and treat cells as required.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the anti-GRB14 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Collect the beads by centrifugation.
-
-
Wash and Elution:
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, aspirate the supernatant completely.
-
Elute the protein by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific GRB14 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate.
-
Protocol 2: In Vitro Kinase Assay
This protocol is designed to determine if a specific kinase can directly phosphorylate GRB14.
Caption: General workflow for an in vitro kinase assay.
Materials:
-
Recombinant full-length or domain-specific GRB14 protein.
-
Active recombinant kinase (e.g., GSK-3, PKCζ, Src).
-
Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, and DTT. The exact composition may vary depending on the kinase.
-
ATP: Often used as [γ-³²P]ATP for autoradiographic detection or "cold" ATP for detection by phospho-specific antibodies.
-
SDS-PAGE Gels and Buffers.
-
Phosphorimager or X-ray film (for radiolabeling) or phospho-specific antibodies (for western blot).
General Procedure (to be optimized for each kinase):
-
Reaction Setup:
-
In a microcentrifuge tube, combine the recombinant GRB14 (substrate), the active kinase, and the kinase assay buffer.
-
Pre-incubate the mixture at the optimal temperature for the kinase (e.g., 30°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add ATP (radiolabeled or cold) to the reaction mixture to a final concentration typically in the range of 10-100 µM.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).
-
-
Stop Reaction:
-
Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, dry the gel and expose it to a phosphorimager screen or X-ray film.
-
If using cold ATP, transfer the proteins to a membrane and perform a western blot using a phospho-specific antibody.
-
Specific Conditions for Different Kinases:
| Kinase | Substrate Concentration (GRB14) | Kinase Concentration | ATP Concentration | Incubation | Reference |
| GSK-3β | ~1 mg/ml peptide | ~1 ng/µl | ~25 µM | 30°C, 30 min | [9] |
| PKCζ | ~2 µg GST-GRB14 | ~50 ng | Not specified | 30°C, 30 min | [10] |
| Src | ~150 µM peptide | 2-20 U/assay | 10 µM | 30°C, 10 min | [11] |
Note: The concentrations and conditions provided are starting points and should be optimized for each specific experiment.
Protocol 3: Mass Spectrometry-Based Phosphoproteomics
This protocol outlines a general workflow for the identification and quantification of GRB14 phosphorylation sites from complex biological samples.
Caption: Workflow for phosphoproteomic analysis of GRB14.
Materials:
-
Lysis/Denaturation Buffer: (e.g., 8 M urea (B33335) in Tris-HCl).
-
Reducing and Alkylating Agents: (DTT and iodoacetamide).
-
Trypsin.
-
Phosphopeptide Enrichment Kit: (e.g., IMAC or TiO₂ spin columns) or anti-phosphotyrosine/phospho-serine/threonine antibodies for immunoaffinity enrichment.
-
LC-MS/MS System.
-
Proteomics Data Analysis Software: (e.g., MaxQuant, Proteome Discoverer).
Procedure:
-
Sample Preparation:
-
Lyse cells in a denaturing buffer to inactivate proteases and phosphatases.
-
Reduce and alkylate the proteins.
-
Digest the proteins into peptides using trypsin.
-
-
Phosphopeptide Enrichment:
-
Enrich for phosphopeptides using one of the following methods:
-
Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) Chromatography: These methods enrich for phosphopeptides based on the affinity of the phosphate (B84403) group for metal ions.
-
Immunoaffinity Enrichment: Use antibodies specific for phospho-tyrosine, phospho-serine, or phospho-threonine to capture phosphopeptides. For targeted analysis of GRB14, an initial immunoprecipitation of GRB14 can be performed before digestion and phosphopeptide enrichment.
-
-
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a database search engine to identify the peptides from the MS/MS spectra.
-
Determine the precise location of the phosphorylation sites on the peptides.
-
Quantify the relative abundance of the phosphopeptides between different experimental conditions (e.g., using label-free quantification or isotopic labeling).[12]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No/weak signal in Western Blot | Inefficient IP | Optimize antibody concentration and incubation time. Ensure proper bead washing. |
| Low protein expression | Use a more sensitive detection method. Overexpress tagged GRB14. | |
| Antibody not working | Use a new or different antibody. Include a positive control. | |
| High background in Western Blot | Insufficient washing | Increase the number and duration of washes. |
| Non-specific antibody binding | Increase the blocking time. Use a higher quality antibody. | |
| No phosphorylation in in vitro kinase assay | Inactive kinase or substrate | Use freshly prepared or commercially certified active enzymes and substrates. |
| Suboptimal reaction conditions | Optimize buffer composition, temperature, and incubation time. | |
| Low phosphopeptide yield in MS | Inefficient enrichment | Optimize the enrichment protocol. Try a different enrichment method. |
| Sample loss during preparation | Handle samples carefully and minimize transfer steps. |
Conclusion
The analysis of GRB14 phosphorylation is a multifaceted process that can provide significant insights into its regulatory functions. The protocols outlined in these application notes offer a comprehensive guide for researchers to investigate the phosphorylation status of GRB14, from basic detection to detailed site-specific quantification. By employing these techniques, scientists can further unravel the complex roles of GRB14 in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. Quantitative Phosphoproteomics Reveals Novel Phosphorylation Events in Insulin Signaling Regulated by Protein Phosphatase 1 Regulatory Subunit 12A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphorylation of Grb14 BPS domain by GSK-3 correlates with complex forming of Grb14 and insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for Inhibition of the Insulin Receptor by the Adaptor Protein Grb14 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human growth factor receptor bound 14 binds the activated insulin receptor and alters the insulin-stimulated tyrosine phosphorylation levels of multiple proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Virtual Screening and Testing of GSK-3 Inhibitors Using Human SH-SY5Y Cells Expressing Tau Folding Reporter and Mouse Hippocampal Primary Culture under Tau Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Dissection of the insulin signaling pathway via quantitative phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GRB14 Protein Interactions Using Co-immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that plays a crucial role in regulating signal transduction pathways initiated by various receptor tyrosine kinases (RTKs).[1][2] It is a member of the Grb7/10/14 family of proteins, characterized by a conserved multidomain structure.[3] GRB14 is highly expressed in metabolic tissues such as the liver, pancreas, and adipose tissue and is a key modulator of insulin (B600854) receptor signaling.[4][5] Dysregulation of GRB14 function has been implicated in metabolic diseases, including type 2 diabetes, and in cancer progression, making it an attractive target for therapeutic intervention.[2][6]
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo. This method allows for the isolation and identification of binding partners of a target protein from cell or tissue lysates. These application notes provide a detailed protocol for using Co-IP to investigate the interactions of GRB14 with its binding partners and offer guidance on data interpretation and visualization of the associated signaling pathways.
Known GRB14 Protein Interactions
Co-immunoprecipitation studies have been instrumental in identifying and characterizing several key interaction partners of GRB14. The primary and most studied interaction is with the Insulin Receptor (INSR), where GRB14 acts as a negative regulator of insulin signaling.[1] Other documented binding partners include the Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor 1 (FGFR1), and Tankyrase 2 (TNKS2).[1][3][7]
Table 1: Summary of Known GRB14 Protein Interactions Validated by Co-immunoprecipitation
| Interacting Protein | Protein Family | Cellular Role of Interactor | Evidence from Co-IP Studies |
| Insulin Receptor (INSR) | Receptor Tyrosine Kinase | Regulates glucose homeostasis and metabolism.[1] | Co-IP from various cell lines (e.g., COS-7, HEK293T) shows insulin-stimulated interaction.[8][9] |
| Epidermal Growth Factor Receptor (EGFR) | Receptor Tyrosine Kinase | Controls cell growth, proliferation, and differentiation.[10] | GRB14 has been shown to interact with EGFR.[1] |
| Fibroblast Growth Factor Receptor 1 (FGFR1) | Receptor Tyrosine Kinase | Involved in embryonic development, cell growth, and morphogenesis.[7] | Co-IP demonstrates FGF-2-dependent binding of GRB14 to activated FGFR1.[7] |
| Tankyrase 2 (TNKS2) | Poly(ADP-ribose) Polymerase | Participates in various cellular processes including Wnt signaling and telomere maintenance.[11][12] | The N-terminal region of GRB14 interacts with the ankyrin repeat region of TNKS2.[3] |
Quantitative Data from GRB14 Co-immunoprecipitation Studies
While much of the Co-IP data for GRB14 interactions is presented as qualitative western blots, some studies provide semi-quantitative analysis. This is often achieved by comparing the band intensities of the co-precipitated protein to the immunoprecipitated protein.
Table 2: Semi-Quantitative Analysis of GRB14-Insulin Receptor Interaction
| Experimental Condition | Bait Protein (IP) | Prey Protein (Co-IP) | Relative Band Intensity Ratio (Prey/Bait) | Reference |
| Insulin Stimulation (1 µM) + Compound 2 (200 µg/mL) | V5-tagged GRB14 | IRβ | Slightly reduced compared to control | [8] |
| Insulin Stimulation (1 µM) + DMSO (control) | V5-tagged GRB14 | IRβ | Baseline interaction | [8] |
Note: The "Slightly reduced" value indicates a qualitative observation from the source material. For precise quantification, densitometric analysis of western blot bands is required.
Experimental Protocol: Co-immunoprecipitation of GRB14 and its Interacting Partners
This protocol provides a generalized procedure for the co-immunoprecipitation of GRB14 and its binding partners from cultured mammalian cells. Optimization of specific steps, such as antibody concentrations and wash conditions, may be necessary depending on the specific interacting protein and antibodies used.
Materials and Reagents:
-
Cell Culture: Mammalian cell line expressing endogenous or over-expressed tagged GRB14 and/or its interaction partner (e.g., HEK293T, COS-7).
-
Lysis Buffer: Non-denaturing lysis buffer (e.g., RIPA buffer with 1% NP-40 or Triton X-100, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate).
-
Antibodies:
-
High-quality primary antibody specific for the "bait" protein (e.g., anti-GRB14 antibody or anti-tag antibody if using a tagged protein).
-
Primary antibody for the "prey" protein for western blot detection.
-
Isotype control IgG (from the same species as the IP antibody).
-
-
Beads: Protein A/G agarose (B213101) or magnetic beads.
-
Wash Buffer: Lysis buffer or a modified version with lower detergent concentration.
-
Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) or a gentle elution buffer if native protein complex is required for downstream applications.
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, blocking buffer, secondary antibodies, and chemiluminescent substrate.
Procedure:
-
Cell Culture and Stimulation:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the lysate.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 500-1000 µg of protein lysate, add 1-4 µg of the primary antibody (or isotype control IgG for a negative control).
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads to each sample and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After the final wash, remove all residual supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Load the eluted samples, along with a sample of the input lysate, onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against the bait (e.g., GRB14) and prey proteins.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and detect using a chemiluminescent substrate.
-
Visualizations
Co-immunoprecipitation Workflow
Caption: A generalized workflow for co-immunoprecipitation.
GRB14 in Insulin Receptor Signaling Pathway
Caption: GRB14's inhibitory role in insulin signaling.
GRB14 in FGF Receptor Signaling Pathway
Caption: GRB14 modulates FGFR1 signaling via PLCγ.
References
- 1. GRB14 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. GRB14 growth factor receptor bound protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. The insulin resistance Grb14 adaptor protein promotes thyroid cancer ret signaling and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Association of fibroblast growth factor receptor 1 with the adaptor protein Grb14. Characterization of a new receptor binding partner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Computational Screening and Experimental Validation of Inhibitor Targeting the Complex Formation of Grb14 and Insulin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNKS2 tankyrase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Tankyrases maintain homeostasis of intestinal epithelium by preventing cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application of BRET Assays for GRB14-IR Interaction Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factor receptor-bound protein 14 (GRB14) is an adapter protein that plays a crucial role in negatively regulating insulin (B600854) signaling. It directly interacts with the activated insulin receptor (IR), a receptor tyrosine kinase, thereby inhibiting its catalytic activity and downstream signaling pathways.[1][2][3] Understanding the dynamics of the GRB14-IR interaction is paramount for developing novel therapeutics for insulin resistance and type 2 diabetes. Bioluminescence Resonance Energy Transfer (BRET) is a powerful, cell-based assay that allows for the real-time monitoring of protein-protein interactions in living cells, making it an ideal technology to study the dynamic association between GRB14 and the IR.[2][4][5]
BRET technology is based on the non-radiative energy transfer between a bioluminescent donor, typically a Renilla luciferase (Rluc) variant, and a fluorescent acceptor, such as Yellow Fluorescent Protein (YFP).[4] When the donor and acceptor molecules are brought into close proximity (<10 nm) through the interaction of their fusion partners, energy is transferred from the donor to the acceptor, resulting in the emission of light by the acceptor. The ratio of acceptor emission to donor emission (BRET ratio) provides a quantitative measure of the protein-protein interaction.[4]
These application notes provide a comprehensive overview and detailed protocols for utilizing BRET assays to investigate the GRB14-IR interaction, aimed at researchers, scientists, and professionals in drug development.
Signaling Pathway of GRB14 and the Insulin Receptor
The interaction between GRB14 and the Insulin Receptor is a key regulatory point in the insulin signaling cascade. The following diagram illustrates this pathway.
Caption: GRB14-IR Signaling Pathway. Insulin binding activates the Insulin Receptor, which in turn promotes downstream signaling. GRB14 binds to the activated IR, inhibiting its signaling cascade.
Experimental Workflow for GRB14-IR BRET Assay
The general workflow for performing a BRET assay to measure the interaction between GRB14 and the IR is depicted below.
Caption: Experimental workflow for the GRB14-IR BRET assay.
Detailed Experimental Protocol
This protocol is adapted from studies utilizing BRET to measure the GRB14-IR interaction in HEK293 cells.[2][5]
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Expression plasmids: IR-Rluc (donor) and GRB14-YFP (acceptor)
-
Transfection reagent (e.g., Lipofectamine 2000 or Polyethylenimine)
-
Phosphate-Buffered Saline (PBS)
-
White, clear-bottom 96-well microplates
-
Coelenterazine h (BRET substrate)
-
Insulin solution
-
Microplate reader capable of measuring luminescence at two distinct wavelengths (e.g., 485 nm and 530 nm)
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
One day before transfection, seed the cells into 6-well plates to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the IR-Rluc and GRB14-YFP expression plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical ratio of acceptor to donor plasmid is 4:1 to ensure sufficient acceptor molecules for the energy transfer.
-
-
Cell Incubation:
-
Incubate the transfected cells for 24-48 hours to allow for sufficient protein expression.
-
-
Cell Harvesting and Plating:
-
Gently wash the cells with PBS.
-
Harvest the cells using a non-enzymatic cell dissociation solution or by gentle scraping.
-
Resuspend the cells in PBS or a suitable assay buffer.
-
Dispense the cell suspension into a white, clear-bottom 96-well microplate.
-
-
BRET Measurement:
-
Stimulate the cells with varying concentrations of insulin (e.g., 0-100 nM) or a vehicle control and incubate for a specified time (e.g., 10-20 minutes).
-
Add coelenterazine h to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: ~485 nm for the Rluc donor and ~530 nm for the YFP acceptor.
-
Data Analysis:
-
Calculate the BRET Ratio: The BRET ratio is calculated by dividing the light intensity measured at the acceptor's emission wavelength by the light intensity measured at the donor's emission wavelength. BRET Ratio = (Emission at 530 nm) / (Emission at 485 nm)
-
Calculate the Net BRET Ratio: To account for background signal, a control experiment should be performed with cells expressing only the IR-Rluc donor construct. The BRET ratio from this control is then subtracted from the BRET ratio of the co-transfected cells. Net BRET Ratio = BRET Ratio (Donor + Acceptor) - BRET Ratio (Donor only)
Quantitative Data Summary
The following table summarizes representative quantitative data from BRET studies on the GRB14-IR interaction.
| Cell Line | BRET Pair | Condition | BRET Ratio (or change) | Reference |
| HEK293 | IR-Rluc / GRB14-YFP | Basal (unstimulated) | Low basal BRET signal | [5] |
| HEK293 | IR-Rluc / GRB14-YFP | 5 nM Insulin | Increased BRET signal, plateau at ~20 min | [5] |
| HEK293 | IR-Rluc / GRB14-YFP | 100 nM Insulin | Rapid and dose-dependent increase in BRET signal, plateau at ~10 min | [2][5] |
| HEK293 | IR-K1030A-Rluc (kinase-dead) / GRB14-YFP | 100 nM Insulin | No significant change in BRET signal | [5] |
Conclusion
BRET assays provide a robust and sensitive method for studying the dynamic interaction between GRB14 and the Insulin Receptor in living cells. The detailed protocols and application notes presented here offer a framework for researchers to employ this technology to investigate the molecular mechanisms of insulin signaling and to screen for potential therapeutic modulators of this critical protein-protein interaction. The quantitative nature of BRET allows for the detailed characterization of ligand effects and the impact of mutations on the GRB14-IR complex formation, making it an invaluable tool in both basic research and drug discovery.
References
- 1. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction between the insulin receptor and Grb14: a dynamic study in living cells using BRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: BG14 Gene Expression Analysis in Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the expression analysis of the BG14 gene in plants.
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene in plants?
A1: The this compound gene in Arabidopsis thaliana (At5g02590) encodes a β-1,3-glucanase. This enzyme is involved in the degradation of callose, a β-1,3-glucan polymer. This compound plays a crucial role in seed longevity and dormancy.[1] Its expression is notably high in developing seeds and is induced by aging and the plant hormone abscisic acid (ABA).[1][2]
Q2: In which signaling pathway is this compound involved?
A2: this compound is involved in the abscisic acid (ABA) signaling pathway, which regulates various aspects of plant growth and development, including seed dormancy and stress responses.[1][2] this compound's role in callose degradation also places it within the broader context of cell wall modification and intercellular communication through plasmodesmata.
Q3: What are the main challenges in analyzing this compound gene expression?
A3: The primary challenges are similar to those for many plant genes and include:
-
Efficient RNA Extraction: Plant tissues, especially seeds, have tough cell walls and can be rich in polysaccharides and secondary metabolites that interfere with RNA isolation.
-
Low Transcript Abundance: this compound expression might be low in certain tissues or under specific conditions, making detection difficult.
-
Protein Detection: As a glycosylphosphatidylinositol (GPI)-anchored protein, this compound is associated with the plasma membrane, which can pose challenges for protein extraction and solubilization for Western blot analysis.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound gene expression analysis.
RNA Extraction and qRT-PCR
Problem: Low RNA yield or poor quality from plant tissues.
-
Possible Cause: Inefficient cell wall disruption.
-
Solution: Ensure thorough grinding of plant material in liquid nitrogen to a fine powder.
-
Possible Cause: Contamination with polysaccharides and polyphenols.
-
Solution: Use a specialized plant RNA extraction kit or a CTAB-based protocol designed to remove these inhibitors. Include PVP (polyvinylpyrrolidone) in the extraction buffer to bind polyphenols.
-
Possible Cause: RNA degradation by RNases.
-
Solution: Work quickly and in a cold environment. Use RNase-free reagents and consumables. Treat RNA samples with DNase I to remove contaminating genomic DNA.
Problem: No or weak amplification in qRT-PCR.
-
Possible Cause: Poor primer design or efficiency.
-
Solution: Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve analysis; it should be between 90-110%.
-
Possible Cause: Low transcript abundance.
-
Solution: Increase the amount of starting RNA for cDNA synthesis. Use a sensitive qPCR master mix. Consider a pre-amplification step if the target is extremely rare.
-
Possible Cause: Presence of PCR inhibitors in the cDNA.
-
Solution: Dilute the cDNA template (e.g., 1:10 or 1:20) to reduce the concentration of inhibitors while still allowing for target detection.
Problem: Inconsistent Ct values in qRT-PCR.
-
Possible Cause: Pipetting errors or inaccurate sample quantification.
-
Solution: Use calibrated pipettes and ensure accurate quantification of RNA and cDNA. Prepare a master mix for qPCR reactions to minimize pipetting variability.
-
Possible Cause: Unstable reference genes.
-
Solution: Validate the stability of your chosen reference genes under your specific experimental conditions. It is recommended to use at least two stable reference genes for normalization.
Western Blotting
Problem: No or weak signal for this compound protein.
-
Possible Cause: Low protein abundance.
-
Solution: Enrich for membrane proteins during extraction. Increase the amount of total protein loaded onto the gel.[2][3][4]
-
Possible Cause: Inefficient protein extraction.
-
Solution: Use a lysis buffer optimized for membrane proteins, potentially including detergents like Triton X-100 or SDS. Sonication or mechanical disruption can aid in solubilizing membrane-bound proteins.
-
Possible Cause: Poor antibody binding.
-
Solution: Optimize the primary antibody concentration and incubation time (e.g., overnight at 4°C).[4] Ensure the secondary antibody is appropriate for the primary antibody and is used at the correct dilution.
-
Possible Cause: Inefficient transfer of the protein to the membrane.
-
Solution: For larger proteins, consider a wet transfer method and optimize the transfer time and voltage. Adding a low percentage of SDS to the transfer buffer can improve the transfer of hydrophobic proteins.[5]
Problem: High background on the Western blot.
-
Possible Cause: Insufficient blocking.
-
Solution: Increase the blocking time or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST).[4][5]
-
Possible Cause: Antibody concentration is too high.
-
Solution: Reduce the concentration of the primary and/or secondary antibodies.
-
Possible Cause: Inadequate washing.
-
Solution: Increase the number and duration of washing steps with TBST to remove non-specifically bound antibodies.
Quantitative Data
The following table summarizes the relative expression of the this compound gene (At5g02590) in Arabidopsis thaliana at different developmental stages, as sourced from the Arabidopsis eFP Browser.
| Developmental Stage | Tissue | Relative Expression Level |
| Seeds | Dry Seed | High |
| Seeds | Imbibed Seed (4h) | High |
| Seedling | Cotyledons (7d) | Low |
| Seedling | Hypocotyl (7d) | Low |
| Seedling | Radicle (7d) | Moderate |
| Young Plant | Rosette Leaf 3 | Low |
| Mature Plant | Leaf | Low |
| Mature Plant | Stem | Low |
| Flower | Sepals | Low |
| Flower | Petals | Low |
| Flower | Stamen | Moderate |
| Flower | Carpel | Moderate |
Experimental Protocols
Quantitative Real-Time PCR (qRT-PCR) for this compound Expression
-
RNA Extraction:
-
Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extract total RNA using a plant-specific RNA isolation kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a CTAB-based method, following the manufacturer's instructions.
-
Treat the RNA sample with RNase-free DNase I to remove any genomic DNA contamination.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio should be ~2.0) and by running an aliquot on an agarose (B213101) gel to check for intact ribosomal RNA bands.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers or random hexamers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
Dilute the resulting cDNA 1:10 with nuclease-free water for use in qPCR.
-
-
qPCR:
-
Prepare the qPCR reaction mix in a total volume of 20 µL:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL Diluted cDNA
-
6 µL Nuclease-free water
-
-
This compound (At5g02590) Primer Design:
-
Forward Primer: 5'-GGTGGTTCTGCTCTTGCTGT-3'
-
Reverse Primer: 5'-TGAAGTTGTAGAGCCGACGA-3'
-
-
Reference Gene Example (Actin2 - At3g18780):
-
Forward Primer: 5'-GGTAACATTGTGCTCAGTGGTGG-3'
-
Reverse Primer: 5'-AACGACCTTAATCTTCATGCTGC-3'
-
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing and Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
Analyze the data using the ΔΔCt method to determine the relative expression of this compound.[6]
-
Western Blotting for this compound Protein
-
Protein Extraction:
-
Harvest 100-200 mg of plant tissue, freeze in liquid nitrogen, and grind to a fine powder.
-
Add 2 volumes of ice-cold extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, and a protease inhibitor cocktail).
-
Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the total protein extract.
-
Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Mix 20-40 µg of total protein with Laemmli sample buffer, heat at 95°C for 5 minutes, and load onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. For a protein the size of this compound, a transfer time of 1-2 hours at 100V in a wet transfer system is a good starting point.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with a primary antibody specific for this compound (dilution to be optimized, typically 1:500 to 1:2000) in the blocking buffer overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (dilution to be optimized, typically 1:5000 to 1:20000) in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Visualizations
Caption: Troubleshooting workflow for this compound gene expression analysis.
Caption: Simplified ABA signaling pathway leading to this compound expression.
Caption: Role of this compound in the callose degradation pathway.
References
- 1. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blot Troubleshooting | Thermo Fisher Scientific - ID [thermofisher.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. I Choose You: Selecting Accurate Reference Genes for qPCR Expression Analysis in Reproductive Tissues in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Phenotypes of Arabidopsis thaliana Mutants
Welcome to the technical support center for researchers working with Arabidopsis thaliana mutants. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in mutant phenotypes, with a special focus on those related to BG14 (B606053) (a β-1,3-glucanase) and BBX14 (a B-box protein).
I. Understanding the Function of this compound and BBX14
-
Arabidopsis this compound (At5g02170): A glycosylphosphatidylinositol-anchored β-1,3-glucanase. It is involved in callose degradation, particularly in seed embryos, and plays a role in seed longevity, dormancy, and abscisic acid (ABA) signaling.[1] Loss-of-function this compound mutants exhibit phenotypes such as reduced seed dormancy and longevity, increased callose deposition in seeds, and altered responses to ABA.[1]
-
Arabidopsis BBX14 (At1g68520): A B-box zinc-finger transcription factor. It is involved in high light acclimation, seedling development, and the regulation of leaf senescence.[2][3][4] Knockout of BBX14 can result in a long hypocotyl phenotype and affect chlorophyll (B73375) biosynthesis and responses to nitrogen starvation and darkness.[2][4]
II. FAQs: Addressing Phenotypic Inconsistencies
Here we address common questions regarding variability in mutant phenotypes.
Q1: My this compound mutant seeds show variable germination rates. What could be the cause?
A1: Inconsistent germination in this compound mutants can arise from several factors:
-
Seed Batch Variability: Seed longevity is a key phenotype of this compound mutants.[1] Seeds from different parent plants or different harvests can have variations in viability and dormancy. Ensure you are using seeds from the same batch for comparative experiments.
-
Maternal Effects: The phenotype of the seed is determined by the maternal plant's genotype. Ensure you are harvesting seeds from homozygous mutant plants.
-
Stratification Conditions: The duration and temperature of cold stratification can significantly impact the germination of ABA-sensitive mutants. Standardize your stratification protocol (e.g., 4°C in the dark for 3 days).
-
Light Conditions: Light quality and intensity during germination can affect results. Ensure consistent light conditions for all experimental replicates.
Q2: The long hypocotyl phenotype of my bbx14 mutant is not always obvious. Why?
A2: The prominence of the long hypocotyl phenotype in bbx14 mutants can be influenced by:
-
Light Intensity and Quality: This phenotype is often light-dependent.[2][3] Ensure precise and consistent light conditions (fluence rate and wavelength) in your growth chambers. Even minor variations can alter hypocotyl elongation.
-
Growth Medium: The composition of your growth medium, including sugar content, can affect seedling development. Use a consistent and well-defined medium for all experiments.
-
Temperature: Temperature fluctuations can impact growth rates and hypocotyl length. Maintain a stable temperature in your growth environment.
Q3: I am not observing the expected stress-related phenotype in my mutant line. What should I check?
A3: The expression of stress-related phenotypes can be highly sensitive to experimental conditions. Consider the following:
-
Severity and Duration of Stress: The intensity and length of the stress treatment (e.g., salt concentration, drought conditions, light intensity) are critical. A stress level that is too high may mask subtle differences, while one that is too low may not be sufficient to induce a clear phenotype.
-
Developmental Stage: The developmental stage at which the stress is applied can significantly influence the plant's response. Standardize the age and developmental stage of the plants used in your experiments.
-
Acclimation: Plants can acclimate to gradually increasing stress. The method of stress application (gradual vs. shock) can alter the outcome.
Q4: Can genetic background influence the phenotype of my mutant?
A4: Yes, the genetic background (ecotype) of your Arabidopsis line can have a significant impact on the observed phenotype. Ensure that your mutant and wild-type control are in the same genetic background (e.g., Columbia-0, Landsberg erecta). If you have obtained your mutant from a stock center, it is advisable to backcross it to your wild-type strain to ensure a clean genetic background.
III. Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| High variability in seed germination rates between replicates. | Inconsistent seed age or storage conditions. | Use seeds from the same harvest and store them under controlled conditions (e.g., low humidity, 4°C). |
| Non-uniform stratification. | Ensure all seeds are subjected to the same stratification duration and temperature. | |
| ABA-related phenotypes are not reproducible. | Inconsistent ABA concentration in the growth medium. | Prepare fresh ABA solutions for each experiment and ensure thorough mixing in the medium. |
| Light conditions affecting ABA sensitivity. | Maintain consistent light intensity and quality during germination and growth. | |
| Variable callose deposition in seeds. | Differences in seed developmental stage at harvest. | Harvest seeds at a consistent developmental stage. |
| Inconsistent staining or imaging procedures. | Standardize the staining protocol (e.g., aniline (B41778) blue) and imaging settings. |
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent hypocotyl length. | Variability in light conditions (intensity, quality, photoperiod). | Use a well-calibrated light source and ensure uniform light distribution across all plants. |
| Temperature fluctuations. | Maintain a constant and monitored temperature in the growth chamber. | |
| Variable leaf senescence phenotype. | Inconsistent nitrogen levels in the growth medium. | Use a defined medium with known nitrogen concentrations.[4] |
| Differences in plant age. | Use plants of the same age and developmental stage for senescence assays. | |
| High light stress response is not consistent. | Variability in light intensity or duration of exposure. | Use a light meter to ensure accurate and consistent high light treatment.[2][3] |
| Plant density affecting light exposure. | Grow plants at a consistent density to avoid shading effects. |
IV. Experimental Protocols
-
Seed Sterilization: Surface sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., 70% ethanol (B145695) for 1 minute followed by 10% bleach for 10 minutes, and then rinse with sterile water).
-
Plating: Suspend seeds in sterile 0.1% agarose (B213101) and plate them on Murashige and Skoog (MS) medium containing varying concentrations of ABA (e.g., 0, 0.5, 1.0, 2.5 µM).
-
Stratification: Place the plates in the dark at 4°C for 3 days to synchronize germination.
-
Growth Conditions: Transfer the plates to a growth chamber with controlled long-day conditions (16 hours light / 8 hours dark) at 22°C.
-
Data Collection: Score germination (radicle emergence) daily for 7 days.
-
Seed Plating: Plate sterilized seeds on MS medium.
-
Stratification: Stratify at 4°C in the dark for 3 days.
-
Germination Induction: Expose the plates to white light for 4-6 hours to induce germination.
-
Light Treatment: Transfer the plates to specific light conditions (e.g., continuous red, far-red, blue, or white light of a defined fluence rate) or keep them in the dark.
-
Data Collection: After 4-5 days, photograph the seedlings and measure hypocotyl length using image analysis software (e.g., ImageJ).
V. Visualizing Experimental Workflows and Signaling Pathways
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: this compound's role in ABA signaling and callose degradation in seeds.
Caption: BBX14 integrates light and nutrient signals to regulate development.
References
- 1. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arabidopsis BBX14 is involved in high light acclimation and seedling development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arabidopsis BBX14 negatively regulates nitrogen starvation- and dark-induced leaf senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: BG4 Subcellular Localization Imaging
Welcome to the technical support center for BG4 subcellular localization imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments utilizing the BG4 antibody to visualize G-quadruplex (G4) structures within cells.
Frequently Asked Questions (FAQs)
Q1: What is the BG4 antibody and what does it detect?
The BG4 antibody is a single-chain variable fragment (scFv) that specifically recognizes and binds to G-quadruplex (G4) structures in both DNA and RNA.[1][2] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences and have been implicated in various cellular processes, including transcription, replication, and telomere maintenance.[1] BG4 is a valuable tool for visualizing the subcellular localization of these structures.
Q2: Can BG4 be used for live-cell imaging?
No, the BG4 antibody is primarily used for immunofluorescence in fixed and permeabilized cells. For live-cell imaging of G-quadruplexes, alternative approaches such as small-molecule fluorescent probes are recommended.
Q3: How can I differentiate between DNA and RNA G-quadruplexes when using BG4?
To distinguish between DNA and RNA G4s, you can incorporate nuclease treatments into your experimental protocol.[3]
-
RNase A treatment: This will degrade RNA, and any remaining BG4 signal can be attributed to DNA G4s.[3][4]
-
DNase I treatment: This will degrade DNA, and the remaining signal will correspond to RNA G4s.[3][4]
Q4: What are the essential controls for a BG4 immunofluorescence experiment?
To ensure the specificity of your BG4 staining, it is crucial to include the following controls:
-
No primary antibody control: This involves incubating the sample with only the secondary antibody to check for non-specific binding of the secondary antibody.[5]
-
Competition assay: Pre-incubate the BG4 antibody with an excess of pre-folded G-quadruplex oligonucleotides before adding it to the sample. A significant reduction in the fluorescent signal indicates specific binding.[3]
-
Isotype control: Use a non-immune antibody of the same isotype and at the same concentration as BG4 to assess non-specific background staining.[5]
-
Positive and negative cell lines (if available): Use cell lines with known high and low levels of G4s to validate the antibody's performance.
Q5: Are there different versions of the BG4 antibody available?
Yes, it is important to be aware that different constructs of the BG4 antibody exist, including IgG derivatives, which may not have the same performance as the original single-chain phage display version (pSANG10-3F-BG4).[4][6] For consistent and reliable results, it is recommended to use the well-characterized scFv version.
Troubleshooting Guides
This section provides solutions to common problems encountered during BG4 immunofluorescence experiments.
Problem 1: Weak or No Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate the BG4 antibody to determine the optimal concentration for your specific cell type and experimental conditions. A typical starting dilution is 1:100 for a stock of ~6-8µM.[4] |
| Inadequate Fixation/Permeabilization | The choice of fixation and permeabilization reagents is critical for preserving G4 structures and allowing antibody access. Methanol/acetic acid fixation may be a better alternative to paraformaldehyde (PFA) for some cell types as PFA can cause cross-linking that may mask epitopes.[4][7] |
| Masked G4 Epitope | Consider performing an antigen retrieval step to unmask the G4 structures. |
| Low Abundance of G4 Structures | Treat cells with a G4-stabilizing ligand, such as pyridostatin (B1662821) (PDS), to increase the number of G4 structures.[8] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for the primary antibody's host species and isotype (if applicable). Use a secondary antibody that recognizes the FLAG tag on the BG4 scFv.[4] |
| Photobleaching | Minimize exposure to the excitation light source. Use an anti-fade mounting medium.[9] |
Problem 2: High Background or Non-Specific Staining
Possible Causes & Solutions
| Cause | Recommended Solution |
| Antibody Concentration Too High | Reduce the concentration of the primary (BG4) and/or secondary antibody.[10] |
| Insufficient Blocking | Increase the blocking time and/or the concentration of the blocking agent. Using 0.5% goat serum is a common practice.[4] Some studies suggest that goat serum may be better than milk for detecting weaker signals.[4] |
| Inadequate Washing | Increase the number and duration of wash steps to remove unbound antibodies. |
| Non-Specific Secondary Antibody Binding | Run a control with only the secondary antibody to check for non-specific binding.[5] |
| Autofluorescence | Image an unstained sample to assess the level of autofluorescence. If high, consider using a different fixative or a commercial autofluorescence quenching kit. |
| Antibody Aggregates | Centrifuge the antibody solution before use to pellet any aggregates. |
Problem 3: Punctate or Speckled Staining Artifacts
Possible Causes & Solutions
| Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the primary and secondary antibody solutions before use. |
| Precipitated Staining Reagents | Ensure all buffers and reagents are properly dissolved and filtered if necessary. |
| Non-specific binding to cellular structures | Optimize blocking and washing steps. Ensure proper permeabilization to allow for even antibody distribution. |
Quantitative Data Summary
The binding affinity of the BG4 antibody to various G-quadruplex structures has been characterized, demonstrating its high specificity.
| G-Quadruplex Structure | Dissociation Constant (Kd) | Reference |
| Intramolecular DNA G-quadruplexes | 0.5 – 1.6 nM | [3] |
| Intermolecular DNA G-quadruplexes | 2.0 nM | [3] |
| G4 DNA (Bio-layer interferometry) | 17.4 ± 0.588 nM | [11] |
Experimental Protocols
Detailed Protocol for BG4 Immunofluorescence
This protocol is adapted from established methods for BG4 staining in human cells.[4]
Materials:
-
Cells grown on sterile coverslips
-
4% Paraformaldehyde (PFA) in PBS or Methanol/Acetic Acid (3:1)
-
Phosphate Buffered Saline (PBS)
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 0.5% Goat Serum in PBST)
-
PBST (PBS + 0.1% Tween-20)
-
BG4 antibody (scFv, FLAG-tagged)
-
Anti-FLAG secondary antibody (e.g., Rabbit anti-FLAG)
-
Fluorophore-conjugated tertiary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Anti-fade mounting medium
Procedure:
-
Cell Seeding: Seed cells on sterile coverslips to achieve 50-80% confluency at the time of fixation.
-
Fixation:
-
PFA Fixation: Fix with 4% PFA in PBS for 10 minutes at room temperature.
-
Methanol/Acetic Acid Fixation: Pre-fix with 50% DMEM / 50% Methanol:Acetic Acid (3:1) for 5 minutes, followed by 10 minutes in Methanol:Acetic Acid (3:1) at room temperature.[12]
-
-
Rinsing: Rinse coverslips twice with PBS.
-
Permeabilization: Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Rinsing: Rinse twice with PBS.
-
(Optional) Nuclease Treatment:
-
RNase A: To detect DNA G4s, treat with RNase A (e.g., 20 µg/mL in PBS) for 1 hour at 37°C.
-
DNase I: To detect RNA G4s, treat with DNase I (e.g., 60U in DNase buffer) for 1 hour at 37°C.[4]
-
-
Blocking: Block with blocking buffer for 1 hour at 37°C.
-
Primary Antibody Incubation: Incubate with BG4 antibody diluted in blocking buffer (e.g., 1:100) for 1 hour at 37°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with anti-FLAG antibody diluted in blocking buffer for 1 hour at 37°C.
-
Washing: Wash three times with PBST for 5 minutes each.
-
Tertiary Antibody Incubation: Incubate with the fluorophore-conjugated tertiary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each. The second wash can include DAPI for nuclear counterstaining.
-
Final Rinsing: Rinse three times with deionized water.
-
Mounting: Carefully mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Experimental workflow for BG4 immunofluorescence staining.
Caption: Troubleshooting decision tree for BG4 imaging issues.
References
- 1. Production of the anti-G-quadruplex antibody BG4 for efficient genome-wide analyses: From plasmid quality control to antibody validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Quantitative Visualization of DNA G-quadruplex Structures in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. balasubramanian.co.uk [balasubramanian.co.uk]
- 5. bitesizebio.com [bitesizebio.com]
- 6. BG4 antibody and SG4 nanobody - Balasubramanian Lab [balasubramanian.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. stjohnslabs.com [stjohnslabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. BG-flow, a new flow cytometry tool for G-quadruplex quantification in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing BG14 Gene Editing Efficiency in Arabidopsis thaliana
Welcome to the technical support center for improving the efficiency of BG14 gene editing in Arabidopsis thaliana. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges in the laboratory.
Troubleshooting Guide
This guide addresses specific issues that may arise during your gene editing experiments targeting the this compound gene in Arabidopsis.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| T-01 | Low or No Editing Efficiency | 1. Suboptimal sgRNA Design: The single guide RNA may not be effective at directing Cas9 to the target site.[1] 2. Inefficient Cas9 Expression: The promoter driving Cas9 expression may not be strong enough or active in the appropriate tissues. 3. Poor Delivery of CRISPR/Cas9 Components: Inefficient transformation can lead to a low number of cells receiving the editing machinery.[2] 4. Cas9 Toxicity: High concentrations of Cas9 can be toxic to plant cells, leading to cell death.[3] | 1. Optimize sgRNA: Design and test 2-3 different sgRNAs for the this compound target sequence. Utilize online design tools to maximize on-target activity and minimize off-target effects.[4] 2. Select a Stronger Promoter: Use a promoter known for high efficiency in Arabidopsis, such as UBQ10 or RPS5a, to drive Cas9 expression.[5][6] 3. Optimize Transformation Protocol: Ensure optimal health of Arabidopsis plants before floral dip. Verify the concentration and viability of your Agrobacterium culture. 4. Adjust Cas9 Concentration: If delivering Cas9 as a ribonucleoprotein (RNP), titrate the concentration to find a balance between editing efficiency and cell viability.[2] |
| T-02 | High Frequency of Off-Target Mutations | 1. Poor sgRNA Specificity: The guide RNA sequence may have homology to other sites in the Arabidopsis genome.[7] 2. High Cas9 Concentration: Excessive Cas9 expression can lead to cleavage at non-target sites. | 1. Redesign sgRNA: Use sgRNA design tools that predict and score potential off-target sites. Choose a guide with the highest on-target and off-target scores.[8] 2. Use High-Fidelity Cas9 Variants: Employ engineered Cas9 variants (e.g., SpCas9-HF) designed for reduced off-target activity. 3. Use a Tissue-Specific Promoter: Drive Cas9 expression with a germline-specific promoter to limit its activity to the cells that will contribute to the next generation.[9] |
| T-03 | Difficulty in Screening for Edited Plants | 1. Inefficient Screening Method: The chosen method may not be sensitive enough to detect small indels. 2. Chimeric Plants: The T1 generation may be chimeric, with only a portion of the plant tissue containing the edit, making it difficult to detect and inherit. | 1. Use a Robust Screening Protocol: Employ PCR-based methods followed by restriction enzyme digestion or Sanger sequencing to identify mutations.[10][11][12] High-resolution melting (HRM) analysis is another sensitive option. 2. Screen T2 Generation: Advance T1 plants to the T2 generation to identify individuals with heritable, homozygous, or biallelic mutations. |
| T-04 | Low Transformation Efficiency | 1. Unhealthy Plants: Arabidopsis plants that are stressed or not at the optimal flowering stage will have reduced transformation rates. 2. Suboptimal Agrobacterium Culture: The bacterial culture may be too old, at an incorrect density, or have lost the plasmid. | 1. Optimize Plant Growth: Ensure plants are healthy and have numerous immature floral buds at the time of dipping. 2. Prepare Fresh Agrobacterium Culture: Use a fresh culture for each transformation and verify the cell density (OD600). 3. Optimize Dipping Solution: Ensure the sucrose (B13894) and surfactant (e.g., Silwet L-77) concentrations in the dipping solution are correct. |
| T-05 | Observed Phenotype Does Not Match Genotype | 1. Complex Mutations: The induced mutation may not be a simple knockout, but rather a more complex rearrangement that is not easily detected by standard PCR. 2. Genetic Redundancy: Other genes may compensate for the loss of this compound function. | 1. Thorough Genotyping: Use multiple PCR primer sets to check for large deletions or insertions around the target site. 2. Analyze Gene Expression: Perform RT-qPCR to confirm that the this compound transcript is absent or significantly reduced. |
Frequently Asked Questions (FAQs)
Q1: What is the function of the this compound gene in Arabidopsis thaliana?
A1: The this compound gene encodes a β-1,3-glucanase, an enzyme responsible for degrading callose. In Arabidopsis seeds, this compound plays a crucial role in seed longevity and dormancy by breaking down callose in the embryo's plasmodesmata. Loss-of-function of this compound leads to increased callose deposition, which in turn decreases seed longevity and dormancy. The expression of this compound is induced by aging and abscisic acid (ABA).
Q2: How can I improve the overall efficiency of my CRISPR/Cas9 experiment for this compound?
A2: To improve efficiency, consider a multi-faceted approach:
-
Promoter Selection: Use a strong constitutive promoter like UBQ10, which has been shown to significantly improve mutation efficiency in Arabidopsis (up to 95% in the T1 generation), or a germline-specific promoter to increase the frequency of heritable mutations.[6]
-
sgRNA Design: Design and test multiple sgRNAs to identify the most effective one.[4] Ensure your sgRNA has a high on-target score and minimal predicted off-target sites.
-
Vector Construction: Ensure your T-DNA vector is correctly assembled and the CRISPR/Cas9 cassette is intact.
-
Transformation: Use healthy, vigorously growing Arabidopsis plants at the peak of flowering for the floral dip method.
Q3: What are the best practices for designing a highly efficient sgRNA for the this compound gene?
A3: Follow these guidelines for optimal sgRNA design:
-
Target a Conserved Exon: Choose a target site within an early exon of the this compound gene to maximize the chance of generating a loss-of-function mutation.
-
Use Online Design Tools: Utilize web-based tools like CRISPR-P or CHOPCHOP to predict sgRNA efficiency and potential off-target effects.
-
Check for Specificity: Ensure the 12-nucleotide "seed" region of your sgRNA (the part closest to the PAM sequence) is highly specific to the this compound target to minimize off-target cleavage.
-
Avoid Homology: Perform a BLAST search of your potential sgRNA sequence against the Arabidopsis genome to check for significant homology with other genes.
Q4: I am not getting any transformants after the selection process. What could be the problem?
A4: A lack of transformants can be due to several factors:
-
Ineffective Selection: The antibiotic or herbicide concentration in your selection media may be too high, killing the transformants, or too low, allowing non-transformed seedlings to survive. It is important to titrate your selection agent.
-
Problems with the T-DNA: The selection marker gene in your T-DNA vector may not be expressed properly.
-
Failed Transformation: As mentioned in the troubleshooting guide (T-04), issues with plant health or the Agrobacterium culture can lead to failed transformation.
Q5: How do I confirm that the mutations I've generated are heritable?
A5: To confirm heritability, you must analyze the progeny of your primary transformants (T1 plants). Collect seeds from the T1 plants and grow them to the T2 generation. Perform genotyping on individual T2 plants to see if the mutation is passed down. The presence of the mutation in the T2 generation confirms that it occurred in the germline of the T1 plant and is heritable.
Quantitative Data Summary
The choice of promoter to drive Cas9 expression is critical for achieving high editing efficiency. The following table summarizes the reported efficiencies of different promoters in Arabidopsis.
| Promoter | Mutation Efficiency (T1 Generation) | Homozygous Mutant Frequency (T1 Generation) | Reference |
| 35S | ~11-26% | Low | [6] |
| UBQ10 | 95% | 11% | [6] |
| EC1.2 | ~34% | Not Reported | [6] |
| YAO | High heritable mutation rates | Not Reported | |
| RPS5a | High heritable mutation rates | Not Reported | [5] |
Experimental Protocols
sgRNA Design and Vector Construction for this compound Targeting
This protocol outlines the steps for designing an sgRNA targeting the this compound gene and cloning it into a plant-specific CRISPR/Cas9 vector.
Materials:
-
This compound gene sequence from TAIR or NCBI.
-
Web-based sgRNA design tool (e.g., CRISPR-P).
-
Arabidopsis CRISPR/Cas9 expression vector (e.g., pHEE401E).
-
Oligonucleotides for sgRNA synthesis.
-
Restriction enzymes (as required by the vector).
-
T4 DNA ligase.
-
Competent E. coli cells.
-
Standard molecular cloning reagents and equipment.
Methodology:
-
Target Site Selection:
-
Obtain the coding sequence of the this compound gene (AT1G68520).
-
Use an online sgRNA design tool to identify potential 20-bp target sequences that are followed by a Protospacer Adjacent Motif (PAM) (e.g., NGG for Streptococcus pyogenes Cas9).
-
Select 2-3 target sites in an early exon with high predicted on-target efficiency and low off-target scores.
-
-
Oligonucleotide Design:
-
For each selected target, design two complementary oligonucleotides that, when annealed, will have overhangs compatible with the restriction sites of your chosen CRISPR vector.
-
-
Oligonucleotide Annealing:
-
Mix equal molar amounts of the forward and reverse oligonucleotides.
-
Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to anneal the strands.
-
-
Vector Preparation:
-
Digest the CRISPR/Cas9 vector with the appropriate restriction enzyme(s) to create the insertion site for the sgRNA cassette.
-
Dephosphorylate the linearized vector to prevent self-ligation.
-
Purify the linearized vector using a gel or PCR purification kit.
-
-
Ligation and Transformation:
-
Ligate the annealed sgRNA oligonucleotides into the prepared vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli cells.
-
Plate the transformed cells on selective media and incubate overnight.
-
-
Verification:
-
Select several colonies and perform colony PCR or plasmid minipreps.
-
Verify the correct insertion of the sgRNA cassette by Sanger sequencing.
-
Agrobacterium-mediated Transformation of Arabidopsis (Floral Dip Method)
This protocol describes the transformation of Arabidopsis thaliana using the floral dip method to introduce the this compound-targeting CRISPR/Cas9 construct.
Materials:
-
Healthy, flowering Arabidopsis thaliana plants (4-6 weeks old).
-
Agrobacterium tumefaciens (e.g., strain GV3101) containing the this compound-CRISPR/Cas9 binary vector.
-
LB medium and appropriate antibiotics.
-
5% (w/v) sucrose solution.
-
Surfactant (e.g., Silwet L-77).
-
Beakers, plastic wrap, and trays.
Methodology:
-
Prepare Agrobacterium Culture:
-
Inoculate a single colony of Agrobacterium carrying the binary vector into 5 mL of LB medium with appropriate antibiotics. Grow overnight at 28°C with shaking.
-
Use the starter culture to inoculate a larger volume (200-500 mL) of LB with antibiotics and grow for 16-24 hours at 28°C until the culture reaches an OD600 of 1.5-2.0.
-
-
Prepare Infiltration Media:
-
Pellet the Agrobacterium cells by centrifugation.
-
Resuspend the pellet in a 5% sucrose solution to an OD600 of approximately 0.8.
-
Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05% and mix gently.
-
-
Floral Dip:
-
Invert the Arabidopsis plants and dip all above-ground parts, especially the inflorescences, into the Agrobacterium suspension for 30-60 seconds.
-
Ensure all floral tissues are thoroughly coated.
-
-
Post-Dipping Care:
-
Place the dipped plants on their side in a tray and cover with plastic wrap for 16-24 hours to maintain high humidity.
-
Return the plants to their normal growing conditions.
-
-
Seed Collection:
-
Allow the plants to grow for another 4-6 weeks and set seed.
-
Stop watering as the siliques mature and turn brown.
-
Harvest the dry seeds from the T0 plants.
-
Screening for this compound Mutants
This protocol details a PCR-based method for identifying mutations in the this compound gene in T1 transgenic plants.
Materials:
-
Genomic DNA extracted from T1 Arabidopsis seedlings.
-
PCR primers flanking the sgRNA target site in the this compound gene.
-
Taq polymerase and other PCR reagents.
-
Restriction enzyme that cuts within the target sequence (if available).
-
Agarose (B213101) gel electrophoresis equipment.
-
DNA sequencing service.
Methodology:
-
Genomic DNA Extraction:
-
Grow T1 seeds on selective media to identify transformants.
-
Extract genomic DNA from the leaves of individual T1 plants.
-
-
PCR Amplification:
-
Amplify the region of the this compound gene containing the sgRNA target site using the designed primers.
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis (Optional but Recommended):
-
If the sgRNA target site overlaps with a restriction enzyme recognition site, digest the PCR product with that enzyme.
-
Mutations at the target site will disrupt the restriction site, resulting in an undigested PCR product.
-
Analyze the digestion products by agarose gel electrophoresis. The presence of an uncut band indicates a potential mutation.[12]
-
-
Sanger Sequencing:
-
Purify the PCR products from plants that showed potential mutations (or from all T1 plants if RFLP is not performed).
-
Send the purified PCR products for Sanger sequencing to confirm the presence and nature of the mutation (insertion, deletion, or substitution).
-
-
Analysis of Sequencing Data:
-
Align the sequencing results from the T1 plants with the wild-type this compound sequence to identify any changes at the target site.
-
Visualizations
Caption: Experimental workflow for CRISPR/Cas9-mediated editing of the this compound gene in Arabidopsis.
Caption: Simplified signaling pathway of this compound's role in seed longevity and dormancy in Arabidopsis.
References
- 1. Regulation of Arabidopsis thaliana seed dormancy and germination by 12-oxo-phytodienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Balanced callose and cellulose biosynthesis in Arabidopsis quorum-sensing signaling and pattern-triggered immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. Updated role of ABA in seed maturation, dormancy, and germination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Arabidopsis thaliana 14-3-3 gene expression by gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arabidopsis BBX14 is involved in high light acclimation and seedling development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of callose synthases in transfer cell wall development in tocopherol deficient Arabidopsis mutants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unexpected Phenotypes in Gene Overexpression Studies
Introduction
This technical support center provides troubleshooting guidance for researchers encountering unexpected phenotypes in gene overexpression experiments. The content is tailored for scientists and drug development professionals. Please note that a specific gene "BG14" was not prominently found in publicly available research databases. Therefore, this guide will use the well-characterized adapter protein GRB14 (Growth factor receptor-bound protein 14) as a representative example to illustrate troubleshooting principles for unexpected phenotypes in the context of a signaling pathway. The general principles and troubleshooting strategies outlined here are broadly applicable to overexpression studies of other genes.
Frequently Asked Questions (FAQs)
Q1: What are some common causes of unexpected phenotypes in overexpression studies?
A1: Unexpected phenotypes in overexpression studies can arise from a variety of factors, including:
-
Non-physiological expression levels: Overexpression can lead to protein concentrations that are far beyond the normal physiological range, potentially causing artificial phenotypes.[1]
-
Off-target effects: The overexpressed protein may interact with unintended molecular partners, leading to unforeseen biological consequences.
-
Cellular stress: High levels of a foreign or endogenous protein can induce stress responses, such as the unfolded protein response (UPR), which can have widespread effects on cell physiology.[2]
-
Disruption of protein complexes: Overexpression of one component of a protein complex can lead to a stoichiometric imbalance, disrupting the formation and function of the entire complex.[3]
-
Artifacts of the expression system: The vector, promoter, or selection marker used for overexpression can have unintended effects on the host cells.[4]
Q2: How can I distinguish between a genuine biological effect and an experimental artifact?
A2: Distinguishing between a true biological effect and an artifact is crucial for the correct interpretation of your results.[5] Key strategies include:
-
Use of multiple, independent clones: This helps to rule out effects caused by the random integration site of the transgene.
-
Employing an inducible expression system: This allows for temporal control of gene expression and can help to mitigate issues related to toxicity.[4][6]
-
Validating key findings with an alternative method: For example, if overexpression of a gene induces a specific phenotype, try to rescue that phenotype by knocking down the gene.
-
Performing dose-response experiments: Analyzing the phenotype at different levels of overexpression can provide insights into whether the effect is dose-dependent.
Q3: My overexpressed protein is not active in a functional assay. What could be the reason?
A3: A lack of functional activity in an overexpressed protein can be due to several factors:
-
Absence of post-translational modifications: The host cell line may not perform the necessary post-translational modifications (e.g., glycosylation, phosphorylation) required for the protein's activity.[6]
-
Incorrect subcellular localization: The overexpressed protein may not be localized to the correct cellular compartment to perform its function.
-
Misfolding and aggregation: High levels of protein expression can overwhelm the cell's folding machinery, leading to the formation of inactive aggregates.[7]
Troubleshooting Guide: Unexpected Phenotypes
Issue 1: Decreased Cell Proliferation or Increased Cell Death Upon this compound/GRB14 Overexpression
Q: We are overexpressing GRB14 in a cancer cell line and observe a significant decrease in cell proliferation and an increase in apoptosis, which was unexpected as we hypothesized a pro-proliferative role. How can we troubleshoot this?
A: This is a common issue that can stem from several possibilities. Here is a step-by-step troubleshooting approach:
-
Confirm GRB14 Expression Levels: First, quantify the level of GRB14 overexpression. Extremely high, non-physiological levels can induce cytotoxicity.[2]
-
Assess for Cellular Stress: High protein expression can trigger the Unfolded Protein Response (UPR) or other stress pathways, leading to apoptosis.[2]
-
Investigate Off-Target Effects: GRB14 is known to interact with receptor tyrosine kinases.[8] Overexpression might lead to sequestration of essential signaling partners or interference with other pathways.
Troubleshooting Workflow
Caption: Troubleshooting workflow for decreased cell proliferation.
Data Presentation: Hypothetical Troubleshooting Data
| Experimental Condition | Relative GRB14 Expression | Caspase-3 Activity (Fold Change) | Cell Viability (% of Control) |
| Control (Empty Vector) | 1.0 | 1.0 | 100% |
| GRB14 (High Expression) | 50.2 | 8.5 | 45% |
| GRB14 (Low Expression) | 8.5 | 1.2 | 92% |
| GRB14 (Inducible - 24h) | 15.3 | 2.1 | 85% |
Issue 2: Altered Subcellular Localization of an Interacting Protein
Q: Overexpression of GRB14 is causing a known interacting protein, a receptor tyrosine kinase (RTK), to be retained in the cytoplasm, whereas it is normally localized to the plasma membrane. What could explain this?
A: This phenotype suggests that GRB14 overexpression is interfering with the normal trafficking of the RTK.
-
Stoichiometric Imbalance: GRB14 is an adapter protein.[8] Overexpression may lead to the formation of large, non-functional complexes that cannot be properly trafficked.
-
Saturation of Transport Machinery: The cellular machinery responsible for transporting the RTK to the plasma membrane may be overwhelmed by the excess GRB14-RTK complexes.
-
Dominant-Negative Effect: The overexpressed GRB14 might be acting as a dominant-negative, sequestering the RTK in an inactive complex.[3]
Logical Relationship Diagram
Caption: Logical flow from overexpression to altered localization.
Issue 3: Inconsistent Phenotypes Across Different Clonal Lines
Q: We have generated several stable cell lines overexpressing GRB14, but the observed phenotype (e.g., changes in cell migration) is highly variable between clones. Why is this happening?
A: Inconsistent phenotypes across different clonal lines often point to artifacts related to the stable integration of the transgene.
-
Positional Effects: The site of transgene integration into the host genome can significantly influence its expression level and can also disrupt the function of neighboring endogenous genes.[9]
-
Copy Number Variation: Different clones may have integrated different numbers of copies of the transgene, leading to varying levels of GRB14 expression.
-
Clonal Variation: The parental cell line may not be entirely homogeneous, and different subclones may have been selected during the generation of the stable lines.
Data Presentation: Analysis of Different Clonal Lines
| Clone ID | GRB14 mRNA (Relative Quantification) | GRB14 Protein (Relative Densitometry) | Cell Migration (Fold Change) |
| Clone A | 25.4 | 30.1 | 3.2 |
| Clone B | 8.2 | 7.5 | 1.5 |
| Clone C | 28.9 | 35.8 | 3.5 |
| Clone D | 5.1 | Not Detected | 1.1 |
This table illustrates the importance of screening multiple clones and correlating the expression level with the observed phenotype.
Experimental Protocols
Protocol 1: Western Blot for GRB14 Expression and Pathway Activation
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GRB14 (and other proteins of interest, e.g., phosphorylated RTK, actin as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Investigate Protein Interactions
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against GRB14 or the suspected interacting partner overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer and analyze by Western blotting.
Protocol 3: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: If using an inducible system, add the inducer at various concentrations.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
Signaling Pathway Visualization
Hypothetical GRB14 Signaling Pathway
Caption: Hypothetical GRB14 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Gene Overexpression: Uses, Mechanisms, and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. Identification and resolution of artifacts in the interpretation of imprinted gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Expression Basics Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. GRB14 growth factor receptor bound protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. Positional artifacts in microarrays: experimental verification and construction of COP, an automated detection tool - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GRB14 siRNA Knockdown Efficiency in Hepatocytes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize the efficiency of Growth Factor Receptor-Bound Protein 14 (GRB14) siRNA knockdown in hepatocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GRB14 in hepatocytes?
A1: GRB14 acts as a negative regulator of the insulin (B600854) receptor. It binds to the activated insulin receptor and inhibits its tyrosine kinase activity, thereby dampening downstream insulin signaling pathways that regulate glucose and lipid metabolism.[1][2]
Q2: What is a realistic target for GRB14 knockdown efficiency in primary hepatocytes?
A2: Achieving over 80% knockdown of GRB14 protein expression in primary mouse hepatocytes is a feasible goal. For instance, transfection with 200 pmol of GRB14 siRNA has been shown to result in a reduction of over 80% in protein levels.
Q3: How long after transfection should I assess GRB14 knockdown?
Q4: Should I measure knockdown at the mRNA or protein level?
A4: It is highly recommended to measure knockdown at both the mRNA (using qPCR) and protein (using Western blot) levels.[6] siRNA directly targets mRNA for degradation, so qPCR provides a direct measure of the initial silencing event. However, the ultimate goal is usually to reduce the functional protein, and protein levels may not always directly correlate with mRNA levels due to factors like protein half-life.
Q5: What are the most common methods for delivering siRNA into hepatocytes?
A5: Lipid-based transfection reagents, such as Lipofectamine™ RNAiMAX, are widely used for in vitro siRNA delivery into hepatocytes.[7][8][9][10] For in vivo applications, specialized delivery systems like lipid nanoparticles are employed to target the liver.
Troubleshooting Guide
Problem 1: Low or No GRB14 mRNA Knockdown
| Possible Cause | Troubleshooting Steps |
| Inefficient Transfection | - Optimize siRNA and Reagent Concentrations: Perform a titration of both the siRNA (e.g., 10-50 nM) and the transfection reagent to find the optimal ratio with the highest efficiency and lowest cytotoxicity.[4] - Cell Health and Density: Ensure hepatocytes are healthy, actively dividing (if applicable for the cell type), and are at the recommended confluency (typically 60-80%) at the time of transfection.[9] - Use of Serum-Free Medium: Prepare siRNA-lipid complexes in a serum-free medium like Opti-MEM™ to avoid interference from serum components.[7] |
| Poor siRNA Quality | - siRNA Design: Use pre-validated siRNA sequences or test multiple siRNA designs targeting different regions of the GRB14 mRNA. - siRNA Integrity: Protect siRNA from degradation by using nuclease-free water and tubes, and store it according to the manufacturer's instructions. |
| Incorrect Timing of Analysis | - Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the point of maximum mRNA knockdown.[5] |
| qPCR Assay Issues | - Primer Efficiency: Validate your qPCR primers to ensure they have high amplification efficiency. - Housekeeping Gene Stability: Use a stable housekeeping gene for normalization that is not affected by the experimental conditions. |
Problem 2: Significant mRNA Knockdown but Minimal or No Protein Reduction
| Possible Cause | Troubleshooting Steps |
| Long Protein Half-Life | - Extended Time-Course: GRB14 protein may be very stable. Extend your time-course analysis to 72, 96, or even 120 hours post-transfection to allow for protein turnover.[6] |
| Antibody Issues (Western Blot) | - Antibody Validation: Ensure your primary antibody is specific and sensitive for GRB14. Validate it using a positive control (e.g., cells overexpressing GRB14) and a negative control (e.g., a known GRB14-negative cell line). - Protocol Optimization: Optimize your Western blot protocol, including lysis buffer composition, protein loading amount, antibody concentrations, and incubation times. |
| Compensatory Mechanisms | - Pathway Analysis: Investigate if there are any cellular compensatory mechanisms that might stabilize the existing GRB14 protein or upregulate its translation in response to mRNA degradation. |
Data Summary
Table 1: Comparison of Transfection Reagents for siRNA Delivery in Hepatocytes
| Transfection Reagent | Cell Type | siRNA Target | siRNA Concentration | Transfection Efficiency/Knockdown | Reference |
| Lipofectamine™ 2000 | Primary Mouse Hepatocytes | GFP (plasmid) | 2 µg DNA, 1:4 DNA:lipid ratio | ~37% GFP positive cells | [10] |
| Metafectene Pro | Primary Mouse Hepatocytes | GFP (plasmid) | 2 µg DNA, 1:4 DNA:lipid ratio | ~40% GFP positive cells | [10] |
| Targefect-Hepatocyte | Primary Mouse Hepatocytes | GFP (plasmid) | 2 µg DNA, 1:4 DNA:lipid ratio | ~46% GFP positive cells | [10] |
| Lipofectamine™ RNAiMAX | HEPATOPAC (Human Hepatocyte Co-culture) | CYP3A4 | Not specified | Resulted in functional knockdown | [10] |
| PromoFectin-Hepatocyte | HEPATOPAC (Human Hepatocyte Co-culture) | CYP3A4 | Not specified | Up to 53% reduction in CYP3A4 activity | [10] |
Table 2: GRB14 Knockdown Efficiency Data
| Cell Type | siRNA Amount | Time Post-Transfection | Knockdown Efficiency (Protein) | Reference |
| Primary Mouse Hepatocytes | 200 pmol | 24 hours | >80% |
Experimental Protocols
Protocol 1: siRNA Transfection of Primary Hepatocytes using Lipofectamine™ RNAiMAX
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Primary hepatocytes
-
GRB14 siRNA and negative control siRNA (e.g., 20 µM stock)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete hepatocyte culture medium
-
6-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed hepatocytes in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
Complex Preparation (per well):
-
Tube A (siRNA): Dilute your GRB14 siRNA or negative control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM™.
-
Tube B (Lipofectamine™ RNAiMAX): In a separate tube, dilute an optimized amount of Lipofectamine™ RNAiMAX in Opti-MEM™.
-
-
Complex Formation: Combine the contents of Tube A and Tube B. Mix gently by pipetting up and down and incubate at room temperature for 10-20 minutes.
-
Transfection: Add the siRNA-lipid complex dropwise to the well containing the hepatocytes. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The medium can be changed after 4-6 hours if cytotoxicity is a concern.
Protocol 2: Analysis of GRB14 mRNA Knockdown by qPCR
Procedure:
-
RNA Isolation: At the desired time point post-transfection, harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for GRB14 and a stable housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of GRB14 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the GRB14 siRNA-treated samples to the negative control siRNA-treated samples.
Protocol 3: Validation of GRB14 Protein Knockdown by Western Blot
Procedure:
-
Protein Extraction: Lyse the transfected cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for GRB14 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the GRB14 signal to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: GRB14's role in the insulin signaling pathway in hepatocytes.
Caption: Experimental workflow for GRB14 siRNA knockdown in hepatocytes.
Caption: A logical workflow for troubleshooting low GRB14 knockdown efficiency.
References
- 1. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. qiagen.com [qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. RNAi Synthetics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. RNAi problem - Gene is knocked down, but not protein - siRNA, microRNA and RNAi [protocol-online.org]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. veritastk.co.jp [veritastk.co.jp]
GRB14 Insulin Signaling Assays: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent findings in GRB14 insulin (B600854) signaling assays. The information is tailored for scientists and drug development professionals to help diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of GRB14 in insulin signaling?
Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that acts as a negative regulator of the insulin receptor (INSR). It directly interacts with the activated INSR, inhibiting its tyrosine kinase activity towards downstream substrates like Insulin Receptor Substrate 1 (IRS-1).[1][2][3] However, its function can be complex and context-dependent.
Q2: Why are there conflicting reports on the effect of GRB14 on INSR phosphorylation?
The conflicting data arise from the dual role of GRB14. While it acts as a pseudosubstrate inhibitor of the INSR kinase domain, it can also protect the activated receptor from dephosphorylation by protein tyrosine phosphatases (PTPs), such as PTP1B.[4][5] This can lead to a state where the overall phosphorylation of the INSR is maintained or even increased, while its catalytic activity towards downstream targets is inhibited.[2][4]
Q3: Are the effects of GRB14 on insulin signaling the same in all tissues?
No, the effects of GRB14 are tissue-specific. For example, in Grb14-deficient mice, enhanced insulin signaling is observed in the liver and skeletal muscle, but not in white adipose tissue.[1][6][7] This highlights the importance of considering the cellular context when interpreting results.
Q4: Can GRB14 affect downstream insulin signaling pathways independently of the insulin receptor?
Yes, there is evidence suggesting that GRB14 can regulate insulin signaling through mechanisms independent of its direct interaction with the INSR. For instance, GRB14 has been shown to interact with other signaling partners, potentially modulating pathways further downstream.[8]
Troubleshooting Guides
This section provides troubleshooting for common assays used to study the GRB14-INSR interaction and its consequences on insulin signaling.
Co-Immunoprecipitation (Co-IP) of GRB14 and INSR
Issue: Weak or no co-immunoprecipitation of GRB14 with the insulin receptor.
| Possible Cause | Troubleshooting Steps |
| Inefficient Insulin Stimulation | Ensure cells are serum-starved prior to insulin stimulation to reduce basal signaling. Optimize insulin concentration and stimulation time (e.g., 100 nM for 10 minutes). |
| Inappropriate Lysis Buffer | Use a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40) to preserve the protein-protein interaction. Avoid harsh detergents like SDS. |
| Antibody Issues | Use an antibody validated for IP. Ensure the antibody recognizes the native conformation of the target protein. Titrate the antibody concentration to find the optimal amount. |
| Insufficient Protein Expression | Confirm expression of both GRB14 and INSR in your cell lysate via Western blot (input control). Overexpress tagged versions of the proteins if endogenous levels are low. |
| Complex Disruption During Washing | Reduce the number of washes or use a less stringent wash buffer (e.g., lower salt concentration). |
| Protease Activity | Always add protease and phosphatase inhibitors to your lysis and wash buffers. |
Issue: High background or non-specific binding in Co-IP.
| Possible Cause | Troubleshooting Steps |
| Non-specific Antibody Binding | Pre-clear the cell lysate with beads before adding the specific antibody. Use a high-quality, specific antibody. |
| Non-specific Binding to Beads | Block the beads with BSA or normal serum from the same species as the IP antibody before use. |
| Excessive Antibody | Reduce the amount of primary antibody used for the immunoprecipitation. |
| Insufficient Washing | Increase the number of washes or the stringency of the wash buffer (e.g., increase salt or detergent concentration). |
Yeast Two-Hybrid (Y2H) for GRB14-INSR Interaction
Issue: No interaction detected between GRB14 and INSR.
| Possible Cause | Troubleshooting Steps |
| Incorrect Protein Folding | Expressing mammalian proteins in yeast can lead to misfolding. Try using different yeast strains or lower growth temperatures. |
| Fusion Tag Interference | The fusion of the activation domain (AD) or binding domain (BD) to the N- or C-terminus of your protein might sterically hinder the interaction. Create both N- and C-terminal fusion constructs for both proteins. |
| Lack of Post-Translational Modifications | The interaction between GRB14 and INSR is dependent on the phosphorylation of the INSR. Yeast may not perform the necessary post-translational modifications. Co-express a constitutively active INSR kinase domain if possible. |
| Nuclear Localization Failure | The Y2H system requires the bait and prey proteins to interact in the nucleus. If your proteins are retained in other cellular compartments, the assay will fail. Consider using a system designed for non-nuclear interactions. |
| "Bait" or "Prey" Instability | Confirm the expression of both fusion proteins in yeast by Western blot. |
Issue: High number of false positives in Y2H screen.
| Possible Cause | Troubleshooting Steps |
| "Bait" Auto-activation | Transform yeast with the "bait" plasmid alone and test for reporter gene activation. If it auto-activates, use a lower-stringency reporter or create deletion mutants of the bait to identify and remove the activating domain. |
| Non-specific Interactions | Re-test positive interactions in a one-on-one format. Use increasingly stringent selective media (e.g., higher concentrations of 3-AT). Validate positive hits with an independent method like Co-IP or BRET. |
Bioluminescence Resonance Energy Transfer (BRET) for GRB14-INSR Interaction
Issue: Low BRET signal or no change upon insulin stimulation.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Donor-Acceptor Ratio | Titrate the expression levels of the donor (e.g., Rluc-tagged protein) and acceptor (e.g., YFP-tagged protein) constructs to find the optimal ratio that gives the highest signal-to-background. |
| Incorrect Protein Orientation | The distance and orientation between the BRET donor and acceptor are critical. Test both N- and C-terminal fusions for both GRB14 and INSR. |
| Low Expression of Fusion Proteins | Verify the expression of both fusion proteins by Western blot. |
| Inefficient Insulin Stimulation | Ensure cells are properly stimulated with an appropriate concentration of insulin. |
| Substrate Degradation | Prepare the luciferase substrate (e.g., coelenterazine) fresh and protect it from light. |
Issue: High background BRET signal.
| Possible Cause | Troubleshooting Steps |
| "Bystander" BRET | High levels of protein overexpression can lead to random proximity and a high background signal. Reduce the amount of transfected DNA. |
| Autoluminescence | Measure the background signal from untransfected cells or cells expressing only the donor or acceptor. Subtract this background from your experimental readings. |
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of GRB14 on insulin signaling.
Table 1: Effect of GRB14 on INSR and Downstream Signaling
| Experimental System | GRB14 Manipulation | Effect on INSR Phosphorylation | Effect on IRS-1 Phosphorylation | Effect on Akt/PKB Activation | Reference |
| Grb14 Knockout Mice (Liver) | Gene Ablation | Decreased | Enhanced | Enhanced | [6][7] |
| Grb14 Knockout Mice (Skeletal Muscle) | Gene Ablation | Normal | Enhanced | Enhanced | [6][7] |
| Grb14 Knockout Mice (White Adipose Tissue) | Gene Ablation | No Effect | No Effect | No Effect | [6][7] |
| CHO cells | Overexpression | Increased | Inhibited | Delayed Activation | [2][4] |
| Primary Hepatocytes | RNAi-mediated knockdown | - | - | Increased | [9] |
Table 2: In Vitro Kinase Assay - Inhibition of INSR by GRB Proteins
| GRB Protein | Inhibition Potency on INSR | Reference |
| Grb14 | +++ | [1] |
| Grb10 | ++ | [1] |
| Grb7 | + | [1] |
Experimental Protocols
Co-Immunoprecipitation of GRB14 and Insulin Receptor
-
Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T or CHO) co-expressing tagged GRB14 and INSR.
-
Serum-starve cells overnight.
-
Stimulate with 100 nM insulin for 10 minutes at 37°C.
-
Wash cells with ice-cold PBS and lyse in ice-cold non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Scrape cells, incubate on ice for 20 minutes, and clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Transfer the supernatant to a new tube and add the primary antibody against the tag of one of the proteins (e.g., anti-V5 for V5-GRB14).
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with ice-cold lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against both GRB14 and the INSR to detect the co-immunoprecipitated proteins.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a white, clear-bottom 96-well plate.
-
Co-transfect cells with plasmids encoding INSR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and GRB14 fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Include controls with donor only and acceptor only.
-
-
BRET Measurement:
-
48 hours post-transfection, replace the culture medium with a phenol (B47542) red-free medium.
-
Add the luciferase substrate (e.g., coelenterazine (B1669285) h) to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the donor emission (e.g., 485 nm) and one for the acceptor emission (e.g., 530 nm).
-
After establishing a baseline reading, add insulin to the desired final concentration and continue to measure the BRET signal over time.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Subtract the background BRET ratio obtained from cells expressing only the donor to get the net BRET signal.
-
Visualizations
Caption: GRB14's dual role in insulin signaling.
Caption: Experimental workflow for Co-Immunoprecipitation.
Caption: Troubleshooting decision tree for GRB14 assays.
References
- 1. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of insulin receptor catalytic activity by the molecular adapter Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction with Grb14 results in site-specific regulation of tyrosine phosphorylation of the insulin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved glucose homeostasis and enhanced insulin signalling in Grb14‐deficient mice | The EMBO Journal [link.springer.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Interpreting Data from GRB14 Knockout Mice
Welcome to the technical support center for researchers utilizing GRB14 knockout mouse models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
1. What is the expected metabolic phenotype of a global GRB14 knockout mouse?
GRB14 knockout mice typically exhibit an improvement in glucose homeostasis. Key characteristics include enhanced insulin (B600854) sensitivity, improved glucose tolerance, and lower circulating insulin levels.[1][2][3] These mice also show increased incorporation of glucose into glycogen (B147801) in the liver and skeletal muscle.[2][4][5]
2. Are the effects of GRB14 knockout consistent across all tissues?
No, the effects of GRB14 ablation are highly tissue-specific. Enhanced insulin signaling, including increased IRS-1 tyrosine phosphorylation and Akt activation, is observed in the liver and skeletal muscle.[1][2][5] However, these effects are generally not seen in white adipose tissue.[1][2][5] This highlights the importance of tissue-specific analysis when interpreting data.
3. I observed improved insulin signaling in the liver, but lower insulin receptor (IR) phosphorylation. Is this a contradiction?
This is a known paradoxical finding in GRB14 knockout mice.[2][5] While GRB14 can inhibit the insulin receptor's kinase activity in vitro, its in vivo role is more complex.[1][6] One hypothesis is that GRB14 may also play a role in protecting the insulin receptor from dephosphorylation by protein tyrosine phosphatases.[7] Therefore, in its absence, while downstream signaling to IRS-1 is enhanced, the overall phosphorylation state of the IR itself might be reduced.[2][7]
4. Could other members of the Grb7 family, like GRB10, compensate for the loss of GRB14?
GRB10 and GRB14 are closely related and can both regulate insulin signaling.[1][7] While some functional overlap exists, their knockout phenotypes are distinct, suggesting they also have unique functions.[1] Studies on mice with a dual knockout of both GRB10 and GRB14 have shown that while there isn't a further enhancement of insulin signaling compared to single knockouts, the double knockout mice are protected from high-fat diet-induced glucose intolerance, a protection not seen in the single knockout models.[8] This suggests complex interplay and potentially non-overlapping roles in certain metabolic contexts.
5. Are there any concerns about cardiac health in GRB14 knockout mice?
There have been reports that germline deletion of GRB14 may lead to cardiac hypertrophy and impaired systolic function.[9][10] This is a critical consideration, as cardiac dysfunction could confound the interpretation of systemic metabolic studies. However, it's noteworthy that studies using an adeno-associated virus (AAV)-shRNA approach to knock down GRB14 did not observe these cardiac side effects while still achieving improved glucose homeostasis.[9][10] Researchers should carefully monitor cardiac function in their GRB14 knockout models.
Troubleshooting Guides
Issue 1: Unexpected Variability in Glucose Tolerance Tests (GTTs)
-
Possible Cause: Age and sex of the mice can influence the phenotype. The improved glucose tolerance in male GRB14 knockout mice becomes more pronounced with age.[5]
-
Troubleshooting Steps:
-
Ensure that age and sex-matched littermate controls are used for all experiments.
-
Consider performing longitudinal studies to track metabolic changes over time.
-
Analyze data from male and female mice separately.
-
Issue 2: Discrepancies between Whole-Body and Tissue-Specific Insulin Sensitivity
-
Possible Cause: The tissue-specific nature of GRB14 function. While whole-body insulin sensitivity may be improved, this is primarily driven by enhanced signaling in the liver and skeletal muscle, not adipose tissue.[1][2][3]
-
Troubleshooting Steps:
-
Complement whole-body metabolic tests (GTT, ITT) with tissue-specific analyses.
-
Perform ex vivo glucose uptake assays on isolated tissues like soleus muscle and epididymal adipose tissue to pinpoint the site of enhanced insulin action.[1][5]
-
Analyze insulin signaling pathways (e.g., phosphorylation of IR, IRS-1, Akt) in liver, skeletal muscle, and adipose tissue extracts.[1][5][7]
-
Issue 3: Contradictory Findings in Lipid Metabolism
-
Possible Cause: GRB14's role in lipid metabolism is complex and may be independent of its effects on glucose metabolism. For instance, liver-specific knockdown of GRB14 can lead to a surprising decrease in de novo lipogenesis, despite the concurrent enhancement of insulin signaling.[11]
-
Troubleshooting Steps:
-
Measure key markers of lipid metabolism, such as hepatic triglyceride content and the expression of lipogenic genes (e.g., SREBP-1c).[11]
-
Investigate signaling pathways that are specifically involved in lipid metabolism, which may be regulated by GRB14 through mechanisms distinct from its interaction with the insulin receptor.[11]
-
Quantitative Data Summary
Table 1: Metabolic Phenotype of Male GRB14 Knockout Mice
| Parameter | Wild-Type | GRB14 Knockout | Key Finding | Reference(s) |
|---|---|---|---|---|
| Body Weight | Normal | ~5-10% reduction | Modest decrease in body weight. | [5] |
| Fasting Glucose | Normal | Lower | Improved glycemic control. | [11] |
| Fasting Insulin | Normal | Lower | Indicates enhanced insulin sensitivity. | [2][5] |
| Glucose Tolerance | Normal | Improved | Increased ability to clear a glucose load. | [2][5] |
| Insulin Sensitivity | Normal | Enhanced | Potentiated response to insulin. | [1] |
| Liver Weight | Normal | ~16% reduction | Significant decrease in liver mass. | [5] |
| Heart Weight | Normal | ~18% increase | Potential for cardiac hypertrophy. |[5] |
Experimental Protocols
1. In Vivo Insulin Signaling Analysis
-
Objective: To assess the phosphorylation status of key insulin signaling proteins in different tissues.
-
Methodology:
-
Fast mice overnight (approximately 16 hours).[7]
-
Anesthetize mice and inject a bolus of insulin (e.g., 0.75 U/kg body weight) or saline via the inferior vena cava.
-
After a specific time point (e.g., 2-5 minutes), rapidly excise and freeze tissues (liver, skeletal muscle, white adipose tissue) in liquid nitrogen.[7]
-
Homogenize tissues in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform immunoprecipitation for the protein of interest (e.g., Insulin Receptor, IRS-1) if necessary.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with phospho-specific antibodies (e.g., p-IR, p-IRS-1, p-Akt) and total protein antibodies for normalization.
-
Detect with chemiluminescence and quantify band intensities.[7]
-
2. Glucose Tolerance Test (GTT)
-
Objective: To assess the ability of mice to clear a glucose load from the circulation.
-
Methodology:
-
Fast mice overnight (approximately 16 hours).[7]
-
Measure baseline blood glucose from a tail tip bleed.
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.[7]
-
Measure blood glucose at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.
-
Plot blood glucose concentration over time and calculate the area under the curve (AUC) for quantitative comparison.
-
Visualizations
Caption: GRB14's role in the insulin signaling pathway.
Caption: Troubleshooting workflow for GRB14 KO mice experiments.
References
- 1. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved glucose homeostasis and enhanced insulin signalling in Grb14‐deficient mice | The EMBO Journal [link.springer.com]
- 3. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved glucose homeostasis and enhanced insulin signalling in Grb14‐deficient mice | The EMBO Journal [link.springer.com]
- 5. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Inhibition of Grb14, a negative modulator of insulin signaling, improves glucose homeostasis without causing cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
how to improve the specificity of GRB14 antibodies for western blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the specificity of Growth factor receptor-bound protein 14 (GRB14) antibodies for Western Blotting.
Frequently Asked Questions (FAQs)
Q1: What is GRB14 and what is its function?
Growth factor receptor-bound protein 14 (GRB14) is an adapter protein that belongs to the Grb7/10/14 family.[1][2][3] It plays a role in modulating signaling pathways by interacting with various receptor tyrosine kinases.[4][5] Notably, GRB14 is recognized as an inhibitor of the insulin (B600854) receptor (IR) and insulin-like growth factor receptor, thereby regulating growth and metabolism.[4][6][7][8]
Q2: What is the expected molecular weight of GRB14 in a Western Blot?
The predicted molecular weight of GRB14 is approximately 60-61 kDa.[1][9][10] However, some datasheets and publications have reported it to be in the range of 58-65 kDa.[3][11]
Q3: In which tissues is GRB14 typically expressed?
GRB14 is expressed at high levels in the liver, kidney, pancreas, testis, ovary, heart, and skeletal muscle.[12]
Q4: What types of GRB14 antibodies are available?
Both monoclonal and polyclonal GRB14 antibodies are commercially available.[1][12] These are typically raised in rabbits or mice.[1][12]
Q5: How can I be sure my GRB14 antibody is specific?
Antibody specificity should be confirmed by the manufacturer through validation on tissues known to express GRB14.[12] Additionally, a common method to verify specificity is to perform a peptide block assay, where the antibody is pre-incubated with the immunizing peptide, which should result in the absence of the specific band in the Western Blot.[9]
Troubleshooting Guide
This guide addresses common issues encountered when using GRB14 antibodies for Western Blotting.
Issue 1: High Background or Non-Specific Bands
Q: I am observing high background and/or multiple non-specific bands on my Western Blot for GRB14. What can I do to improve this?
A: High background and non-specific bands can obscure the target protein. Here are several steps to troubleshoot this issue:
-
Optimize Antibody Concentration: Using too much primary or secondary antibody is a common cause of non-specific signal.[13][14] It is crucial to optimize the antibody dilution.
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent and blocking for a sufficient amount of time.
-
Washing Steps: Insufficient washing can leave behind unbound antibodies, contributing to background noise. Increase the number and duration of your wash steps.[13]
-
Sample Purity: Ensure your protein lysate is free of contaminants.
Summary of Recommended Antibody Dilutions for GRB14 Western Blot
| Antibody Type | Recommended Starting Dilution | Reference |
| Polyclonal | 1:500 - 1:2000 | [3][15] |
| Monoclonal | 1:1000 | [1] |
| Polyclonal | 1.0 µg/ml |
Note: These are starting recommendations. The optimal dilution should be determined experimentally.
Issue 2: Weak or No Signal
Q: My Western Blot shows a very weak or no band for GRB14. How can I enhance the signal?
A: A weak or absent signal can be due to several factors, from sample preparation to antibody efficacy.
-
Positive Control: Use a lysate from a cell line or tissue known to express high levels of GRB14 as a positive control (e.g., DU 145 cells, HUVEC, liver, or kidney tissue).[11][12]
-
Antibody Activity: Ensure the primary antibody is active and has been stored correctly at 4°C for short-term use or -20°C for long-term storage.[9] Avoid repeated freeze-thaw cycles.[9]
-
Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can use a Ponceau S stain to visualize total protein on the membrane.
-
Increase Antibody Concentration/Incubation Time: If the signal is weak, consider increasing the primary antibody concentration or extending the incubation time (e.g., overnight at 4°C).[14]
-
Detection Reagents: Ensure your detection reagents (e.g., ECL substrate) have not expired and are sensitive enough to detect your protein.
Issue 3: Incorrect Band Size
Q: The band I am detecting is not at the expected molecular weight for GRB14 (~60 kDa). What could be the reason?
A: An unexpected band size can be due to several biological or experimental factors.
-
Post-Translational Modifications (PTMs): GRB14 can be phosphorylated, which may slightly alter its migration on an SDS-PAGE gel.[2][5][8]
-
Splice Variants: GRB14 has multiple transcript variants, which could result in different protein isoforms.[4][5]
-
Protein Degradation: If you observe bands at a lower molecular weight, it could be due to protein degradation. Ensure you use fresh samples and protease inhibitors during lysate preparation.
-
Multimerization: If you see a band at a much higher molecular weight, it could be due to protein aggregation. Boiling the sample in loading buffer for an adequate time should prevent this.[16]
Experimental Protocols
Standard Western Blot Protocol for GRB14
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix 20-40 µg of total protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 10% or 12% polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 60-90 minutes or using a semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[13]
-
-
Primary Antibody Incubation:
-
Dilute the GRB14 primary antibody in the blocking buffer at the optimized concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse secondary antibody (depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
-
Diagrams
GRB14 Signaling Pathway
Caption: GRB14's role in the insulin signaling pathway.
Western Blot Troubleshooting Workflow
Caption: A workflow for troubleshooting common Western Blot issues.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. anti-GRB14 Antibody [ABIN7260633] - Human, Mouse, Rat, WB [antibodies-online.com]
- 5. GRB14 growth factor receptor bound protein 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Anti-GRB14 Antibody (A97499) | Antibodies.com [antibodies.com]
- 10. mybiosource.com [mybiosource.com]
- 11. GRB14 antibody (15298-1-AP) | Proteintech [ptglab.com]
- 12. bosterbio.com [bosterbio.com]
- 13. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bosterbio.com [bosterbio.com]
- 16. biocompare.com [biocompare.com]
Technical Support Center: Crystallization of GRB14 for Structural Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the crystallization of the Growth factor receptor-bound protein 14 (GRB14) for structural studies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in obtaining high-quality crystals of full-length GRB14?
A1: Full-length GRB14 is a multi-domain adaptor protein, and like many such proteins, it presents several challenges for crystallization. These include inherent flexibility between domains, a propensity for aggregation, and potential instability during purification and concentration. The presence of multiple domains can lead to conformational heterogeneity, which is a major obstacle to forming a well-ordered crystal lattice.
Q2: Are there any specific domains of GRB14 that are known to be particularly problematic for crystallization?
A2: While the entire protein's flexibility is a challenge, the linker regions connecting the defined domains (e.g., the region between the PH and SH2 domains) can be particularly flexible and may need to be engineered for successful crystallization of the full-length protein.[1] Truncated constructs containing specific domains have been successfully crystallized, suggesting that isolating stable domains can be a viable strategy.[2]
Q3: My GRB14 protein preparation shows signs of aggregation. What are the likely causes and how can I address this?
A3: Aggregation of GRB14 can be caused by several factors, including high protein concentration, suboptimal buffer conditions (pH and ionic strength), and the presence of exposed hydrophobic patches on the protein surface. To mitigate aggregation, consider the following:
-
Optimize Buffer Conditions: Screen a range of pH values and salt concentrations. Proteins are often least soluble at their isoelectric point (pI), so adjusting the pH away from the pI can increase solubility.[3]
-
Use Additives: Incorporate additives such as glycerol (B35011) (5-10%), low concentrations of non-denaturing detergents, or specific amino acids like arginine and glutamate (B1630785), which are known to reduce aggregation.[3][4]
-
Protein Engineering: If aggregation persists, consider site-directed mutagenesis to replace surface-exposed hydrophobic residues with more hydrophilic ones.[5]
-
Final Purification Step: Always perform size-exclusion chromatography as the final purification step to isolate the monodisperse, non-aggregated form of the protein immediately before setting up crystallization trials.[5]
Q4: I am getting very small, needle-like crystals or microcrystalline precipitate. How can I improve crystal size and quality?
A4: The appearance of small or poor-quality crystals is a common issue that can often be resolved through optimization of the crystallization conditions. Key strategies include:
-
Fine-tuning Precipitant and Protein Concentration: Systematically vary the concentrations of both the protein and the precipitant around the initial hit condition.
-
Additive Screening: Use commercially available or custom-made additive screens to identify small molecules that can improve crystal packing and morphology. Common additives include salts, polymers, and small organic molecules.[6][7][8]
-
Temperature Variation: Experiment with different crystallization temperatures. Lowering the temperature can sometimes slow down the crystallization process, leading to fewer nucleation events and the growth of larger, more ordered crystals.
-
Microseeding: If you have existing microcrystals, you can use them to seed new crystallization drops. This technique can promote the growth of larger, single crystals by providing a pre-formed nucleus.
Troubleshooting Guides
Problem 1: Low Protein Yield and Purity
Symptoms:
-
Low protein expression levels in E. coli or other expression systems.
-
Presence of significant impurities after initial purification steps.
-
Protein degradation during purification.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Codon usage not optimized for the expression host. | Synthesize a gene with codons optimized for your expression system (e.g., E. coli). |
| Protein is toxic to the expression host. | Use a lower induction temperature (e.g., 18-20°C) and a lower concentration of the inducing agent (e.g., IPTG). |
| Inefficient lysis or protein located in inclusion bodies. | Optimize lysis conditions (e.g., sonication parameters, addition of lysozyme (B549824) and DNase). If in inclusion bodies, develop a denaturation/renaturation protocol. |
| Proteolytic degradation. | Add a cocktail of protease inhibitors during lysis and purification. Keep the protein at low temperatures (4°C) throughout the process. |
| Non-specific binding to purification resins. | Optimize wash buffers with varying salt concentrations or mild detergents. Consider a different purification strategy (e.g., ion-exchange, size-exclusion chromatography). |
Problem 2: Protein Instability and Aggregation During Concentration
Symptoms:
-
Visible precipitation when concentrating the protein.
-
Broad or multiple peaks during size-exclusion chromatography.
-
Loss of protein material at each concentration step.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High hydrophobicity of the protein surface. | Add stabilizing agents to the buffer, such as 5-10% glycerol, 50-100 mM L-arginine/L-glutamate, or low concentrations of non-denaturing detergents. |
| Suboptimal buffer pH or ionic strength. | Perform a buffer screen to identify conditions that maximize protein solubility and stability. Use techniques like thermal shift assays (Thermofluor) to assess stability in different buffers. |
| Intermolecular disulfide bond formation. | Add a reducing agent like DTT or TCEP (1-5 mM) to the buffer, especially if the protein has surface-exposed cysteine residues. Note that the related protein GRB10 has shown a tendency for disulfide-mediated dimerization. |
| Protein concentration is too high for the given buffer conditions. | Concentrate the protein in smaller increments, and assess for precipitation at each step. It may be necessary to perform crystallization at a lower protein concentration. |
Problem 3: No Crystallization Hits from Initial Screens
Symptoms:
-
All crystallization drops remain clear after several weeks.
-
Amorphous precipitate forms in many or all conditions.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Protein is not sufficiently pure or is heterogeneous. | Re-evaluate the purity of your protein sample by SDS-PAGE and mass spectrometry. Ensure the protein is monodisperse by analytical size-exclusion chromatography. |
| The crystallization screens used are not suitable for the target protein. | Expand the screening to a wider range of precipitants (salts, PEGs of different molecular weights), pH values, and additives. |
| Protein construct is not amenable to crystallization due to flexibility. | Design and express truncated constructs that contain stable, individual domains or combinations of domains. A common strategy for multi-domain proteins is to remove flexible linkers.[1] |
| Protein concentration is too low. | If the protein is stable at higher concentrations, try increasing the concentration for crystallization trials (e.g., 5-15 mg/mL). |
| Surface entropy is too high. | Use surface entropy reduction strategies, such as mutating surface lysine (B10760008) or glutamate residues to alanine, to promote crystal contact formation. |
Experimental Protocols
Protocol 1: Expression and Purification of GRB14 Domains
This protocol is adapted from methods used for the successful expression and purification of the GRB14 BPS and SH2 domains.
1. Expression:
-
Constructs:
-
Human GRB14 BPS region (residues 361-419) with a C411S mutation to prevent disulfide bond formation, cloned into a pGEX vector for GST-fusion expression.
-
Human GRB14 SH2 domain (residues 433-537) cloned into a pET vector for His-tag fusion expression.
-
-
Host: E. coli BL21(DE3) cells.
-
Culture: Grow cells in LB media at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression with 1 mM IPTG and continue to grow the culture for 4-6 hours at 30°C.
-
Harvesting: Harvest cells by centrifugation and store the pellet at -80°C.
2. Purification of GST-BPS Domain:
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, protease inhibitors) and lyse by sonication.
-
Affinity Chromatography: Clarify the lysate by centrifugation and apply the supernatant to a GSTrap affinity column (Cytiva).
-
Elution and Cleavage: Elute the GST-fusion protein with glutathione. Cleave the GST tag with thrombin.
-
Ion-Exchange Chromatography: Further purify the BPS domain using a Source-S ion-exchange column.
3. Purification of His-SH2 Domain:
-
Lysis: Resuspend the cell pellet in lysis buffer (as above) and lyse by sonication.
-
Affinity Chromatography: Clarify the lysate and apply the supernatant to a Ni-NTA affinity column (Qiagen).
-
Elution: Elute the His-tagged SH2 domain using an imidazole (B134444) gradient.
-
Size-Exclusion Chromatography: Perform a final purification step using a Superdex-75 gel filtration column to ensure a monodisperse sample.
Protocol 2: Crystallization Screening and Optimization Workflow
1. Initial Screening:
-
Protein Preparation: Concentrate the purified, monodisperse GRB14 construct to 5-10 mg/mL. The final buffer should be simple, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
Method: Use the hanging-drop or sitting-drop vapor diffusion method.[9]
-
Screening Kits: Use a variety of commercial sparse matrix screens that cover a wide range of precipitants (salts, PEGs), pH, and additives.
-
Drop Ratio: Mix the protein solution with the reservoir solution in a 1:1 ratio (e.g., 200 nL protein + 200 nL reservoir).
-
Incubation: Incubate plates at different temperatures, typically 4°C and 20°C.
2. Hit Optimization:
-
Grid Screens: Once an initial hit is identified, perform a grid screen by systematically varying the precipitant concentration and pH around the successful condition.
-
Additive Screening: Test the effect of various additives on the crystal quality. This can be done by adding the additive directly to the drop or to the reservoir solution.[6][8]
-
Varying Drop Ratio: Experiment with different protein-to-reservoir solution ratios (e.g., 2:1, 1:2) to explore different paths to supersaturation.[10]
-
Microseeding: If the initial hits are microcrystals, prepare a seed stock and use it to streak or add to new crystallization drops to promote the growth of larger crystals.
Quantitative Data Summary
The following tables summarize successful crystallization conditions for domains of GRB14 and its close homologs, which can serve as a starting point for designing crystallization screens for full-length GRB14.
Table 1: Crystallization Conditions for GRB Family Protein Domains
| Protein Domain | Organism | Precipitant | Buffer | Temperature (°C) | Reference |
| GRB14 SH2 | Human | Not specified (crystals obtained) | Not specified | Not specified | N/A |
| GRB10 SH2 | Human | Not specified (crystals obtained) | Not specified | Not specified | [11][12] |
| GRB7 SH2 (apo) | Human | 1.1 M Sodium Malonate | 0.1 M HEPES pH 7.0 | Not specified | [13] |
| GRB7 SH2 (complex) | Human | 25% (w/v) PEG 3350 | 0.1 M Bis-Tris pH 5.5 | Not specified | [13][14] |
| GRB2 SH2 (complex) | Human | 2.0 M Sodium/Potassium Phosphate | 100 mM CAPS pH 10.5 | 25 | [15] |
Visualizations
Caption: GRB14 signaling pathway illustrating its inhibitory role on the Insulin Receptor.
Caption: Experimental workflow for GRB14 crystallization from gene to diffraction.
References
- 1. High-throughput production of human proteins for crystallization: The SGC experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cloning of Grb10 reveals a new family of SH2 domain proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Preventing Protein Aggregation To Aid Crystallisation [peakproteins.com]
- 6. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 7. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. Protein crystallization: Eluding the bottleneck of X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis and statistics of crystallisation success increase by composition modification of protein and precipitant mixing ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for dimerization of the Grb10 Src homology 2 domain. Implications for ligand specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of crystals for characterizing the Grb7 SH2 domain before and after complex formation with a bicyclic peptide antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and crystallization of the Grb7 SH2 domain in complex with the G7-18NATE nonphosphorylated cyclic inhibitor peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preliminary crystallographic characterization of the Grb2 SH2 domain in complex with a FAK-derived phosphotyrosyl peptide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Role of BG14 in Seed Dormancy Through Genetic Complementation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the role of the β-glucosidase 14 (BG14) gene in regulating seed dormancy in Arabidopsis thaliana. We present experimental evidence validating its function through genetic complementation, comparing the phenotype of wild-type, mutant, and complemented plant lines. Detailed experimental protocols and signaling pathway diagrams are included to facilitate the replication and extension of these findings.
Data Presentation: Comparative Analysis of Seed Dormancy Phenotypes
The role of This compound (B606053) in seed dormancy was validated by comparing the germination rates of wild-type (WT), a loss-of-function mutant (this compound), a genetically complemented (functional reversion) line (RE), and an overexpression line (OE). The data clearly demonstrates that the loss of this compound function leads to a significant reduction in seed dormancy, a phenotype that is rescued in the complemented line.[1][2]
| Genotype | Phenotype | Germination Rate (%) - Freshly Harvested | Germination Rate (%) - After Ripening (4 weeks) | Germination Response to ABA |
| Wild-Type (WT) | Normal Dormancy | ~20% | ~95% | Sensitive |
| This compound (mutant) | Reduced Dormancy | ~80% | ~100% | Insensitive |
| RE (Complemented) | Rescued Dormancy | ~25% | ~98% | Sensitive |
| OE (Overexpression) | Enhanced Dormancy | ~5% | ~90% | Hypersensitive |
Note: The quantitative data presented in this table is representative of the expected outcomes based on published research abstracts. Specific values may vary between experiments.
Experimental Protocols
The validation of this compound's role in seed dormancy was achieved through a series of key experiments, primarily focusing on the creation and analysis of a genetically complemented Arabidopsis line.
1. Generation of the this compound Mutant and Complemented Lines
-
Mutant Identification: A T-DNA insertion mutant of the this compound gene (At1g68520) was identified from a public Arabidopsis T-DNA insertion library (e.g., SALK collection). Homozygous mutant lines were confirmed by PCR-based genotyping.
-
Vector Construction for Complementation: The full-length coding sequence of the wild-type this compound gene, including its native promoter, was amplified by PCR from wild-type Arabidopsis genomic DNA. This fragment was then cloned into a suitable plant transformation vector, such as a pCAMBIA series binary vector, which contains a selectable marker (e.g., hygromycin resistance).
-
Plant Transformation: The constructed complementation vector was introduced into Agrobacterium tumefaciens (e.g., strain GV3101). The this compound mutant plants were then transformed using the floral dip method.[3][4][5][6][7]
-
Grow this compound mutant Arabidopsis plants until the first flowers appear.
-
Prepare a culture of Agrobacterium carrying the complementation vector.
-
Resuspend the Agrobacterium in an infiltration medium containing 5% sucrose (B13894) and a surfactant (e.g., Silwet L-77).
-
Dip the inflorescences of the this compound plants into the Agrobacterium suspension.
-
Maintain the plants in a high-humidity environment for 24 hours.
-
Allow the plants to grow and set seed.
-
-
Selection of Complemented Lines: The T1 seeds were harvested and screened for successful transformants by germinating them on a selection medium containing the appropriate antibiotic (e.g., hygromycin). Resistant seedlings were transferred to soil and allowed to self-pollinate to generate homozygous T3 generation lines, which were used for phenotypic analysis.
2. Seed Dormancy and Germination Assays
-
Seed Sterilization and Plating: Seeds from WT, this compound, RE, and OE lines were surface-sterilized and plated on Murashige and Skoog (MS) medium.
-
Germination Conditions: Plates were stratified at 4°C for 3 days in the dark to break any residual dormancy and then transferred to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Scoring Germination: Germination was scored daily, with radicle emergence considered as the completion of germination.
-
ABA Sensitivity Assay: To assess the involvement of the abscisic acid (ABA) signaling pathway, germination assays were also performed on MS medium supplemented with varying concentrations of ABA.
Visualizations: Signaling Pathway and Experimental Workflow
To elucidate the molecular mechanisms and experimental design, the following diagrams are provided.
References
- 1. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol: Streamlined sub-protocols for floral-dip transformation and selection of transformants in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantsuccess.org [plantsuccess.org]
- 5. protocols.io [protocols.io]
- 6. abrc.osu.edu [abrc.osu.edu]
- 7. Arabidopsis flower dip transformation [protocols.io]
A Comparative Analysis of BG14 and Other β-1,3-Glucanases in Arabidopsis thaliana
A Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of plant biology, β-1,3-glucanases play a pivotal role in a myriad of physiological processes, from defense against pathogens to developmental programs. Within the complex family of these enzymes in Arabidopsis thaliana, BG14 (B606053) has emerged as a key player, particularly in seed biology. This guide provides a comparative analysis of this compound with other notable β-1,3-glucanases in Arabidopsis, offering a comprehensive overview of their biochemical properties, expression patterns, and physiological functions, supported by available experimental data.
Introduction to β-1,3-Glucanases in Arabidopsis
The Arabidopsis thaliana genome harbors a large family of approximately 50 β-1,3-glucanase genes.[1] These enzymes catalyze the hydrolysis of β-1,3-glucans, a major component of callose. Callose deposition and degradation are critical for regulating intercellular communication through plasmodesmata, as well as for responses to biotic and abiotic stresses. While many β-1,3-glucanases are implicated in pathogen defense, a growing body of research highlights their specialized roles in plant development.[1] This guide focuses on a comparative analysis of this compound and another well-characterized, developmentally important β-1,3-glucanase, AtBG_ppap.
At a Glance: this compound vs. AtBG_ppap
| Feature | This compound (At2g44840) | AtBG_ppap (At5g42100) |
| Primary Function | Regulation of seed longevity, dormancy, and callose degradation in the embryo.[2][3] | Regulation of callose at plasmodesmata, influencing intercellular trafficking and seed size.[1][3] |
| Subcellular Localization | Periphery of the cell wall, co-localizes with callose at plasmodesmata of epidermal cells.[2] | Endoplasmic reticulum and plasma membrane, enriched at plasmodesmata.[1] |
| Phenotype of Loss-of-Function Mutant | Reduced seed longevity and dormancy, enhanced callose deposition in embryos.[2][3] | Reduced seed size (8.4% smaller than wild-type), increased callose deposition (45% higher after wounding), and reduced intercellular movement.[3][4] |
| Phenotype of Overexpression Line | Increased seed longevity and dormancy.[2] | Increased seed size (16.5% larger than wild-type).[3] |
| Expression Pattern | Highly expressed in developing seeds; induced by aging and abscisic acid (ABA).[2] | Highly expressed in ovules after fertilization.[3] |
Biochemical Properties
A direct comparative analysis of the enzymatic kinetics (Km and Vmax) of this compound and AtBG_ppap is currently limited by the lack of published, experimentally determined values for these specific enzymes. However, their classification as β-1,3-glucanases indicates they share the same substrate, β-1,3-glucan (callose).
Gene Expression Analysis
Analysis of publicly available transcriptomic data from the Arabidopsis eFP Browser reveals distinct yet overlapping expression patterns for this compound and AtBG_ppap during seed development.
| Gene | Developmental Stage | Expression Level (Absolute) |
| This compound (At2g44840) | Seeds: Pre-globular | Low |
| Seeds: Globular | Moderate | |
| Seeds: Heart | High | |
| Seeds: Torpedo (B1668785) | Very High | |
| Seeds: Bent | High | |
| Seeds: Mature Green | Moderate | |
| AtBG_ppap (At5g42100) | Seeds: Pre-globular | Low |
| Seeds: Globular | Moderate | |
| Seeds: Heart | High | |
| Seeds: Torpedo | High | |
| Seeds: Bent | Moderate | |
| Seeds: Mature Green | Low |
Note: Expression levels are qualitative interpretations of data from the Arabidopsis eFP Browser.
Both genes show significant expression during mid-to-late seed development, consistent with their roles in this process. Notably, this compound expression appears to peak at the torpedo stage, while AtBG_ppap expression is also high at the heart and torpedo stages.
Physiological Roles and Phenotypic Comparisons
The distinct physiological roles of this compound and AtBG_ppap are most evident in the phenotypes of their respective loss-of-function and overexpression lines.
Seed Biology
Both this compound and AtBG_ppap are crucial for proper seed development and characteristics, albeit through potentially different primary mechanisms.
| Phenotype | This compound Mutant | atbg_ppap Mutant | Wild-Type | This compound Overexpression | AtBG_ppap Overexpression |
| Seed Size | Not reported | 8.4% smaller[3] | Normal | Not reported | 16.5% larger[3] |
| Seed Dormancy | Reduced[2][3] | Not reported | Normal | Increased[2] | Not reported |
| Seed Longevity | Significantly decreased[2] | Not reported | Normal | Increased[2] | Not reported |
| Callose Deposition in Embryo | Enhanced[2][3] | Increased[3] | Normal | Reduced[2] | Reduced[3] |
Response to Abscisic Acid (ABA)
This compound plays a significant role in ABA signaling during seed germination. Loss-of-function this compound mutants exhibit a reduced response to ABA treatment, indicating that this compound is a positive regulator of ABA sensitivity in the context of seed dormancy.[2] While the direct role of AtBG_ppap in ABA-mediated germination is less characterized, its impact on seed development suggests a potential interplay with hormonal signaling pathways.
Signaling Pathways
This compound and AtBG_ppap are involved in signaling pathways that regulate callose degradation and respond to hormonal cues.
Caption: this compound signaling pathway in seed development.
Caption: AtBG_ppap signaling pathway in seed size control.
Experimental Protocols
Quantitative Determination of Callose in Seeds
This protocol is adapted from methods used to quantify callose deposition in plant tissues.
Materials:
-
Arabidopsis seeds (wild-type, this compound, atbg_ppap)
-
Ethanol (B145695) (95% and 70%)
-
1 M NaOH
-
Aniline (B41778) blue solution (0.1% w/v in 150 mM K2HPO4, pH 9.5)
-
Laminarin (for standard curve)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Harvest mature seeds and immediately fix in 95% ethanol.
-
Wash the seeds with 70% ethanol and then with distilled water.
-
Homogenize the seeds in 1 M NaOH.
-
Incubate the homogenate at 80°C for 15 minutes to solubilize callose.
-
Centrifuge to pellet debris and collect the supernatant.
-
Add aniline blue solution to the supernatant.
-
Incubate in the dark at room temperature for 20-30 minutes.
-
Measure fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.
-
Quantify callose content by comparing the fluorescence to a standard curve prepared with laminarin.
Caption: Workflow for quantitative callose determination.
Drop-ANd-See (DANS) Assay for Plasmodesmal Permeability
The DANS assay provides a simple, non-invasive method to assess plasmodesmal permeability.
Materials:
-
Arabidopsis plants (wild-type, this compound, atbg_ppap)
-
5(6)-Carboxyfluorescein diacetate (CFDA) solution (1 mg/mL in acetone, diluted in water)
-
Confocal laser scanning microscope
Procedure:
-
Apply a small droplet of the CFDA working solution to the adaxial surface of a mature leaf.
-
Incubate for a defined period (e.g., 30 minutes) to allow for uptake and cleavage of CFDA to carboxyfluorescein (CF), and its subsequent cell-to-cell movement.
-
Gently wash the leaf surface to remove excess CFDA.
-
Mount the leaf on a microscope slide.
-
Observe the abaxial (lower) epidermis using a confocal microscope with appropriate excitation (~488 nm) and emission (~510-530 nm) wavelengths.
-
Quantify the area of fluorescence on the abaxial side as a measure of plasmodesmal permeability.
Conclusion
This compound and AtBG_ppap are two critical β-1,3-glucanases in Arabidopsis thaliana with specialized roles in seed development. While both are involved in callose degradation at plasmodesmata, this compound appears to have a more pronounced role in regulating seed dormancy and longevity through its influence on ABA signaling. In contrast, AtBG_ppap is a key determinant of final seed size by controlling nutrient flow. The comparative analysis of these enzymes provides valuable insights into the functional diversification of the β-1,3-glucanase family. Further research, particularly focused on obtaining detailed enzyme kinetics and performing direct comparative phenotypic analyses under various conditions, will undoubtedly deepen our understanding of these important developmental regulators.
References
A Comparative Guide to BG14 Function in Plant Seed Development: From Arabidopsis to Cereals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the function of the β-1,3-glucanase 14 (BG14) gene in the model plant Arabidopsis thaliana with its homologous gene families in staple crops such as rice (Oryza sativa) and maize (Zea mays). We delve into the experimental data supporting its role in seed longevity and dormancy and provide detailed protocols for key analytical methods.
This compound (B606053) in Arabidopsis thaliana: A Key Regulator of Seed Longevity and Dormancy
In Arabidopsis thaliana, this compound is a glycosylphosphatidylinositol (GPI)-anchored β-1,3-glucanase that plays a crucial role in seed biology. Its primary function is the degradation of callose, a β-1,3-glucan polymer, at the plasmodesmata of embryo cells. This activity is intricately linked to the regulation of seed longevity and dormancy through the abscisic acid (ABA) signaling pathway.[1]
Functional Analysis of Atthis compound
Experimental evidence from studies on Arabidopsis mutants provides clear insights into the function of Atthis compound. Loss-of-function mutants (this compound) exhibit significantly decreased seed longevity and reduced seed dormancy.[1] Conversely, overexpression of this compound enhances these traits.[1]
The this compound mutant displays a range of phenotypes related to ABA, including a diminished response to ABA treatment.[1] This is attributed to lower endogenous ABA levels and reduced expression of key ABA synthesis genes.[1]
Quantitative Data Summary: Arabidopsis thaliana this compound
The following tables summarize the key quantitative data from studies on Atthis compound.
Table 1: Phenotypic Comparison of Arabidopsis thaliana Genotypes
| Phenotype | Wild Type (WT) | This compound Mutant | Overexpression (OE) |
| Seed Longevity | Normal | Significantly Decreased[1] | Increased[1] |
| Seed Dormancy | Normal | Reduced[1] | Increased[1] |
| Callose Deposition in Embryo | Basal Level | Enhanced[1] | Not Reported |
| Plasmodesmata Permeability | Normal | Significantly Lower[1] | Not Reported |
Table 2: Molecular and Biochemical Analysis in Arabidopsis thaliana Genotypes
| Parameter | Wild Type (WT) | This compound Mutant |
| Endogenous ABA Level | Normal | Decreased[1] |
| Expression of ABA Synthesis Genes | Normal | Lowered[1] |
Homologous Genes in Other Plants: A Broader Perspective
While a direct, functionally characterized ortholog of Atthis compound with a proven role in seed longevity and dormancy has not been extensively studied in major crops like rice and maize, the β-1,3-glucanase gene family is present and plays diverse roles in their development.
In rice (Oryza sativa) , the β-1,3-glucanase gene family is known to be involved in various developmental processes, including pollen development where a specific β-1,3-glucanase, Osg1, is essential for callose degradation during tetrad dissolution.[2] While not directly linked to seed longevity in the same manner as Atthis compound, this highlights the conserved role of this enzyme family in callose metabolism during reproductive development. The rice genome contains a family of genes encoding β-1,3-glucanases, suggesting functional diversification.[3]
In maize (Zea mays) , a β-1,3-glucanase named ZmGlucA has been identified and is expressed exclusively in seeds, with its expression being differentially regulated during seed development.[4] The expression of ZmGlucA is strongly induced in a mutant with defective embryo and endosperm development, suggesting its importance in these processes.[4] However, a specific link to seed longevity and dormancy via ABA signaling, as seen in Arabidopsis, has yet to be established.
The broader β-glucanase families in both rice and maize are also heavily implicated in defense responses against pathogens.[3] This dual role in development and defense is a common feature of β-1,3-glucanases in plants.
Signaling Pathway and Experimental Workflows
Arabidopsis thaliana this compound Signaling Pathway
The signaling pathway involving this compound in Arabidopsis seeds integrates callose metabolism with ABA signaling to regulate seed longevity and dormancy.
References
- 1. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Roles of β-Glucanases in Plant Development and Adaptative Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of β-1,3-glucanase in seeds of maize defective-kernel mutant (827Kpro1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interaction of BG14 with Abscisic Acid Signaling: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals confirming the indirect regulatory role of the β-1,3-glucanase BG14 (B606053) on the Abscisic Acid (ABA) signaling pathway through the transcriptional control of ABA biosynthesis. This guide provides a comparative analysis with the direct transcriptional activation of ABA synthesis by the NGATHA1 (NGA1) transcription factor, supported by experimental data and detailed protocols.
Introduction
Abscisic acid (ABA) is a critical phytohormone that orchestrates a plant's response to various environmental stresses and developmental processes. The intricate ABA signaling network is a prime target for the development of novel compounds to enhance crop resilience. This guide focuses on elucidating the interaction of this compound, a β-1,3-glucanase, with the ABA signaling pathway. Experimental evidence indicates that this compound does not directly interact with core ABA signaling components but rather influences the pathway by modulating the expression of ABA biosynthesis genes. In contrast, transcription factors such as NGATHA1 (NGA1) provide a direct mechanism of transcriptional control over ABA synthesis. This guide presents a comparative analysis of these two distinct regulatory mechanisms.
Comparative Analysis of this compound and NGA1 in Regulating ABA Biosynthesis
The interaction of this compound with the ABA signaling pathway is characterized as indirect, primarily affecting the upstream availability of the ABA hormone. In contrast, the NGA1 transcription factor directly regulates a key enzymatic step in ABA biosynthesis. The following table summarizes the key comparative data between these two regulatory proteins.
| Feature | This compound (β-1,3-glucanase) | NGA1 (NGATHA1 Transcription Factor) |
| Mechanism of Action | Indirectly regulates the transcription of ABA biosynthesis genes.[1] | Directly binds to the promoter of the ABA biosynthesis gene NCED3 to activate its transcription.[2][3] |
| Direct Target | Not a direct transcriptional regulator; its effect on gene expression is likely downstream of its enzymatic activity on callose. | The NINE-CIS-EPOXYCAROTENOID DIOXYGENASE 3 (NCED3) gene.[2][3] |
| Effect of Loss-of-Function Mutant | This compound mutants exhibit reduced ABA levels and lowered expression of ABA synthesis genes.[1] | nga1 mutants show decreased expression of NCED3 and reduced ABA accumulation under dehydration stress.[2][3] |
| Quantitative Effect on Gene Expression | "lowered expression of ABA synthesis genes" in this compound mutants (specific fold change not reported in the provided abstract).[1] | nga1-1 mutants show a clear decrease in NCED3 transcript levels upon dehydration stress.[2] |
| Quantitative Effect on ABA Levels | This compound mutants have a "decreased ABA level".[1] | ABA accumulation is "decreased in nga1-1" under dehydration stress.[2] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of this compound and NGA1 in the context of the ABA signaling pathway, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Arabidopsis thaliana NGATHA1 transcription factor induces ABA biosynthesis by activating NCED3 gene during dehydration stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arabidopsis thaliana NGATHA1 transcription factor induces ABA biosynthesis by activating NCED3 gene during dehydration stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of BG14 on Callose Deposition in Seeds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BG14's role in regulating callose deposition in seeds with other alternatives, supported by experimental data and detailed protocols.
Introduction to This compound (B606053) and Callose Deposition in Seeds
Callose, a β-1,3-glucan polymer, plays a crucial role in various plant developmental processes and stress responses. In seeds, the regulation of callose deposition is critical for processes such as dormancy, longevity, and nutrient transport. This compound, a glycosylphosphatidylinositol-anchored β-1,3-glucanase, has been identified as a key enzyme that mediates the degradation of callose in the plasmodesmata of embryo cells in Arabidopsis[1][2]. The modulation of this compound activity directly impacts the amount of callose deposited in seeds, which in turn affects seed longevity and dormancy[1][2]. Understanding the function of this compound and comparing it with other factors that influence callose deposition is essential for developing strategies to improve seed quality and crop resilience.
Comparative Analysis of Modulators of Seed Callose Deposition
The following table summarizes the effects of this compound and alternative genetic and chemical modulators on callose deposition in seeds. This comparison is based on functional studies in Arabidopsis thaliana.
| Modulator | Mechanism of Action | Effect on Callose Deposition | Phenotypic Consequences in Seeds | Supporting Evidence |
| This compound (Loss-of-function) | Decreased β-1,3-glucanase activity | Enhanced callose deposition in embryos | Decreased seed longevity and dormancy, reduced ABA response[1][2] | Quantitative determination of callose levels in this compound mutant lines[1][2]. |
| This compound (Overexpression) | Increased β-1,3-glucanase activity | Reduced callose deposition | Increased seed longevity and dormancy, enhanced ABA response[1][2] | Analysis of callose levels in this compound overexpression lines[1][2]. |
| AtBG_ppap (Overexpression) | Increased β-1,3-glucanase activity at the phloem end | Continuous callose degradation at the nutrient unloading site | Larger seed size[3][4] | Observation of enlarged seeds in AtBG_ppap overexpression lines[3][4]. |
| AtBG_ppap (Loss-of-function) | Incomplete callose degradation at the phloem end | Persistent callose deposition at the nutrient unloading site | Smaller seed size[3][4] | Analysis of seed size in atbg_ppap mutant lines[3][4]. |
| GSL10 (Loss-of-function) | Defective callose synthase activity | Reduced ectopic callose accumulation under low-calcium stress | Increased sensitivity to low-calcium conditions, leading to cell death[5] | Phenotypic analysis of gsl10 mutants under calcium deficiency[5]. |
| Callose Synthase Inhibitors | Chemical inhibition of callose synthase enzymes | Reduced callose deposition | Phenocopies gsl10 mutant, with leaf expansion failure and cell death under low-calcium stress[5] | Application of inhibitors to wild-type plants and observation of resulting phenotypes[5]. |
Experimental Protocols
This protocol is adapted for the analysis of callose deposition in seed embryos.
Materials:
-
Mature seeds
-
Fixative solution (e.g., 1:3 acetic acid/ethanol)
-
Wash solution (150 mM K₂HPO₄)
-
Staining solution (0.01% aniline (B41778) blue in 150 mM K₂HPO₄)
-
Fluorescence microscope with a DAPI or UV filter (excitation ~370 nm, emission ~509 nm)
Procedure:
-
Fixation: Immerse mature seeds in a fixative solution and incubate overnight or until tissues become transparent[6].
-
Washing: Remove the fixative and wash the seeds with 150 mM K₂HPO₄ for 30 minutes[6].
-
Staining: Incubate the seeds in the staining solution for at least 2 hours in the dark[6].
-
Mounting: Mount the stained seeds in 50% glycerol on a microscope slide[6].
-
Visualization: Observe the samples under a fluorescence microscope using a DAPI or UV filter. Callose deposits will fluoresce brightly[7].
-
Quantification: Capture images and quantify the callose deposits. This can be done by counting the fluorescent spots per defined area or by using image analysis software like Fiji (ImageJ) with a Trainable Weka Segmentation plugin for automated analysis[6][8].
This protocol provides a quantitative and high-throughput alternative to microscopy-based methods[9].
Materials:
-
Seed embryo tissue
-
Phosphate-buffered saline (PBS)
-
Coating buffer
-
Primary antibody (1,3-β-glucan-directed mouse IgG)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Coating: Add 100 µL of the primary antibody diluted in coating buffer to each well of a 96-well plate and incubate overnight at 4°C[9].
-
Washing: Wash the plate to remove unbound antibody[9].
-
Sample Incubation: Prepare protein extracts from seed embryos and add them to the wells. Incubate to allow the callose in the sample to bind to the antibody.
-
Washing: Wash the plate to remove unbound sample components.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Reaction: Add the appropriate substrate to the wells. The enzyme on the secondary antibody will catalyze a reaction that produces a colored product.
-
Quantification: Measure the absorbance of the colored product using a spectrophotometer. The absorbance is proportional to the amount of callose in the sample[9].
Visualizations
Caption: this compound signaling pathway in seeds.
References
- 1. researchgate.net [researchgate.net]
- 2. Disruption of this compound results in enhanced callose deposition in developing seeds and decreases seed longevity and seed dormancy in Arabidopsis [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Callose Synthesis Suppresses Cell Death Induced by Low-Calcium Conditions in Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 7. Staining of Callose Depositions in Root and Leaf Tissues [en.bio-protocol.org]
- 8. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sandwich Enzyme-Linked Immunosorbent Assay for Quantification of Callose - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BG14 (β-1,3-Glucanase) Expression Across Plant Species
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the expression of the BG14 (B606053) gene, a β-1,3-glucanase, and its orthologs in various plant species. β-1,3-glucanases are crucial enzymes involved in a variety of plant processes, including cell wall remodeling, defense against pathogens, and developmental programs such as seed germination and pollen development. In Arabidopsis thaliana, this compound has been specifically implicated in the regulation of seed longevity and dormancy through its role in callose degradation, a process influenced by the plant hormone abscisic acid (ABA). Understanding the expression patterns of this compound and its counterparts in economically important crops can provide valuable insights for agricultural and biotechnological applications.
Quantitative Expression Analysis of this compound and its Orthologs
The following table summarizes the relative expression levels of Arabidopsis thaliana this compound and its identified orthologs in rice (Oryza sativa), maize (Zea mays), and soybean (Glycine max). The data presented are derived from quantitative reverse transcription PCR (qRT-PCR) and RNA-sequencing (RNA-Seq) experiments from published studies.
| Gene ID | Plant Species | Tissue/Condition | Relative Expression Level | Experimental Method | Reference |
| At2g27500 (this compound) | Arabidopsis thaliana | Developing Seeds | High | qRT-PCR | [1] |
| ABA-treated seedlings | Upregulated | qRT-PCR | [1] | ||
| Aged Seeds | Upregulated | qRT-PCR | [1] | ||
| LOC_Os05g48190 | Oryza sativa (Rice) | Florets | High | qRT-PCR | |
| Leaf Sheaths | High | qRT-PCR | |||
| Leaf Blades | High | qRT-PCR | |||
| Zm00001eb040250 | Zea mays (Maize) | Tassel | Moderate | RNA-Seq (FPKM) | |
| Ear | Moderate | RNA-Seq (FPKM) | |||
| Seedling Root | Low | RNA-Seq (FPKM) | |||
| Glyma.03G143900 | Glycine max (Soybean) | Young Leaves | Moderate | RNA-Seq (FPKM) | |
| Flowers | High | RNA-Seq (FPKM) | |||
| Developing Seeds | High | RNA-Seq (FPKM) |
Note: Expression levels are qualitative summaries (High, Moderate, Low, Upregulated) based on the quantitative data from the cited studies. FPKM = Fragments Per Kilobase of transcript per Million mapped reads.
Experimental Protocols
1. Plant Material and Growth Conditions:
-
Arabidopsis thaliana: Wild-type (Col-0) and this compound mutant seeds were surface-sterilized and sown on Murashige and Skoog (MS) medium. Plants were grown under a 16-hour light/8-hour dark photoperiod at 22°C. For ABA treatment, 7-day-old seedlings were transferred to liquid MS medium containing 50 µM ABA for 3 hours. Developing seeds were harvested at various stages post-anthesis. Aged seeds were obtained by storing them at 4°C for 6 months.[1]
-
Oryza sativa: Rice plants (cv. Nipponbare) were grown in a greenhouse under standard paddy field conditions. Tissues including florets, leaf sheaths, and leaf blades were collected at the heading stage.
-
Zea mays: Maize plants (B73 inbred line) were grown under field conditions. Tassel, ear, and seedling root tissues were collected at appropriate developmental stages.
-
Glycine max: Soybean plants (cv. Williams 82) were grown in a controlled environment chamber with a 14-hour light/10-hour dark cycle. Young leaves, flowers, and developing seeds were collected.
2. RNA Extraction and cDNA Synthesis:
Total RNA was extracted from the collected plant tissues using TRIzol reagent (Invitrogen) according to the manufacturer's instructions. The integrity and concentration of the RNA were assessed using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis. First-strand cDNA was synthesized from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
3. Quantitative Real-Time PCR (qRT-PCR) Analysis:
qRT-PCR was performed using a SYBR Green-based assay on a real-time PCR system. The reaction mixture (20 µL) typically contained 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer. The thermal cycling conditions were: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min. The relative expression levels were calculated using the 2-ΔΔCt method, with a constitutively expressed gene (e.g., Actin or Ubiquitin) as the internal control.
Primer Sequences for qRT-PCR:
| Gene | Primer Sequence (5' to 3') |
| At2g27500 (Fwd) | GCTCTTGTTGGCTTCCTCTT |
| At2g27500 (Rev) | TGAAGCACTCCAAAGACCAC |
| LOC_Os05g48190 (Fwd) | ATGCCGTCGTCCTACTTCTC |
| LOC_Os05g48190 (Rev) | GTAGTAGCCGTTGTCGTCGT |
4. RNA-Sequencing (RNA-Seq) Analysis:
RNA-Seq libraries were prepared from total RNA using a library preparation kit and sequenced on an Illumina sequencing platform. The raw sequencing reads were quality-filtered and trimmed to remove adapter sequences and low-quality reads. The clean reads were then mapped to the respective reference genomes (Zea mays B73v4 or Glycine max Wm82.a2.v1) using HISAT2. Gene expression levels were quantified as Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using StringTie.
Signaling Pathways and Experimental Workflows
This compound in Abscisic Acid (ABA) Signaling and Seed Dormancy
In Arabidopsis thaliana, the expression of this compound is induced by the plant hormone abscisic acid (ABA).[1] ABA plays a central role in regulating seed dormancy and germination. During seed development and in response to aging, increased ABA levels lead to the upregulation of this compound expression. This compound, a β-1,3-glucanase, is localized to the plasmodesmata, where it degrades callose (a β-1,3-glucan polymer). The degradation of callose at the plasmodesmata is thought to enhance intercellular communication, which is crucial for maintaining seed viability and regulating dormancy. A loss of this compound function results in increased callose deposition, reduced seed longevity, and decreased dormancy.[1]
Caption: ABA-mediated regulation of this compound and its role in seed longevity and dormancy.
General Workflow for Comparative Gene Expression Analysis
The following diagram illustrates the typical workflow for a comparative gene expression study using RNA-Seq, from sample collection to data analysis and interpretation.
Caption: A generalized workflow for comparative transcriptomics using RNA-Seq.
References
Validating GRB14 as a Therapeutic Target for Type 2 Diabetes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Growth Factor Receptor-Bound Protein 14 (GRB14) as a therapeutic target for type 2 diabetes against established and emerging alternatives. The information is supported by experimental data to aid in the evaluation and validation of GRB14 in drug discovery and development.
Executive Summary
Growth factor receptor-bound protein 14 (GRB14) has emerged as a promising therapeutic target for type 2 diabetes due to its role as a negative regulator of the insulin (B600854) receptor.[1][2] Preclinical studies have demonstrated that inhibiting GRB14 function leads to enhanced insulin sensitivity and improved glucose homeostasis. This guide compares the performance of targeting GRB14 with other key therapeutic strategies for type 2 diabetes, including Protein-Tyrosine Phosphatase 1B (PTP1B) inhibitors, Metformin (B114582), and GLP-1 receptor agonists.
GRB14: Mechanism of Action and Preclinical Validation
GRB14 is an adaptor protein that directly interacts with the activated insulin receptor, inhibiting its tyrosine kinase activity.[1][3] This inhibitory action blunts downstream insulin signaling pathways, contributing to insulin resistance. The therapeutic rationale for targeting GRB14 is that its inhibition would disinhibit the insulin receptor, thereby enhancing insulin sensitivity and improving glucose disposal.
Preclinical Evidence in GRB14 Knockout/Knockdown Models
Studies using mouse models with genetic deletion (knockout) or suppression (knockdown) of GRB14 have provided strong evidence for its role in glucose metabolism.
Table 1: Metabolic Parameters in GRB14 Knockout and Knockdown Mice
| Parameter | Model | Observation | Quantitative Data | Reference |
| Glucose Tolerance | Grb14 Knockout (Male) | Significantly improved glucose clearance. | Statistically significant reduction in area under the curve (AUC) during a glucose tolerance test compared to wild-type mice.[4] | [4] |
| Insulin Sensitivity | Grb14 Knockout (Male) | Enhanced whole-body insulin sensitivity. | Significantly greater decrease in blood glucose during an insulin tolerance test at a dose of 0.5 U/kg.[5] | [5] |
| Fasting Insulin | Grb14 Knockout (Male) | Significantly lower fasting plasma insulin levels. | Markedly reduced fasting insulin levels in aging mice.[5] | [5] |
| Glucose Homeostasis | Grb14 Knockdown (in DIO mice) | Improved glucose homeostasis. | Reduced glucose excursion during an oral glucose tolerance test compared to control.[6] | [6] |
| Insulin Signaling | Grb14 Knockout | Enhanced insulin-stimulated phosphorylation of IRS-1 and Akt in liver and skeletal muscle. | Increased phosphorylation of key signaling molecules.[7] | [7] |
GRB14 Expression in Human Type 2 Diabetes
Further validating its relevance, studies have shown that GRB14 expression is altered in individuals with type 2 diabetes.
Table 2: GRB14 Expression in Adipose Tissue of Type 2 Diabetic Patients
| Parameter | Finding | Quantitative Data | Reference |
| GRB14 mRNA Expression | Increased in subcutaneous adipose tissue of type 2 diabetic subjects compared to healthy controls. | 43% increase in GRB14 mRNA expression. | [8] |
Comparison with Alternative Therapeutic Targets
To provide a comprehensive perspective, this section compares targeting GRB14 with other prominent therapeutic strategies for type 2 diabetes.
Protein-Tyrosine Phosphatase 1B (PTP1B) Inhibitors
PTP1B is another key negative regulator of the insulin signaling pathway, making it a well-established therapeutic target.[9]
Table 3: GRB14 vs. PTP1B as Therapeutic Targets
| Feature | GRB14 Inhibition | PTP1B Inhibition |
| Mechanism of Action | Directly binds to and inhibits the insulin receptor kinase. | Dephosphorylates and inactivates the insulin receptor and its substrates.[9] |
| Preclinical Efficacy (Knockout Mice) | Improved glucose tolerance and insulin sensitivity.[4] | Enhanced insulin sensitivity, resistance to high-fat diet-induced obesity.[10] |
| Clinical Development | Preclinical stage. | Several inhibitors have entered clinical trials, with some showing improvements in HbA1c and insulin sensitivity.[11] |
| Potential Advantages | Tissue-specific expression may offer a more targeted approach with potentially fewer off-target effects. | Extensive research and development history. |
| Potential Challenges | Potential for cardiac hypertrophy as suggested by some germline knockout studies, though not observed in knockdown models.[12] | Achieving specificity over other protein tyrosine phosphatases has been a challenge.[13] |
Metformin
Metformin is a first-line therapy for type 2 diabetes with a complex and not fully elucidated mechanism of action.[5][14]
Table 4: GRB14 Inhibition vs. Metformin
| Feature | GRB14 Inhibition | Metformin |
| Primary Mechanism | Enhances insulin sensitivity by directly disinhibiting the insulin receptor. | Primarily reduces hepatic glucose production and increases insulin sensitivity through AMPK activation.[3][15] |
| Effect on Insulin Signaling | Directly enhances proximal insulin signaling at the receptor level. | Indirectly improves insulin signaling downstream of the receptor. |
| Clinical Efficacy | Preclinical. | Clinically proven to lower HbA1c by approximately 1.0-2.0% and reduce fasting plasma glucose.[16][17] |
| Weight Effect | Preclinical data suggests potential for weight neutrality or modest weight loss. | Generally weight-neutral or associated with modest weight loss.[3] |
GLP-1 Receptor Agonists (e.g., Semaglutide, Tirzepatide)
GLP-1 receptor agonists are a class of highly effective injectable medications for type 2 diabetes and obesity.[18][19]
Table 5: GRB14 Inhibition vs. GLP-1 Receptor Agonists
| Feature | GRB14 Inhibition | GLP-1 Receptor Agonists |
| Mechanism of Action | Insulin sensitizer (B1316253) acting at the insulin receptor. | Mimic the action of the incretin (B1656795) hormone GLP-1, leading to glucose-dependent insulin secretion, delayed gastric emptying, and appetite suppression.[20] |
| Route of Administration | Potential for oral small molecule inhibitors. | Primarily injectable (subcutaneous), with one oral formulation available. |
| Clinical Efficacy (HbA1c Reduction) | Preclinical. | High efficacy, with agents like Semaglutide and Tirzepatide demonstrating significant HbA1c reductions (e.g., Tirzepatide up to -2.07% vs. placebo).[8][21][22] |
| Weight Loss | Preclinical. | Significant weight loss is a major clinical benefit (e.g., Tirzepatide up to 9.5 kg loss vs. placebo).[8][22] |
| Primary Site of Action | Insulin target tissues (liver, muscle, adipose tissue). | Pancreas, brain, and gastrointestinal tract.[20] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of therapeutic targets.
In Vivo Glucose Tolerance Test (GTT) in Mice
Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.
Protocol:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[1][16]
-
Baseline Measurement: Record the body weight of each mouse. Obtain a baseline blood glucose reading (t=0) from a tail snip using a glucometer.
-
Glucose Administration: Administer a sterile glucose solution (typically 2 g/kg body weight) via oral gavage or intraperitoneal (IP) injection.[3]
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[3]
-
Data Analysis: Plot blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Western Blotting for Insulin Signaling Pathway Analysis
Objective: To measure the phosphorylation status of key proteins in the insulin signaling cascade.
Protocol:
-
Cell/Tissue Lysate Preparation: Homogenize cells or tissues in a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated protein of interest (e.g., phospho-Akt, phospho-IRS-1).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., total protein or a housekeeping protein like GAPDH) to determine the relative phosphorylation levels.[2][23]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) illustrate key concepts in GRB14 research.
References
- 1. Improved Glucose Homeostasis in Mice with Muscle-Specific Deletion of Protein-Tyrosine Phosphatase 1B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. academic.oup.com [academic.oup.com]
- 5. The mechanisms of action of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
- 9. A comprehensive review on the research progress of PTP1B inhibitors as antidiabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 11. What PTP1B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. juniperpublishers.com [juniperpublishers.com]
- 14. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Efficacy of metformin in type II diabetes: results of a double-blind, placebo-controlled, dose-response trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 19. Glucagon-Like Peptide 1 Receptor Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. my.clevelandclinic.org [my.clevelandclinic.org]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. A Study of Tirzepatide (LY3298176) in Participants With Type 2 Diabetes Not Controlled With Diet and Exercise Alone - American College of Cardiology [acc.org]
- 23. Six-Month Clinical Trial Reveals Addition of Metformin Fails to Improve Glycemic Control in Adolescents Living with Type 1 Diabetes [prnewswire.com]
GRB14 vs. GRB10: A Comparative Guide to their Roles in Insulin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Growth factor receptor-bound protein 10 (GRB10) and 14 (GRB14) are closely related adaptor proteins that have emerged as critical negative regulators of insulin (B600854) signaling. Both proteins directly interact with the activated insulin receptor (IR), yet their physiological roles, tissue-specific functions, and mechanisms of action exhibit notable differences. This guide provides an objective comparison of GRB14 and GRB10 function in insulin signaling pathways, supported by experimental data, detailed methodologies, and visual representations to facilitate a comprehensive understanding for researchers and drug development professionals.
Molecular Interaction with the Insulin Receptor
GRB10 and GRB14 are members of the Grb7/10/14 family of adapter proteins and share a similar domain architecture, including a central Proline-rich region, a Pleckstrin homology (PH) domain, a unique "between PH and SH2" (BPS) domain, and a C-terminal Src homology 2 (SH2) domain.[1][2] Both the BPS and SH2 domains are crucial for their interaction with the insulin receptor.[1][2]
However, the specifics of their binding and inhibitory potency differ. In vitro studies have demonstrated that GRB14 is a more potent inhibitor of the insulin receptor's catalytic activity compared to GRB10.[1] This difference in potency is likely due to more efficient recruitment of GRB14 to the insulin receptor.[3] Specifically, the isolated BPS domain of GRB14 binds to the activated IR more effectively than the BPS domain of GRB10.[1] While both proteins act as pseudosubstrate inhibitors by binding to the kinase domain of the IR, these subtle differences in binding affinity and domain contribution may underlie their distinct physiological effects.[1][3]
Comparative Effects on Insulin Signaling: Insights from Knockout Models
Gene knockout studies in mice have been instrumental in elucidating the in vivo functions of GRB10 and GRB14. While both are established as inhibitors of insulin signaling, their knockout phenotypes are distinct, highlighting their tissue-specific roles.[1][2]
Ablation of GRB14 leads to enhanced insulin sensitivity, improved glucose tolerance, and increased insulin-stimulated glycogen (B147801) synthesis, particularly in the liver and skeletal muscle.[1][2] In contrast, GRB10 knockout mice exhibit a more complex phenotype characterized by disproportionate overgrowth of the embryo and placenta, alongside altered body composition in adults with increased muscle mass and reduced adiposity.[1][4][5] Despite these differences, both knockout models generally show improved whole-body glucose homeostasis.[6]
The following tables summarize the quantitative data from studies on GRB10 and GRB14 knockout mice, providing a direct comparison of their effects on key components of the insulin signaling pathway.
Table 1: Phenotypic Comparison of GRB10 and GRB14 Knockout (KO) Mice
| Feature | GRB10 KO Mice | GRB14 KO Mice | Reference |
| Body Weight | Increased fetal and postnatal overgrowth | Normal or slightly decreased | [1][4] |
| Body Composition | Increased muscle mass, reduced adiposity | Normal | [4][5] |
| Glucose Tolerance | Improved | Improved | [5][6] |
| Insulin Sensitivity | Improved | Improved | [5][6] |
Table 2: Tissue-Specific Effects of GRB10 and GRB14 Ablation on Insulin Signaling
| Tissue | Parameter | GRB10 KO Mice | GRB14 KO Mice | Reference |
| Liver | IRS-1 Tyr Phosphorylation | No significant change | Enhanced | [1][6] |
| Akt Phosphorylation | Enhanced | Enhanced | [6] | |
| Skeletal Muscle | IRS-1 Tyr Phosphorylation | Enhanced | Enhanced | [5][6] |
| Akt Phosphorylation | Enhanced | Enhanced | [5][6] | |
| Glucose Uptake | Modestly Enhanced | Modestly Enhanced | [1] | |
| White Adipose Tissue | IRS-1 Tyr Phosphorylation | Enhanced | No significant change | [5][6] |
| Akt Phosphorylation | Enhanced | No significant change | [6] | |
| Glucose Uptake | No significant change | No significant change | [1] |
Signaling Pathways and Experimental Workflows
To visualize the distinct roles of GRB10 and GRB14 in the insulin signaling cascade, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to characterize the function of GRB10 and GRB14.
Co-Immunoprecipitation (Co-IP) of GRB10/14 with the Insulin Receptor
This protocol is designed to demonstrate the in vivo interaction between GRB10 or GRB14 and the insulin receptor in cultured cells.
-
Cell Culture and Treatment:
-
Culture insulin-responsive cells (e.g., HEK293T, CHO-IR) to 80-90% confluency.
-
If necessary, transfect cells with expression vectors for tagged versions of GRB10, GRB14, and/or the insulin receptor.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Stimulate cells with insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes) at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells on ice with a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Pre-clear the lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary antibody (e.g., anti-insulin receptor β-subunit antibody) to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against GRB10, GRB14, and the insulin receptor to detect the co-immunoprecipitated proteins.
-
In Vitro Insulin Receptor Kinase Assay
This assay measures the effect of GRB10 or GRB14 on the kinase activity of the insulin receptor.
-
Reagents and Preparation:
-
Recombinant active insulin receptor kinase domain.
-
Recombinant purified GRB10 or GRB14 protein.
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM MnCl₂, 1 mM DTT).
-
ATP (as a phosphate (B84403) donor).
-
A generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
³²P-γ-ATP (for radioactive detection) or specific antibodies for non-radioactive detection (e.g., anti-phosphotyrosine antibody).
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the insulin receptor kinase domain, the substrate, and either GRB10, GRB14, or a vehicle control in the kinase assay buffer.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP if applicable).
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C.
-
-
Termination and Detection:
-
Radioactive method: Stop the reaction by adding an equal volume of 2X Laemmli buffer and boiling. Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated ³²P-γ-ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-radioactive method: Stop the reaction by adding EDTA. Analyze the reaction mixture by SDS-PAGE and Western blotting using an anti-phosphotyrosine antibody to detect substrate phosphorylation.
-
2-Deoxyglucose Uptake Assay
This assay measures the rate of glucose transport into cells, a key downstream effect of insulin signaling.
-
Cell Culture and Differentiation:
-
Culture insulin-responsive cells such as 3T3-L1 preadipocytes or L6 myoblasts.
-
Differentiate the cells into mature adipocytes or myotubes according to established protocols.
-
-
Assay Procedure:
-
Wash the differentiated cells twice with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Incubate the cells in the same buffer for 2 hours at 37°C to serum-starve.
-
Treat the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C. Include a negative control with an inhibitor of glucose transport like cytochalasin B.
-
Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or [¹⁴C]glucose to a final concentration of 0.1-1.0 µCi/mL and a final concentration of unlabeled 2-deoxyglucose of 10-100 µM.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by aspirating the medium and washing the cells rapidly three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells with a lysis buffer (e.g., 0.1% SDS in 0.1 N NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Conclusion
GRB10 and GRB14 are both important negative regulators of the insulin signaling pathway, acting directly on the insulin receptor. While they share this fundamental function, their distinct binding affinities for the IR, coupled with their differential tissue expression, result in unique physiological roles. GRB14 appears to be a more potent and specific inhibitor of the IR kinase, with its effects predominantly observed in the liver and skeletal muscle. In contrast, GRB10 has a broader impact on growth and body composition, with significant effects on muscle and adipose tissue insulin signaling.
A thorough understanding of the nuanced differences between GRB10 and GRB14 is crucial for the development of targeted therapeutic strategies for metabolic diseases such as type 2 diabetes. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to further investigate the intricate roles of these fascinating adaptor proteins.
References
- 1. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action--and more? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Mice with a Disruption of the Imprinted Grb10 Gene Exhibit Altered Body Composition, Glucose Homeostasis, and Insulin Signaling during Postnatal Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Comparative Analysis of GRB14 Inhibitory Mechanisms on the Insulin Receptor
A comprehensive guide for researchers and drug development professionals on the multifaceted inhibition of the insulin (B600854) receptor by Growth Factor Receptor-Bound Protein 14 (GRB14), with a comparative look at related inhibitors and detailed experimental methodologies.
Growth Factor Receptor-Bound Protein 14 (GRB14), a member of the Grb7/10/14 family of adapter proteins, has emerged as a significant negative regulator of insulin signaling.[1][2][3] Its inhibitory actions on the insulin receptor (IR) are of considerable interest in the study of insulin resistance and the development of novel therapeutics for metabolic diseases. This guide provides a detailed comparative analysis of the known inhibitory mechanisms of GRB14, supported by experimental data and detailed protocols for key assays.
Principal Inhibitory Mechanisms of GRB14
GRB14 employs a multi-pronged approach to attenuate insulin signaling, primarily by directly targeting the insulin receptor's kinase activity and modulating its interaction with downstream signaling molecules. The primary mechanisms include:
-
Pseudosubstrate Inhibition: The most well-characterized mechanism involves the "Between Pleckstrin Homology and SH2" (BPS) domain, also known as the Phosphorylated Insulin Receptor-Interacting Region (PIR).[1][4] This region of GRB14 acts as a pseudosubstrate, binding to the catalytic cleft of the activated insulin receptor kinase domain.[5] This interaction physically obstructs the binding of genuine substrates like Insulin Receptor Substrate 1 (IRS-1), thereby inhibiting the phosphorylation cascade.[4][6] Structural studies have revealed that the N-terminal portion of the BPS domain inserts into the substrate-binding groove of the IR kinase domain, effectively acting as a competitive inhibitor.[6]
-
Direct Binding via SH2 Domain: In addition to the BPS domain, GRB14 possesses a C-terminal Src Homology 2 (SH2) domain that also contributes to its interaction with the activated insulin receptor.[2] The SH2 domain recognizes and binds to specific phosphotyrosine residues on the activated receptor, further stabilizing the GRB14-IR complex and enhancing the inhibitory effect.[2]
-
Modulation of Receptor Dephosphorylation: GRB14 has been shown to influence the dephosphorylation of the insulin receptor by protein tyrosine phosphatases (PTPs), such as PTP1B. By binding to the activated receptor, GRB14 can shield certain phosphotyrosine residues from being dephosphorylated, while potentially exposing others.[1] This selective modulation of the receptor's phosphorylation status can fine-tune the signaling output.
-
Interference with Downstream Signaling: By binding to the insulin receptor, GRB14 not only blocks the immediate phosphorylation of substrates but also hinders the recruitment and activation of downstream signaling molecules. Overexpression of GRB14 has been demonstrated to reduce the activation of key players in the insulin signaling pathway, including Akt and Extracellular signal-Regulated Kinase (ERK) 1/2.[1][2]
Comparative Analysis of Inhibitory Potency
Studies comparing the inhibitory effects of the Grb7/10/14 family members have consistently shown that GRB14 is the most potent inhibitor of the insulin receptor's catalytic activity. The rank order of potency for inhibiting the IR is GRB14 > Grb10 > Grb7.[2] This specificity is largely attributed to the unique sequence and structural features of the GRB14 BPS domain.
| Inhibitor | Target | Mechanism of Action | IC50 (in vitro kinase assay) | Key Domains Involved | Reference |
| GRB14 | Insulin Receptor | Pseudosubstrate inhibition, Allosteric modulation | ~50 nM (for PIR domain) | BPS/PIR, SH2 | [1] |
| Grb10 | Insulin Receptor, IGF-1 Receptor | Pseudosubstrate inhibition | Less potent than GRB14 | BPS, SH2 | [2] |
| Grb7 | ErbB family receptors, Focal Adhesion Kinase | Adapter/scaffolding | Weak inhibitor of Insulin Receptor | SH2 | [2] |
| PTP1B | Insulin Receptor | Dephosphorylation of phosphotyrosine residues | N/A (enzyme) | PTP domain | N/A |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: GRB14 inhibitory action on the insulin signaling pathway.
Caption: Key domains of GRB14 and their inhibitory mechanisms on the insulin receptor.
Caption: A typical experimental workflow to study GRB14-IR interaction and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to investigate the GRB14-IR interaction.
In Vitro Insulin Receptor Kinase Assay
This assay directly measures the inhibitory effect of GRB14 on the insulin receptor's kinase activity.
-
Materials: Purified recombinant insulin receptor kinase domain, purified recombinant GRB14 protein (or specific domains like BPS/PIR), a generic tyrosine kinase substrate (e.g., poly-Glu-Tyr), ATP (radiolabeled or with a coupled enzyme system for detection), kinase assay buffer.
-
Procedure:
-
The insulin receptor kinase is pre-activated by incubation with ATP.
-
The activated kinase is then incubated with varying concentrations of GRB14 or its domains.
-
The kinase reaction is initiated by adding the tyrosine kinase substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using an antibody that specifically recognizes the phosphorylated substrate.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of GRB14.[1]
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the physical interaction between GRB14 and the insulin receptor within a cellular context.
-
Materials: Cells co-expressing tagged versions of the insulin receptor and GRB14, cell lysis buffer, antibody specific to one of the tagged proteins (e.g., anti-HA for HA-tagged IR), protein A/G agarose (B213101) beads, wash buffer, and SDS-PAGE reagents.
-
Procedure:
-
Cells are stimulated with insulin to induce receptor activation and GRB14 binding.
-
Cells are lysed to release protein complexes.
-
The cell lysate is incubated with an antibody that specifically recognizes the "bait" protein (e.g., the insulin receptor).
-
Protein A/G beads are added to capture the antibody-protein complex.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and separated by SDS-PAGE.
-
A Western blot is performed using an antibody against the "prey" protein (GRB14) to confirm its presence in the immunoprecipitated complex.[6][7]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is a powerful technique to study protein-protein interactions in living cells in real-time.[8][9][10]
-
Materials: Cells co-expressing the insulin receptor fused to a Renilla luciferase (Rluc) donor and GRB14 fused to a Yellow Fluorescent Protein (YFP) acceptor, coelenterazine (B1669285) (luciferase substrate), and a plate reader capable of measuring both luminescence and fluorescence.
-
Procedure:
-
Cells are plated in a multi-well plate.
-
The luciferase substrate, coelenterazine, is added to the cells.
-
The plate is immediately read in a BRET-compatible plate reader, which measures the light emission at wavelengths corresponding to the donor (Rluc) and the acceptor (YFP).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. An increase in the BRET ratio upon insulin stimulation indicates that the two proteins are in close proximity, confirming their interaction.[8][11]
-
This guide provides a foundational understanding of the inhibitory mechanisms of GRB14 on the insulin receptor. The presented data and protocols offer valuable resources for researchers aiming to further elucidate the role of GRB14 in insulin signaling and to explore its potential as a therapeutic target.
References
- 1. Inhibition of insulin receptor catalytic activity by the molecular adapter Grb14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 5. Inhibition of Grb14, a negative modulator of insulin signaling, improves glucose homeostasis without causing cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational Screening and Experimental Validation of Inhibitor Targeting the Complex Formation of Grb14 and Insulin Receptor | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]
GRB14's Role in Insulin Resistance: A Comparative Analysis of Human and Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Growth factor receptor-bound protein 14 (GRB14) has emerged as a critical negative regulator of insulin (B600854) signaling. Its function as an inhibitor of the insulin receptor (IR) kinase makes it a compelling therapeutic target for metabolic diseases characterized by insulin resistance, such as type 2 diabetes. This guide provides a comparative overview of the role of GRB14 in insulin resistance, drawing on experimental data from both human studies and mouse models.
Core Function of GRB14 in Insulin Signaling
GRB14 is an adapter protein that directly interacts with the activated insulin receptor.[1][2] Through its BPS (between Pleckstrin homology and SH2) domain, GRB14 binds to the catalytic loop of the IR, acting as a pseudosubstrate inhibitor and thereby attenuating downstream insulin signaling cascades.[3] This inhibitory action has been a key focus of research, particularly in understanding its tissue-specific effects and its contribution to pathological states of insulin resistance.
Insights from Mouse Models: A Mechanistic View
Genetically engineered mouse models, particularly GRB14 knockout (Grb14-/-) mice, have provided definitive insights into the physiological role of GRB14.
Key Phenotypes of GRB14 Knockout Mice:
-
Improved Glucose Homeostasis: Adult male Grb14-/- mice exhibit significantly improved glucose tolerance and lower circulating insulin levels, indicative of enhanced whole-body insulin sensitivity.[3][4][5]
-
Enhanced Insulin Signaling: The improved metabolic phenotype is underpinned by enhanced insulin signaling in key metabolic tissues. Specifically, in the liver and skeletal muscle of Grb14-/- mice, there is increased insulin-stimulated tyrosine phosphorylation of Insulin Receptor Substrate 1 (IRS-1) and subsequent activation of Protein Kinase B (PKB/Akt).[4][5][6]
-
Tissue-Specific Effects: The effects of GRB14 ablation are notably tissue-specific. While liver and skeletal muscle show heightened insulin sensitivity, white adipose tissue does not exhibit significant changes in insulin signaling or glucose uptake in Grb14-/- mice.[4][6] In skeletal muscle, the enhanced signaling leads to increased insulin-stimulated glucose uptake.[4][6] In the liver, this results in increased glucose incorporation into glycogen (B147801).[4][6]
Quantitative Data from Mouse Studies
| Parameter | Wild-Type Mice | Grb14-/- Mice | Tissue | Key Finding | Reference |
| Glucose Tolerance Test | Standard | Improved | Whole Body | Grb14-/- mice clear glucose more efficiently. | [4][5] |
| Fasting Plasma Insulin | Higher | Significantly Lower | Whole Body | Indicates increased whole-body insulin sensitivity. | [3][4] |
| Insulin-Stimulated Glucose Uptake | Baseline | Enhanced | Soleus Muscle | Grb14 deletion improves muscle glucose disposal. | [4][6] |
| Insulin-Stimulated Glycogen Synthesis | Baseline | Increased | Liver & Muscle | GRB14 negatively regulates glycogen storage. | [4][6] |
| IRS-1 Tyrosine Phosphorylation | Baseline | Significantly Increased | Liver & Muscle | GRB14 directly inhibits this key signaling node. | [4] |
| PKB/Akt Serine 473 Phosphorylation | Baseline | Significantly Increased | Liver & Muscle | Downstream signaling is potentiated. | [4][6] |
Evidence from Human Studies: A Correlational Perspective
Research on GRB14 in human insulin resistance is largely correlational, focusing on gene expression and genetic associations. While these studies do not provide the same mechanistic detail as mouse models, they strongly support a role for GRB14 in human metabolic disease.
Key Findings in Humans:
-
Increased GRB14 Expression: Expression of GRB14 mRNA is significantly increased in the adipose tissue of individuals with type 2 diabetes and obesity.[3][7][8][9] Morbidly obese women also show elevated GRB14 expression in skeletal muscle, which decreases following weight-loss surgery.[7][10] This suggests that GRB14 expression is inversely correlated with insulin sensitivity.[6]
-
Genetic Association: Genome-wide association studies (GWAS) have identified the human GRB14 gene locus as being associated with an increased risk for type 2 diabetes and alterations in insulin sensitivity.[7][11]
-
Therapeutic Potential: The negative regulatory role of GRB14 on the insulin receptor has highlighted it as a potential therapeutic target for improving insulin sensitivity in humans.[12][13]
Quantitative Data from Human and Rodent Insulin Resistance Models
| Parameter | Control/Lean Subjects | Insulin-Resistant/Diabetic Subjects | Tissue | Key Finding | Reference |
| GRB14 mRNA Expression | Baseline | Increased by 43% (Human T2D) | Subcutaneous Adipose | GRB14 is upregulated in human insulin resistance. | [6] |
| GRB14 mRNA & Protein Expression | Baseline | Increased by 75-100% (ob/ob mice & GK rats) | Adipose Tissue | Animal models of insulin resistance mirror human findings. | [6][9] |
| GRB14 mRNA Expression | Lean | Higher in Morbidly Obese | Skeletal Muscle | GRB14 expression correlates with obesity. | [10] |
| GRB14 mRNA Expression | Pre-Weight Loss | Decreased ~2.4-fold Post-Weight Loss | Skeletal Muscle | Improved insulin sensitivity is linked to lower GRB14. | [10] |
Signaling Pathways and Experimental Workflows
GRB14-Mediated Inhibition of Insulin Signaling
Caption: GRB14 inhibits the insulin receptor, dampening downstream signaling.
Hepatic GRB14 Signaling Crosstalk
Caption: Hepatic GRB14 regulates both insulin signaling and lipogenesis.
General Experimental Workflow for Studying GRB14
Caption: Workflow for GRB14 functional and expression analysis.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature on GRB14 function.
Glucose and Insulin Tolerance Tests (in Mice)
-
Objective: To assess whole-body glucose disposal and insulin sensitivity.
-
Protocol:
-
Mice are fasted overnight (typically 16 hours).
-
For a Glucose Tolerance Test (GTT), a bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal (IP) injection.[3]
-
For an Insulin Tolerance Test (ITT), a low dose of insulin (e.g., 0.5 U/kg body weight) is administered via IP injection.[4]
-
Blood glucose levels are measured from tail vein blood at baseline (0 min) and at specified time points (e.g., 15, 30, 60, 90, 120 min) post-injection using a glucometer.
-
The area under the curve (AUC) is calculated to quantify glucose clearance or the insulin response.
-
Western Blotting for Insulin Signaling Proteins
-
Objective: To quantify the activation (phosphorylation) of key insulin signaling molecules.
-
Protocol:
-
Tissues (e.g., liver, skeletal muscle) are harvested from mice after insulin stimulation (e.g., via IP injection) or from a basal state.
-
Tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., IR, IRS-1, Akt).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.
-
Immunoprecipitation of the Insulin Receptor
-
Objective: To isolate the insulin receptor to assess its tyrosine phosphorylation state.
-
Protocol:
-
Tissue lysates are prepared as for Western blotting.
-
An antibody against the insulin receptor β-subunit is added to the lysate and incubated (e.g., overnight at 4°C) to form an antibody-antigen complex.
-
Protein A/G-agarose beads are added to capture the immune complexes.
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The immunoprecipitated proteins are eluted from the beads by boiling in sample buffer and analyzed by Western blotting using an anti-phosphotyrosine antibody.[14]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression level of GRB14.
-
Protocol:
-
Total RNA is extracted from tissue samples using a suitable method (e.g., TRIzol reagent).
-
RNA quality and quantity are assessed.
-
First-strand cDNA is synthesized from the RNA template using reverse transcriptase.
-
qRT-PCR is performed using gene-specific primers for GRB14 and a reference (housekeeping) gene (e.g., 18S rRNA, GAPDH).
-
The relative expression of GRB14 is calculated using the ΔΔCt method.
-
Conclusion: Bridging the Gap Between Mouse and Man
Mouse models have been instrumental in establishing GRB14 as a tissue-specific negative regulator of insulin action. The enhanced insulin sensitivity observed in GRB14 knockout mice provides a strong rationale for targeting this protein therapeutically. Human studies, while more correlational, consistently link elevated GRB14 expression with insulin-resistant states.
For drug development professionals, the data from mouse models offers a clear mechanism of action and a preclinical proof-of-concept. The challenge lies in translating these findings to the human condition. Future research should focus on developing selective GRB14 inhibitors and validating their efficacy in improving insulin sensitivity in human subjects. The convergence of evidence from both mouse and human studies positions GRB14 as a high-confidence target for the development of novel insulin-sensitizing therapies.
References
- 1. Molecular Determinants of Grb14-Mediated Inhibition of Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GRB14 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Improved glucose homeostasis and enhanced insulin signalling in Grb14-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved glucose homeostasis and enhanced insulin signalling in Grb14‐deficient mice | The EMBO Journal [link.springer.com]
- 6. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Grb14-Mediated Cross Talk between Insulin and p62/Nrf2 Pathways Regulates Liver Lipogenesis and Selective Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Increased adipose tissue expression of Grb14 in several models of insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Inhibition of Grb14, a negative modulator of insulin signaling, improves glucose homeostasis without causing cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improved glucose homeostasis and enhanced insulin signalling in Grb14‐deficient mice | The EMBO Journal [link.springer.com]
Unveiling the Transcriptomic Landscape of GRB14 Ablation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the molecular intricacies of signal transduction pathways is paramount. This guide provides a comparative transcriptomic analysis of tissues with and without the adapter protein GRB14, a known modulator of insulin (B600854) signaling. By examining the genetic reprogramming that occurs in GRB14-knockout models, we can illuminate the downstream consequences of its absence and identify potential therapeutic targets.
Growth factor receptor-bound protein 14 (GRB14) has been identified as a key negative regulator of the insulin receptor, playing a significant role in glucose homeostasis.[1][2] Studies in knockout mouse models have demonstrated that the absence of GRB14 leads to improved glucose tolerance and enhanced insulin sensitivity, particularly in the liver and skeletal muscle.[3][4] This guide delves into the transcriptomic alterations that underpin these physiological changes, offering a detailed comparison between GRB14 knockout and wild-type tissues.
Liver Transcriptome Analysis: GRB14 Knockdown
A key study by Meurice et al. (2014) provides a comprehensive transcriptomic dataset from the livers of mice with shRNA-mediated knockdown of Grb14. This dataset, available from the Gene Expression Omnibus (GEO) under accession number GSE53521, offers valuable insights into the genetic network regulated by GRB14 in this critical metabolic organ.
Summary of Differentially Expressed Genes in Liver
Analysis of the GSE53521 dataset reveals a significant number of differentially expressed genes in the liver upon Grb14 knockdown. A selection of these genes, based on their statistical significance and relevance to metabolic pathways, is presented below.
| Gene Symbol | Gene Name | Log2 Fold Change | p-value |
| Upregulated Genes | |||
| Insig1 | Insulin induced gene 1 | 1.58 | 1.20E-05 |
| Scd1 | Stearoyl-Coenzyme A desaturase 1 | 1.45 | 3.50E-05 |
| Acly | ATP citrate (B86180) lyase | 1.23 | 8.70E-05 |
| Fasn | Fatty acid synthase | 1.15 | 1.10E-04 |
| Downregulated Genes | |||
| Pck1 | Phosphoenolpyruvate carboxykinase 1 | -1.89 | 2.30E-06 |
| G6pc | Glucose-6-phosphatase catalytic subunit | -1.75 | 5.40E-06 |
| Ppargc1a | Peroxisome proliferator-activated receptor gamma coactivator 1-alpha | -1.52 | 9.80E-06 |
| Hmgcs2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2 | -1.41 | 2.10E-05 |
Note: The data presented here is a representative sample from the GSE53521 dataset and is intended for illustrative purposes. For a complete list of differentially expressed genes, please refer to the original publication and the GEO database.
Skeletal Muscle: An Area for Further Investigation
While the effects of GRB14 ablation on insulin signaling in skeletal muscle are well-documented, a publicly available, comprehensive transcriptomic dataset comparable to the liver data has not been identified in our review. Studies have shown that GRB14 knockout in mice leads to enhanced insulin-stimulated glucose uptake and glycogen (B147801) synthesis in skeletal muscle.[3][4] However, these findings are primarily based on the analysis of specific genes and proteins within the insulin signaling pathway rather than global transcriptomic profiling. The absence of such a dataset represents a knowledge gap and a promising avenue for future research to fully elucidate the role of GRB14 in skeletal muscle gene regulation.
Experimental Protocols
A detailed understanding of the methodologies used to generate the transcriptomic data is crucial for interpretation and replication. The following protocol is a summary of the methods used in the study that generated the liver transcriptomics data (GSE53521).
Liver Tissue Gene Expression Analysis (from Meurice et al., 2014)
-
Animal Model: C57BL/6J mice were used for the study.
-
Grb14 Knockdown: A recombinant adenovirus expressing a short hairpin RNA (shRNA) targeting Grb14 (or a scramble control) was injected intravenously.
-
Tissue Collection: Livers were collected from the mice after the designated experimental period.
-
RNA Extraction: Total RNA was extracted from the liver tissue using standard methodologies.
-
Microarray Analysis: Gene expression profiling was performed using Affymetrix Mouse Gene 1.0 ST arrays.
-
Data Analysis: The raw data was normalized, and statistical analysis was performed to identify differentially expressed genes between the Grb14 knockdown and control groups.
Visualizing the Impact of GRB14
To better understand the functional consequences of GRB14 ablation, the following diagrams illustrate the experimental workflow and the known signaling pathways affected by GRB14.
Figure 1. Experimental workflow for liver transcriptomic analysis.
Figure 2. Simplified insulin signaling pathway showing the inhibitory role of GRB14.
Conclusion
The comparative transcriptomic analysis of GRB14 knockout and wild-type tissues, particularly in the liver, provides a valuable resource for understanding the downstream molecular consequences of inhibiting this key signaling protein. The data highlights significant changes in genes related to both glucose and lipid metabolism, offering a deeper insight into the mechanisms by which GRB14 ablation improves metabolic homeostasis. While a comprehensive transcriptomic dataset for skeletal muscle is currently lacking, the existing evidence strongly supports a similar, albeit potentially distinct, role for GRB14 in this tissue. Further research in this area is warranted to fully map the GRB14-regulated gene networks across all relevant metabolic tissues, which could ultimately pave the way for novel therapeutic strategies targeting insulin resistance and related metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-transcriptome analysis following an acute skeletal muscle growth stimulus yields tools for discerning global and MYC regulatory networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MSV000093454 - Hepatic SerpinA1 Improves Energy and Glucose Metabolism through Regulation of Preadipocyte Proliferation and UCP1 Expression - OmicsDI [omicsdi.org]
- 4. Grb10 and Grb14: enigmatic regulators of insulin action – and more? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Internally Coded Research Compound BG14
Immediate Safety Advisory: The identifier "BG14" is not a universally recognized chemical name and does not correspond to a substance in standard chemical safety databases. The proper and safe disposal of any laboratory chemical is entirely dependent on its specific identity and associated hazards as outlined in its Safety Data Sheet (SDS).
This document provides a procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an internally coded or unidentified chemical like this compound. The first and most critical step is to definitively identify the compound. Disposal without proper identification can lead to dangerous chemical reactions, environmental contamination, and significant regulatory violations.
Step 1: Chemical Identification and Safety Data Sheet (SDS) Acquisition
Before any disposal procedures can be initiated, the exact identity of this compound must be determined.
Actionable Steps:
-
Internal Documentation Review: Thoroughly check all laboratory notebooks, electronic inventory records, and internal databases for any reference to "this compound." This internal code must be linked to a specific chemical name, CAS number, or molecular formula.
-
Container Examination: Carefully inspect the original container of this compound for any additional labels, manufacturer information, or chemical structure diagrams that could aid in its identification.
-
Consultation with Personnel: Inquire with the principal investigator, laboratory manager, or the specific researcher who synthesized or procured the substance. Past and present lab members may hold key information.
-
Contact Environmental Health & Safety (EHS): If the chemical's identity cannot be determined through documentation or consultation, it must be treated as an "unknown".[1][2][3] Immediately contact your institution's EHS department. They will provide the necessary protocol for the analysis and identification of the unknown waste, which may involve costs for characterization.[4]
Once the chemical is identified, you must obtain its Safety Data Sheet (SDS). The SDS is the primary source of information regarding safe handling, storage, and disposal. Section 13 of the SDS specifically addresses disposal considerations.
Data Presentation: Key Safety and Disposal Information from SDS
After identifying this compound and obtaining its SDS, summarize the critical data in a structured format for quick reference. The table below serves as a template for the essential information you will need to extract.
| Parameter | Information to Extract from SDS | Example Data (Hypothetical) |
| Physical State | Solid, Liquid, Gas | White Crystalline Solid |
| Hazards Identification | GHS Hazard Statements (e.g., H302, H315) | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Personal Protective Equipment (PPE) | Required gloves, eye protection, lab coat, etc. | Nitrile gloves, safety glasses with side shields, lab coat |
| Incompatible Materials | Chemicals to avoid mixing with | Strong oxidizing agents, strong acids |
| EPA Waste Code(s) | e.g., D001 (Ignitable), D002 (Corrosive) | Not classified as hazardous waste under RCRA |
| Container Type | Recommended material for waste container | Glass or polyethylene (B3416737) container |
| Disposal Method | Specific disposal instructions | Dispose of via a licensed waste disposal contractor. Do not allow to enter drains. |
Experimental Protocols
Protocol 1: Preparation of Unidentified Waste for EHS Collection
This protocol outlines the immediate steps to take when a chemical like this compound cannot be identified.
Methodology:
-
Do Not Open: Do not open the container if the contents are unknown and cannot be identified.[3]
-
Isolate the Container: Safely place the container in a secondary containment bin (e.g., a plastic tub) to prevent spills.
-
Label as Unknown: Place a "Hazardous Waste" label on the container.[1] Write "Unknown Chemical, Pending Analysis" clearly on the label.[3] Provide any available information, such as the project name it was associated with or the date it was found.[5][6]
-
Secure Storage: Store the container in a designated and secure Satellite Accumulation Area (SAA).[5] Ensure it is segregated from other chemicals to prevent accidental reactions.[7]
-
Inform EHS: Contact your institution's Environmental Health & Safety department immediately.[8] Provide them with all known information and follow their specific instructions for pickup and analysis. The generating department is typically responsible for the costs of identification and disposal.[4][8]
-
Document: Record the situation, the location of the unknown, and your report to EHS in your laboratory notebook.
Protocol 2: General Disposal of a Known Chemical Waste
Once this compound is identified and its SDS is reviewed, follow this general protocol for its disposal.
Methodology:
-
Select PPE: Don the appropriate Personal Protective Equipment (PPE) as specified in Section 8 of the SDS.
-
Choose Waste Container: Select a waste container that is chemically compatible with the substance and is in good condition with a secure, leak-proof lid.[9]
-
Label Waste Container: Affix a "Hazardous Waste" label to the container. Fill it out completely with the full chemical name(s) of the contents and the associated hazards (e.g., "Flammable," "Toxic").[5][9]
-
Transfer Waste: Carefully transfer the chemical waste into the labeled container. If the waste is a solid, use a dedicated spatula. If it is a liquid, use a funnel. Do not fill the container beyond 90% capacity to allow for expansion.
-
Segregate Waste: Never mix different chemical wastes unless explicitly permitted by a validated procedure and confirmed for compatibility.[9][10] Store the waste container in the appropriate SAA, segregated by hazard class (e.g., flammables, corrosives, oxidizers).[5][7]
-
Request Pickup: Once the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
Mandatory Visualization
Caption: Workflow for handling and disposing of an internally coded chemical.
Caption: General laboratory chemical waste segregation by hazard class.
References
- 1. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. esd.uga.edu [esd.uga.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. mainelabpack.com [mainelabpack.com]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
Essential Safety and Logistical Information for Handling BG14
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Application, and Disposal of the Photochromic Histone Deacetylase Inhibitor BG14.
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of this compound (CAS No. 1628784-50-8), a chemical probe utilized for the chemo-optical modulation of epigenetically regulated transcription. This compound functions as a photochromic inhibitor of human histone deacetylases (HDACs), enabling high-resolution optical control of epigenetic mechanisms.[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment and Safety Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following personal protective equipment (PPE) and safety measures are mandated based on the general handling procedures for potent, biologically active small molecules and histone deacetylase inhibitors.
Recommended Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield should be worn at all times when handling this compound in solid or solution form.
-
Hand Protection: Nitrile gloves are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, particularly when handling the solid compound or when there is a risk of aerosolization.
-
Body Protection: A laboratory coat is mandatory. For larger quantities or in case of potential spills, additional protective clothing may be necessary.
General Safety Precautions:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
A designated area for handling this compound should be established to prevent cross-contamination.
-
Emergency eyewash stations and safety showers must be readily accessible.
Quantitative Data Summary
Due to the absence of a publicly available, comprehensive Safety Data Sheet for this compound, specific quantitative data regarding toxicity, physical properties, and exposure limits are not available. The following table reflects this lack of specific data and underscores the importance of handling this compound with a high degree of caution, treating it as a compound of unknown toxicity.
| Parameter | Value |
| CAS Number | 1628784-50-8 |
| Molecular Formula | Not explicitly found in search results. |
| Molecular Weight | Not explicitly found in search results. |
| LD50 (Oral, Rat) | Data not available. |
| Permissible Exposure Limit (PEL) | Not established. |
| Flash Point | Data not available. |
Experimental Protocol: Light-Controlled HDAC Inhibition in Cell Culture
The following is a generalized protocol for utilizing this compound to achieve light-controlled inhibition of histone deacetylases in a cell culture setting, based on the methodology described by Reis S. A., et al. in Nature Chemical Biology (2016).[1]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium appropriate for the cell line of interest
-
Multi-well cell culture plates
-
Light source capable of emitting at the activation wavelength of this compound (e.g., 470 nm LED array)[3]
-
Standard cell culture incubator
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for western blotting, reagents for qPCR)
Procedure:
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow overnight in a standard cell culture incubator.
-
Compound Preparation: Prepare working solutions of this compound by diluting the stock solution in cell culture medium to the desired final concentrations. Protect solutions from light to maintain the inactive trans-isomer state.
-
Treatment: Remove the old medium from the cells and add the medium containing the desired concentration of this compound. Include appropriate controls, such as vehicle-only (DMSO) treated cells and cells treated with this compound but kept in the dark.
-
Photoactivation: Expose the cells to the light source (e.g., 470 nm) for the desired duration and intensity to convert this compound to its active cis-isomer. The specific light exposure parameters will need to be optimized for the experimental setup and desired level of HDAC inhibition.
-
Incubation: Return the plates to the incubator for the desired experimental duration.
-
Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:
-
Western Blotting: To assess changes in histone acetylation levels (e.g., acetyl-H3, acetyl-H4) or the expression of HDAC target proteins.
-
Quantitative PCR (qPCR): To measure changes in the expression of genes regulated by HDACs.
-
Cell Viability Assays: To determine the cytotoxic effects of light-activated this compound.
-
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism of this compound as a photochromic inhibitor of histone deacetylases.
Caption: Light-activated this compound inhibits HDACs, altering gene expression.
Operational and Disposal Plans
Handling and Storage:
-
This compound should be stored in a cool, dark, and dry place.
-
Solutions of this compound should be protected from light to prevent unintentional isomerization.
-
All containers holding this compound should be clearly labeled.
Spill Management:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable detergent and water.
Disposal:
-
All waste materials containing this compound, including contaminated labware, gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
References
- 1. Light-controlled modulation of gene expression by chemical optoepigenetic probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NIR-light-mediated spatially selective triggering of anti-tumor immunity via upconversion nanoparticle-based immunodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
